molecular formula C45H51N6O6P B12390158 5'-DMTr-dA(Bz)-Methyl phosphonamidite

5'-DMTr-dA(Bz)-Methyl phosphonamidite

Número de catálogo: B12390158
Peso molecular: 802.9 g/mol
Clave InChI: SHLCUYWRZCTCOJ-WKUHJHGBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a useful research compound. Its molecular formula is C45H51N6O6P and its molecular weight is 802.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H51N6O6P

Peso molecular

802.9 g/mol

Nombre IUPAC

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1

Clave InChI

SHLCUYWRZCTCOJ-WKUHJHGBSA-N

SMILES isomérico

CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

SMILES canónico

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of modified oligonucleotides.[1][2][3] Its unique methyl phosphonate (B1237965) backbone modification offers significant advantages in therapeutic and research applications by imparting nuclease resistance and influencing cellular uptake. This guide provides a comprehensive overview of its chemical structure, properties, and its application in solid-phase oligonucleotide synthesis, including detailed experimental protocols.

Core Chemical Information

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite

Synonyms: 5'-DMTr-3'dA(Bz)-methyl phosphonamidite, dA-Me Phosphonamidite[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C45H51N6O6P[3][4][5]
Molecular Weight 802.90 g/mol [1][2][3]
CAS Number 114079-05-9[3]
Appearance Solid[3]
Storage -20°C[4][5]

Synthesis of the Phosphonamidite Monomer (General Protocol)

The key steps typically are:

  • Protection of the Nucleoside: The 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) is protected with a dimethoxytrityl (DMTr) group, and the N6-amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group.

  • Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to introduce the methylphosphonamidite group at the 3'-hydroxyl position.

  • Purification: The final product is purified using chromatographic techniques to remove impurities and unreacted starting materials.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages. This modification replaces the naturally occurring phosphodiester linkage with a non-ionic methylphosphonate linkage, which confers nuclease resistance to the resulting oligonucleotide.

The Solid-Phase Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for the addition of each monomer.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms new linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes linkage Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol for Oligonucleotide Synthesis using this compound

This protocol is adapted for use on an automated DNA synthesizer.

1. Reagent Preparation:

  • Phosphonamidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

  • Activator: A solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.

  • Capping Reagents: Capping A (acetic anhydride) and Capping B (N-methylimidazole).

  • Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

2. Synthesis Cycle:

  • Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking reagent.

  • Step 2: Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of at least 2-3 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[4]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations in the final oligonucleotide.

  • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) linkage using the oxidizing solution.

3. Cleavage and Deprotection: Due to the base-lability of the methylphosphonate linkage, a specific deprotection protocol is required.

  • Step 1: Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of ammonium (B1175870) hydroxide (B78521) in a suitable solvent.

  • Step 2: Base Deprotection: The benzoyl protecting group on the adenine bases and other base-protecting groups are removed by treatment with a solution of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). It is crucial to use milder conditions than those used for standard phosphodiester oligonucleotides to avoid degradation of the methylphosphonate backbone.

Logical Workflow for Cleavage and Deprotection

Cleavage_Deprotection Start Completed Synthesis (Oligonucleotide on Solid Support) Cleavage Cleavage from Support (Ammonium Hydroxide) Start->Cleavage Deprotection Base Deprotection (Ammonium Hydroxide / AMA) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified Methylphosphonate Oligonucleotide Purification->Final_Product

Caption: Workflow for the post-synthesis processing of methylphosphonate oligonucleotides.

Quantitative Data and Quality Control

While specific quantitative data for this compound is not extensively published, the success of oligonucleotide synthesis relies on high coupling efficiency, typically greater than 99% for standard phosphoramidites. The purity of the final oligonucleotide is assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For methylphosphonate-containing oligonucleotides, it is particularly important to verify the integrity of the backbone and the absence of side products resulting from the deprotection steps. The coupling efficiency of methylphosphonamidites can be attenuated by water content, and drying the dissolved synthons over molecular sieves can increase coupling efficiencies to over 95%.[4]

Conclusion

This compound is an essential building block for the synthesis of nuclease-resistant oligonucleotides. Its successful application requires careful consideration of the specific reaction conditions, particularly during the coupling and deprotection steps. The protocols and information provided in this guide offer a solid foundation for researchers and professionals working in the field of oligonucleotide-based therapeutics and diagnostics. Further optimization of synthesis and purification protocols may be required depending on the specific sequence and desired purity of the final product.

References

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114079-05-9

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and biotechnology. This guide details the chemical properties, synthesis, and core applications of this reagent, with a focus on its use in solid-phase oligonucleotide synthesis and the subsequent deprotection protocols.

Chemical and Physical Properties

This compound is a protected deoxyadenosine (B7792050) nucleoside phosphoramidite. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (Bz) group, and the 3'-hydroxyl group is phosphitylated with a methyl phosphonamidite moiety. These protecting groups are essential for the controlled, stepwise synthesis of oligonucleotides.

PropertyValueReference
CAS Number 114079-05-9[1]
Molecular Formula C45H51N6O6P[1]
Molecular Weight 802.9 g/mol [1]
Appearance Solid[1]
Storage -20°C[2][3]

Synthesis of this compound

  • Protection of the 5'-Hydroxyl Group: The synthesis typically begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.

  • Protection of the Exocyclic Amine: The N6-amino group of the adenine base is then protected, commonly with benzoyl chloride, to prevent side reactions during oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The resulting this compound is then purified, typically by silica (B1680970) gel chromatography, and stored under anhydrous conditions at low temperature to maintain its stability.

Core Application: Solid-Phase Oligonucleotide Synthesis

The primary application of this compound is as a monomeric building block in the solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages.[2][4][] Methylphosphonate oligonucleotides are of significant interest in drug development as antisense therapeutics due to their nuclease resistance and ability to enter cells.[6]

The synthesis is carried out on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition:

  • Detritylation (Deblocking): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage. A coupling time of 5 minutes is recommended for syntheses at the 1 µmole scale or below.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable methylphosphonate linkage using a mild oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add 5'-DMTr-dA(Bz)- Methyl phosphonamidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle next_cycle->detritylation Add more nucleotides

Figure 1: Workflow of Solid-Phase Oligonucleotide Synthesis.

Experimental Protocol: Cleavage and Deprotection of Methylphosphonate Oligonucleotides

Oligonucleotides synthesized with methyl phosphonamidites require specific deprotection conditions due to the base-lability of the methylphosphonate linkage.[6] A one-pot procedure is preferred as it minimizes cleavage of the methylphosphonate backbone.[6]

One-Pot Cleavage and Deprotection Protocol: [6][7]

  • Column Preparation: After synthesis, air-dry the solid support within the synthesis column.

  • Transfer: Open the column and transfer the support to a deprotection vial.

  • Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.

  • Deprotection: Add 0.5 mL of ethylenediamine (B42938) to the vial and reseal it. Let the reaction proceed at room temperature for 6 hours.

  • Elution: Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

  • Dilution and Neutralization: Combine the supernatant and washes, and dilute to 15 mL with water. Adjust the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).

  • Desalting: The crude deprotected oligonucleotide can then be desalted using standard procedures such as a Poly-Pak™ or RP cartridge.

Comparison of Deprotection Methods:

MethodConditionsYieldRemarksReference
One-Pot Procedure 0.5 mL Acetonitrile/Ethanol/NH4OH (45:45:10) for 30 min, then 0.5 mL Ethylenediamine for 6h at RTUp to 250% higher than two-step methodMinimizes backbone cleavage and side reactions for N6-bz-dA.[8]
Two-Step Method Separate cleavage and deprotection stepsLowerProne to more backbone degradation.[8]

Drug Development and Cellular Interactions

Oligonucleotides containing methylphosphonate linkages are investigated as therapeutic agents because their neutral backbone enhances cellular uptake compared to charged phosphodiester oligonucleotides. The mechanism of cellular uptake for methylphosphonate oligonucleotides is believed to be through fluid-phase or adsorptive endocytosis, which is distinct from the receptor-mediated endocytosis observed for phosphodiester oligonucleotides. This property, combined with their resistance to nuclease degradation, makes them promising candidates for antisense therapies.

Cellular_Uptake cluster_cell Cell extracellular Extracellular Space cell_membrane intracellular Intracellular Space mp_oligo Methylphosphonate Oligonucleotide endocytosis Fluid-Phase or Adsorptive Endocytosis mp_oligo->endocytosis endosome Endosome endocytosis->endosome Internalization

Figure 2: Cellular Uptake of Methylphosphonate Oligonucleotides.

Conclusion

This compound is a cornerstone reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. Its proper use in solid-phase synthesis, coupled with optimized deprotection protocols, is crucial for obtaining high-quality modified nucleic acids for research and therapeutic applications. This guide provides the essential technical information for scientists and researchers to effectively utilize this important compound in their work.

References

physicochemical properties of methyl phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl Phosphonamidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphonamidites are critical building blocks in the synthesis of modified oligonucleotides, particularly for antisense and therapeutic applications. They are phosphoramidite (B1245037) monomers where a methyl group replaces one of the non-bridging oxygen atoms on the phosphorus center. This modification results in a methylphosphonate (B1257008) internucleotide linkage, which is uncharged and resistant to nuclease degradation.[1][2][3] These properties can enhance the cellular uptake and in vivo stability of oligonucleotide-based drugs.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of the four standard deoxyribonucleoside methyl phosphonamidites (dA, dC, dG, dT), their synthesis, characterization, and handling.

Core Physicochemical Properties

The defining characteristic of methyl phosphonamidites is the P-methyl group, which renders the resulting internucleotide linkage neutral. This neutrality significantly impacts solubility and biological stability. The monomers themselves are sensitive to acid and moisture and require careful handling in anhydrous conditions.[4][5]

Data Presentation: Physicochemical Properties

Quantitative physicochemical data for specific methyl phosphonamidite monomers is not widely published in consolidated form. The following tables summarize available data for the common nucleoside precursors and related phosphoramidite compounds to provide a reference point.

Table 1: Properties of Precursor Nucleosides (5'-O-DMT-Protected)

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Storage Condition
5'-DMTr-N⁶-benzoyl-deoxyadenosineC₄₁H₃₇N₅O₆703.77-2-8°C
5'-DMTr-N⁴-acetyl-deoxycytidineC₃₂H₃₃N₃O₈587.62-2-8°C
5'-DMTr-N²-isobutyryl-deoxyguanosineC₃₅H₃₇N₅O₇639.70~150 (dec.)2-8°C, Inert Atmosphere[6][7]
5'-DMTr-deoxythymidineC₃₁H₃₂N₂O₇556.60118-1212-8°C

Table 2: Properties of Related Phosphoramidite Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
DMT-dA(bz) CE PhosphoramiditeC₄₇H₅₂N₇O₇P857.9--
N-Acetyl-5'-O-DMT-2'-O-methylcytidine CE PhosphoramiditeC₄₂H₅₂N₅O₉P801.86102 - 104White to off-white powder[8][9]

Table 3: Solubility and Solution Stability

Methyl PhosphonamiditeRecommended SolventConcentration for SynthesisSolution Stability
dA-Me PhosphonamiditeAnhydrous Acetonitrile[1]~0.1 M[5]-
Ac-dC-Me PhosphonamiditeAnhydrous Acetonitrile[1]~0.1 M[5]-
dG-Me PhosphonamiditeAnhydrous Tetrahydrofuran (B95107) (THF)[1]~0.1 M[5]24 hours
dT-Me PhosphonamiditeAnhydrous Acetonitrile[1]~0.1 M[5]-

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of methyl phosphonamidites are crucial for their effective use.

Protocol 1: Oligonucleotide Synthesis using Methyl Phosphonamidites

This protocol outlines the key steps for incorporating methyl phosphonate (B1237965) linkages into oligonucleotides using a standard automated DNA synthesizer.

  • Reagent Preparation :

    • Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[1][5]

    • Dissolve dG methyl phosphonamidite in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.[1]

    • Ensure all solvents contain less than 30 ppm water.[5] Use molecular sieves to dry solvents if necessary.[5]

    • Use a low-water content oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine).

    • Use standard activators (e.g., Tetrazole or DCI), capping reagents, and deblocking agents.

  • Automated Synthesis Cycle :

    • Program the DNA synthesizer to follow the standard phosphoramidite chemistry cycle.

    • Coupling Step : A reaction time of 5-6 minutes is recommended for methyl phosphonamidite coupling.[1]

    • Capping : Standard capping with acetic anhydride/lutidine/THF.

    • Oxidation : Oxidation of the phosphite (B83602) triester to the phosphotriester using the low-water content iodine solution.

    • Deblocking : Removal of the 5'-DMTr group with trichloroacetic acid in dichloromethane.

  • Cleavage and Deprotection :

    • Transfer the solid support from the synthesis column to a sealed vial.[1]

    • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) and let stand at room temperature for 30 minutes.[1]

    • Add 0.5 mL of ethylenediamine (B42938) and let stand at room temperature for 6 hours to remove base protecting groups.[1] This two-step procedure is designed to minimize cleavage of the base-labile methyl phosphonate backbone.[1]

    • Wash the support with acetonitrile/water (1:1).[1]

  • Purification :

    • Dilute the combined supernatant and washes with water.[1]

    • Neutralize the solution to pH 7 with 6M HCl in acetonitrile/water (1:9).[1]

    • Desalt and purify the oligonucleotide using standard reversed-phase cartridge procedures.[1]

Protocol 2: Characterization by ³¹P NMR Spectroscopy

This protocol provides a general method for the quality control of methyl phosphonamidite monomers.

  • Sample Preparation :

    • In a dry NMR tube under an inert atmosphere (e.g., Argon), dissolve 10-20 mg of the methyl phosphonamidite in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN).

    • Use 85% H₃PO₄ in a sealed capillary as an external standard (δ = 0.00 ppm).[10]

  • Instrument Parameters :

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (approx. -20 to 200 ppm).

    • The characteristic signal for the phosphorus (III) center of phosphoramidites typically appears in the 140-155 ppm region.[11]

  • Data Analysis :

    • The presence of a signal or a pair of signals (for diastereomers) in the 140-155 ppm range confirms the phosphoramidite moiety.[11]

    • Signals in the 0-20 ppm range may indicate the presence of hydrolysis products (H-phosphonates or phosphates).[11]

    • Integrate the signals to quantify the purity of the phosphoramidite relative to its oxidation products.

Protocol 3: Characterization by Mass Spectrometry

This protocol is for determining the molecular weight and purity of acid-labile methyl phosphonamidites.

  • Sample Preparation :

    • Dissolve the methyl phosphonamidite sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[12]

    • To facilitate ionization and prevent degradation, add an alkali metal salt, such as lithium chloride (LiCl), to the solution to form adduct ions.[4][13]

  • Mass Spectrometry Method (ESI-MS) :

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Perform electrospray ionization (ESI) in positive ion mode from a non-aqueous solvent system (e.g., acetonitrile).[4]

    • Set the mass range to scan for the expected molecular weight of the [M+Li]⁺ or [M+Na]⁺ adduct.[4]

    • Use low source fragmentation energies (declustering potential) to avoid in-source degradation of the acid-sensitive DMT group and phosphoramidite moiety.[4]

  • Data Analysis :

    • Identify the peak corresponding to the calculated exact mass of the adduct ion (e.g., [M+Li]⁺).

    • The high mass accuracy provided by HRMS can confirm the elemental composition.[14]

    • Analyze the spectrum for potential impurities or degradation products, such as the hydrolyzed phosphoramidite or the detritylated nucleoside.

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

Oligonucleotide_Synthesis_Cycle Start 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Methyl Phosphonamidite + Activator) Start->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Iodine solution, P(III) -> P(V)) Capping->Oxidation Prevents side products End_Cycle Repeat Cycle for next base Oxidation->End_Cycle Stabilized Linkage End_Cycle->Start Elongate chain

Caption: Automated cycle for solid-phase synthesis of oligonucleotides using methyl phosphonamidites.

Logical Relationships of Methyl Phosphonamidites

Logical_Relationships Structure Methyl Phosphonamidite (P-Methyl, P(III) center) Properties Core Physicochemical Properties Structure->Properties Applications Key Applications Properties->Applications Prop1 Uncharged Backbone (from Methylphosphonate linkage) Properties->Prop1 Prop2 Nuclease Resistance Properties->Prop2 Prop3 Chirality at Phosphorus (Rp and Sp isomers) Properties->Prop3 Prop4 Acid and Moisture Sensitivity Properties->Prop4 App1 Antisense Oligonucleotides Prop1->App1 Enhanced cell uptake App2 Therapeutic Nucleic Acids Prop2->App2 Increased in vivo stability App1->App2 App3 Probing Biological Systems App2->App3

Caption: Key properties of methyl phosphonamidites and their relationship to major applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite, a critical reagent in the solid-phase synthesis of oligonucleotides. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual workflows to elucidate the entire process.

Introduction

This compound is a protected nucleoside building block essential for the automated chemical synthesis of DNA sequences. The 5'-dimethoxytrityl (DMTr) group provides a temporary, acid-labile protection for the 5'-hydroxyl function, allowing for sequential addition of nucleotides. The N6-benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base during synthesis. The 3'-methyl phosphonamidite moiety is the reactive group that enables the formation of the internucleotide phosphonate (B1237965) linkage. The methyl group on the phosphorus atom results in a neutral methylphosphonate (B1257008) backbone in the resulting oligonucleotide, a modification of significant interest in the development of antisense therapeutics due to its nuclease resistance.

This guide details a common and efficient multi-step synthesis route starting from 2'-deoxyadenosine, followed by purification strategies to obtain the high-purity product required for successful oligonucleotide synthesis.

Synthesis Pathway

The synthesis of this compound is a three-step process starting from the commercially available nucleoside, 2'-deoxyadenosine. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N6-Benzoylation cluster_1 Step 2: 5'-O-DMTr Protection cluster_2 Step 3: 3'-Phosphitylation dA 2'-Deoxyadenosine Bz_dA N6-Benzoyl-2'-deoxyadenosine dA->Bz_dA  Benzoyl Chloride,  Trimethylchlorosilane,  Pyridine DMTr_Bz_dA 5'-O-DMTr-N6-benzoyl-2'-deoxyadenosine Bz_dA->DMTr_Bz_dA  DMTr-Cl,  Pyridine,  Silver Nitrate Final_Product 5'-DMTr-dA(Bz)-Methyl Phosphonamidite DMTr_Bz_dA->Final_Product  Chloro(diisopropylamino)methylphosphine,  Diisopropylethylamine,  Dichloromethane Purification_Workflow cluster_purification Purification of this compound Crude Crude Product (from phosphitylation) Precipitation Precipitation (Ethyl acetate/Pentane) Crude->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Solid Purified Solid Product Drying->Pure_Solid Optional_Chromatography Optional: Flash Silica Gel Chromatography Pure_Solid->Optional_Chromatography for higher purity

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its application in solid-phase oligonucleotide synthesis, and the therapeutic relevance of the resulting methylphosphonate-modified oligonucleotides.

Core Properties of this compound

This compound is a specialized nucleoside phosphoramidite (B1245037) used to introduce methylphosphonate (B1257008) linkages into synthetic DNA and RNA strands. This modification is of significant interest in the development of therapeutic oligonucleotides due to its unique physicochemical properties.

PropertyValueSource(s)
Molecular Weight 802.90 g/mol [1]
Molecular Formula C45H51N6O6P[2]
Synonyms 5'-DMTr-N6-benzoyl-deoxyadenosine-3'-methyl-N,N-diisopropylphosphonamidite
Appearance White to off-white solid[3]
Storage Conditions -20°C[2]
Primary Application Solid-phase synthesis of oligonucleotides with methylphosphonate backbones[4][5]

The Role in Oligonucleotide Synthesis: A Detailed Protocol

The incorporation of this compound into an oligonucleotide sequence follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer. The methylphosphonate linkage imparts nuclease resistance and a neutral charge to the oligonucleotide backbone, properties that are highly desirable for antisense therapeutics.[4]

The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition. While specific parameters can be optimized, a typical cycle for incorporating a methyl phosphonamidite is as follows:

StepReagents and ConditionsPurpose
1. Detritylation Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)Removes the 5'-DMTr protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the coupling reaction.
2. Coupling This compound and an activator (e.g., 5-Ethylthiotetrazole) in anhydrous acetonitrile. Reaction time: ~5 minutes.The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
3. Capping Acetic anhydride (B1165640) and 1-methylimidazoleAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.
4. Oxidation Iodine (I2) in a solution of THF/pyridine/waterOxidizes the unstable phosphite (B83602) triester linkage to a stable pentavalent phosphate (B84403) triester.

Note: While manufacturers perform stringent quality control to ensure high coupling efficiency, it is crucial to optimize coupling times, especially for modified phosphoramidites, to maximize yield.[6]

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key stages of solid-phase oligonucleotide synthesis using methyl phosphonamidites.

Oligo_Synthesis_Workflow Experimental Workflow: Solid-Phase Oligonucleotide Synthesis cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) Detritylation Detritylation Coupling Coupling Detritylation->Coupling Wash Capping Capping Coupling->Capping Wash Oxidation Oxidation Capping->Oxidation Wash Oxidation->Detritylation Next cycle Cleavage 3. Cleavage from Support Oxidation->Cleavage Final Cycle Start 1. Solid Support Preparation Start->Detritylation Deprotection 4. Base Deprotection Cleavage->Deprotection Purification 5. Purification (e.g., HPLC) Deprotection->Purification Analysis 6. Quality Control (e.g., MS) Purification->Analysis

Figure 1: Automated solid-phase oligonucleotide synthesis workflow.
Cleavage and Deprotection Protocol for Methylphosphonate Oligonucleotides

Due to the base-lability of the methylphosphonate linkage, a specific "one-pot" cleavage and deprotection procedure is recommended to minimize backbone degradation.[4]

  • Initial Cleavage: The solid support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) for approximately 30 minutes at room temperature. This step cleaves the oligonucleotide from the support.[4]

  • Base Deprotection: Ethylenediamine is added to the mixture, and the reaction is allowed to proceed for about 6 hours at room temperature to remove the benzoyl (Bz) protecting groups from the adenine (B156593) bases.[4]

  • Work-up and Purification: The resulting solution is diluted, neutralized, and desalted. Final purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Therapeutic Application: Targeting the KRAS Signaling Pathway

Oligonucleotides containing methylphosphonate modifications are prime candidates for antisense therapies, which aim to inhibit the expression of disease-causing genes. The neutral backbone of these molecules can improve cellular uptake and binding affinity to target mRNA. A prominent target in cancer therapy is the KRAS oncogene, which is frequently mutated in various cancers.

An antisense oligonucleotide (ASO) synthesized with this compound can be designed to be complementary to the KRAS mRNA. Upon entering a cancer cell, the ASO binds to the KRAS mRNA, leading to its degradation via RNase H activity and thereby preventing the translation of the oncogenic KRAS protein.[7]

Logical Pathway of KRAS Inhibition by a Methylphosphonate ASO

The following diagram illustrates the mechanism of action for a KRAS-targeting antisense oligonucleotide.

KRAS_Inhibition_Pathway Mechanism of KRAS Inhibition by a Methylphosphonate ASO cluster_cell Cancer Cell cluster_inhibition ASO Methylphosphonate ASO (KRAS-targeted) KRAS_mRNA KRAS mRNA ASO->KRAS_mRNA Binds to RNaseH RNase H ASO->RNaseH Recruits Ribosome Ribosome KRAS_mRNA->Ribosome Translation KRAS_mRNA->RNaseH Recruits KRAS_Protein Oncogenic KRAS Protein Ribosome->KRAS_Protein Downstream Aberrant Downstream Signaling (e.g., RAF-MEK-ERK pathway) KRAS_Protein->Downstream Activates Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Degradation->Ribosome Blocks Translation

Figure 2: Antisense inhibition of KRAS expression.

The development of ASOs with modified backbones, such as those containing methylphosphonate linkages, represents a promising strategy in precision medicine, particularly in oncology.[8][9] The ability to rationally design and synthesize these molecules to target specific disease-related genes opens up new avenues for therapeutic intervention.[10][11]

References

solubility of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Acetonitrile (B52724)

For researchers, scientists, and professionals in drug development, understanding the solubility and handling of phosphoramidites is critical for the successful synthesis of oligonucleotides. This guide provides a comprehensive overview of the , including recommended concentrations, dissolution protocols, and the factors influencing its stability and reactivity.

Introduction

This compound is a crucial building block in the chemical synthesis of DNA. It is a derivative of the deoxyadenosine (B7792050) nucleoside, modified with protecting groups to ensure specific and controlled chain elongation during solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl, the benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base, and the methyl group is part of the phosphonamidite moiety at the 3'-position. The choice of solvent is paramount for the efficiency of the coupling reactions, with anhydrous acetonitrile being the standard and most widely used solvent.[1]

Solubility and Recommended Concentrations

The following table summarizes the generally accepted and recommended concentrations for phosphoramidites, including this compound, in anhydrous acetonitrile for oligonucleotide synthesis.

ParameterValueNotes
Typical Concentration Range 0.05 M - 0.1 MSuitable for most automated DNA synthesizers.[1]
Recommended Concentration 0.1 MRecommended for both automated and manual synthesis to ensure efficient coupling.[1][2]
Solvent Specification Anhydrous AcetonitrileWater content should be less than 30 ppm to prevent hydrolysis of the phosphoramidite (B1245037).[1][3]

It is noteworthy that for methyl phosphonamidites, such as the one , dissolving them at the "normal monomer concentration" in anhydrous acetonitrile is the standard procedure.[4]

Experimental Protocol for Preparation of a 0.1 M Solution

This protocol outlines the steps for the proper preparation of a 0.1 M solution of this compound in anhydrous acetonitrile. Adherence to these steps is crucial to maintain the integrity and reactivity of the phosphoramidite.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (<30 ppm water)

  • Inert gas (Argon or Nitrogen)

  • Sealed vial with a septum

  • Syringes and needles

  • Activated 3Å molecular sieves (optional but recommended)

Procedure:

  • Equilibration: Before opening, allow the container of the phosphoramidite to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.[3]

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (argon or nitrogen).

  • Solvent Preparation: Use high-quality anhydrous acetonitrile. For critical applications, it is recommended to further dry the solvent with activated 3Å molecular sieves for at least 24 hours before use.[1][3]

  • Dissolution:

    • Carefully transfer the required amount of this compound into a pre-dried vial.

    • Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve a 0.1 M concentration. To prepare a 0.1 M solution, the appropriate volume of anhydrous acetonitrile should be added.[2]

    • Seal the vial with a septum cap.

  • Mixing: Gently swirl the vial to dissolve the solid phosphoramidite completely. Some phosphoramidites may be oily and require several minutes of occasional swirling to form a homogenous solution.[5]

  • Drying (Optional): For utmost dryness, a single layer of activated 3Å molecular sieves can be added to the bottom of the vial containing the dissolved phosphoramidite. The solution should then be allowed to stand overnight.[1]

  • Storage: Store the prepared solution at -20°C under an inert atmosphere.[3]

Factors Affecting Solubility and Stability

Several factors can influence the solubility and stability of this compound in acetonitrile:

  • Water Content: Moisture is the most significant factor leading to the degradation of phosphoramidites through hydrolysis.[5] It is imperative to use anhydrous acetonitrile and to handle the reagents under a dry, inert atmosphere to prevent this.

  • Purity of Phosphoramidite: Impurities can affect the solubility and performance of the phosphoramidite in synthesis.

  • Temperature: While dissolution is performed at room temperature, long-term storage of the solution should be at -20°C to maintain stability.[3]

  • Protecting Groups: The nature of the protecting groups on the nucleobase can influence the stability of the phosphoramidite in solution.[3]

Role in Oligonucleotide Synthesis Workflow

The dissolution of this compound in acetonitrile is the initial step for its use in the solid-phase synthesis of oligonucleotides. The synthesis process is a cyclical reaction involving four main steps for each nucleotide addition.

Oligonucleotide_Synthesis_Cycle cluster_0 deblocking 1. Deblocking (Detritylation) start->deblocking Start Cycle coupling 2. Coupling deblocking->coupling Remove 5'-DMTr group capping 3. Capping coupling->capping Add Phosphoramidite oxidation 4. Oxidation capping->oxidation Block unreacted 5'-OH oxidation->end_cycle Stabilize phosphate (B84403) linkage chain_elongation Chain Elongation chain_elongation->start Repeat for next nucleotide

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

The cycle begins with the removal of the 5'-DMTr protecting group (deblocking), followed by the coupling of the activated phosphoramidite to the growing oligonucleotide chain.[6][7] Any unreacted hydroxyl groups are then capped to prevent the formation of deletion mutants.[6] Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.[7] This cycle is repeated until the desired oligonucleotide sequence is assembled.

Conclusion

The successful synthesis of high-quality oligonucleotides relies on the proper handling and dissolution of phosphoramidite building blocks. This compound is readily soluble in anhydrous acetonitrile, with a concentration of 0.1 M being optimal for most synthesis applications. By adhering to stringent anhydrous conditions and following the recommended protocols for solution preparation and storage, researchers can ensure the high reactivity and stability of this critical reagent, leading to efficient and reliable oligonucleotide synthesis.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity DNA and RNA sequences. Among these, the benzoyl (Bz) group plays a crucial role in safeguarding the exocyclic amino functions of specific nucleobases during the phosphoramidite (B1245037) coupling cycle. This technical guide provides an in-depth exploration of the function, application, and removal of the benzoyl protecting group in phosphoramidite chemistry, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function of the Benzoyl Protecting Group

The primary function of the benzoyl protecting group in phosphoramidite chemistry is to prevent unwanted side reactions involving the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1] These amino groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotides and truncated sequences.[2]

The benzoyl group, an acyl-type protecting group, renders the exocyclic amines chemically inert to the conditions of the synthesis cycle.[3] It is introduced onto the N6 of adenine (B156593) and the N4 of cytosine.[1] Guanine is typically protected with an isobutyryl (iBu) group, while thymine (B56734) and uracil (B121893) do not require protection of their exocyclic nitrogens.[1] The benzoyl group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle but can be efficiently removed under basic conditions at the end of the synthesis.[3]

Quantitative Data: Deprotection Kinetics

The efficiency of deprotection is a critical factor in obtaining high-purity oligonucleotides. The rate of removal of the benzoyl group is dependent on the deprotection reagent, temperature, and time. Below is a summary of typical deprotection conditions for commonly used protecting groups.

Protecting GroupNucleobaseDeprotection ReagentTemperatureTimeNotes
Benzoyl (Bz) Adenine (A), Cytosine (C)Ammonium (B1175870) Hydroxide (B78521)55°C8-16 hoursStandard, traditional method.[4][5]
Benzoyl (Bz) Adenine (A), Cytosine (C)Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C10 minutes"UltraFAST" deprotection. Requires Acetyl-dC to avoid base modification.[5][6][7]
Isobutyryl (iBu)Guanine (G)Ammonium Hydroxide55°C16 hoursSlower to deprotect than Bz.[5]
Acetyl (Ac)Cytosine (C)Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C5-10 minutesCompatible with UltraFAST deprotection without side reactions observed with Bz-dC.[5][6]
Phenoxyacetyl (Pac)Adenine (A), Guanine (G)0.05 M Potassium Carbonate in Methanol (B129727)Room Temp.4 hours"UltraMILD" conditions, suitable for sensitive modifications.[6]
Dimethylformamidine (dmf)Guanine (G)Ammonium Hydroxide55°C4 hoursFaster deprotection than iBu-dG.[5]

Experimental Protocols

N-Benzoylation of Deoxycytidine

This protocol describes a general method for the selective N-benzoylation of the exocyclic amino group of deoxycytidine.

Materials:

  • Deoxycytidine

  • Anhydrous Pyridine (B92270)

  • Benzoyl Chloride (BzCl)

  • Ice-cold saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve deoxycytidine in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield N4-benzoyl-deoxycytidine.

Deprotection of a Benzoyl-Protected Oligonucleotide

This protocol outlines the standard procedure for the removal of benzoyl and other protecting groups from a synthesized oligonucleotide using concentrated ammonium hydroxide.

Materials:

  • Oligonucleotide synthesis column containing the resin-bound, protected oligonucleotide.

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap, pressure-tight vials

  • Heating block or oven

  • SpeedVac or centrifugal evaporator

Procedure:

  • After completion of the automated synthesis, remove the column from the synthesizer.

  • Using a syringe, push the solid support from the column into a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the solid support is fully submerged.

  • Tightly seal the vial. Caution: Ammonium hydroxide is volatile and corrosive. Work in a well-ventilated fume hood.

  • Place the vial in a heating block or oven set to 55°C for 8-16 hours. For shorter oligonucleotides or less sensitive sequences, this time can sometimes be reduced.

  • After the incubation period, allow the vial to cool completely to room temperature before opening to prevent the release of ammonia (B1221849) gas.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Wash the solid support with a small volume of water and combine the wash with the ammonium hydroxide solution.

  • Evaporate the solution to dryness using a SpeedVac or centrifugal evaporator.

  • The resulting pellet contains the deprotected oligonucleotide, which can then be resuspended in water or a suitable buffer for purification and downstream applications.[2]

Visualizations

The following diagrams illustrate key processes in phosphoramidite chemistry involving the benzoyl protecting group.

phosphoramidite_cycle cluster_synthesis Oligonucleotide Synthesis Cycle start Start with Solid Support-Bound Nucleoside detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Protected Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation end_cycle Elongated Chain oxidation->end_cycle end_cycle->detritylation Repeat for next nucleotide

Figure 1: The four main steps of the phosphoramidite synthesis cycle.

benzoyl_protection cluster_protection N-Benzoylation of Deoxycytidine reactant Deoxycytidine NH2 product N4-Benzoyl-deoxycytidine NH-Bz reactant->product Benzoylation reagent Benzoyl Chloride (in Pyridine)

Figure 2: Protection of the exocyclic amine of deoxycytidine with a benzoyl group.

deprotection_mechanism cluster_deprotection Deprotection of N4-Benzoyl-deoxycytidine protected N4-Benzoyl-deoxycytidine NH-Bz deprotected Deoxycytidine NH2 protected->deprotected Base-catalyzed hydrolysis byproduct Benzamide protected->byproduct reagent Ammonium Hydroxide (NH4OH)

Figure 3: Removal of the benzoyl protecting group to yield the natural nucleobase.

Conclusion

The benzoyl protecting group is a cornerstone of modern phosphoramidite chemistry, enabling the precise and efficient synthesis of DNA and RNA oligonucleotides. Its stability during the synthesis cycle and lability under basic conditions provide the necessary orthogonality for successful oligonucleotide production. Understanding the kinetics of its removal and adhering to established protocols for its application and deprotection are essential for researchers and professionals in the field of nucleic acid chemistry and drug development to ensure the synthesis of high-quality, biologically active oligonucleotides.

References

The Gatekeeper of Synthesis: An In-depth Technical Guide to the Role of the Dimethoxytrityl (DMTr) Group in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of synthetic chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, protecting groups are the unsung heroes. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands out as a cornerstone of modern phosphoramidite (B1245037) chemistry. Its strategic application and controlled removal are fundamental to the successful stepwise assembly of DNA and RNA chains. This technical guide provides a comprehensive overview of the multifaceted role of the DMTr group, detailing its function as a reversible protecting agent for the 5'-hydroxyl group of nucleosides, its critical involvement in purification strategies, and the chemical intricacies of its application and cleavage.

The DMTr group's lability under mild acidic conditions, coupled with its stability to the basic and nucleophilic reagents used during the coupling and oxidation steps, makes it an ideal "gatekeeper" for the sequential addition of nucleotide monomers. Furthermore, the distinct lipophilicity it imparts to the growing oligonucleotide chain and the intense orange color of its cation upon removal provide elegant and practical solutions for both purification and real-time monitoring of synthesis efficiency. This document will delve into the quantitative aspects of DMTr-related processes, provide detailed experimental protocols for key steps, and visualize the underlying chemical pathways and workflows.

The Core Function: 5'-Hydroxyl Protection

The primary role of the DMTr group in oligonucleotide synthesis is the protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomers and the growing oligonucleotide chain attached to the solid support.[1][2] This protection is crucial to prevent undesirable side reactions, such as intermolecular and intramolecular phosphorylation, during the phosphoramidite coupling step. The bulky nature of the DMTr group also contributes to the regioselectivity of the subsequent phosphitylation reaction to create the phosphoramidite monomer, favoring the more reactive 5'-hydroxyl over the 3'-hydroxyl group.[3]

The synthesis of oligonucleotides on a solid support proceeds in a cyclical manner in the 3' to 5' direction.[4][5] Each cycle involves four key steps: deblocking (detritylation), coupling, capping, and oxidation.[4][6] The DMTr group is central to the first two steps of this cycle.

The Synthesis Cycle: A Step-by-Step Breakdown
  • Deblocking (Detritylation): The cycle begins with the removal of the DMTr group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain).[7] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).[6][8] The acid protonates one of the methoxy (B1213986) groups, leading to the departure of the DMTr group as a stable carbocation (DMTr+), which is intensely orange-colored.[9][10] This colorimetric release allows for real-time monitoring of the synthesis efficiency.[9][11] The free 5'-hydroxyl group is now available for the next coupling reaction.

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer (with its own 5'-DMTr protecting group), is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the solid support.[4][6] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[4]

  • Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are irreversibly blocked or "capped." This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. The DMTr cation released during the detritylation step provides a convenient method for quantifying the stepwise yield. The absorbance of the orange solution containing the DMTr cation is measured spectrophotometrically at approximately 498 nm.[11] A stepwise coupling efficiency of greater than 98% is generally considered necessary for the synthesis of high-quality oligonucleotides.[11] The cumulative effect of even small inefficiencies can significantly reduce the final yield of the desired product, as illustrated in the table below.

Oligonucleotide Length (bases)Overall Yield at 98% Stepwise EfficiencyOverall Yield at 99% Stepwise EfficiencyOverall Yield at 99.5% Stepwise Efficiency
2066.8%81.8%90.5%
5036.4%60.5%77.8%
10013.3%36.6%60.5%
1504.8%22.1%47.2%

Data compiled from multiple sources indicating typical yields.

The choice of detritylation agent and reaction time can also impact the overall yield and purity by influencing the extent of depurination, an undesirable side reaction where the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved under acidic conditions.[13][14]

Detritylation ConditionsDepurination RateComments
3% Trichloroacetic Acid (TCA) in DCMHigherFaster detritylation but increased risk of depurination, especially for longer oligonucleotides or those with multiple adenosine (B11128) residues.[13][14]
3% Dichloroacetic Acid (DCA) in DCMLowerSlower detritylation but significantly reduces the risk of depurination.[13][14]
1% Dichloroacetic Acid (DCA) in DCMVery LowRecommended for purification protocols to minimize depurination.[15]

The Role of DMTr in Purification: "Trityl-On" vs. "Trityl-Off"

The lipophilic nature of the DMTr group provides a powerful handle for the purification of the desired full-length oligonucleotide from failure sequences. This leads to two primary purification strategies: "DMTr-on" and "DMTr-off".

  • DMTr-Off Purification: In this method, the final detritylation step is performed on the synthesizer, so the cleaved and deprotected oligonucleotide mixture contains the full-length product with a free 5'-hydroxyl group. Purification is then typically carried out using anion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

  • DMTr-On Purification: This is a widely used and highly effective strategy where the final 5'-DMTr group is intentionally left on the full-length oligonucleotide after synthesis.[13] The crude mixture is then passed through a reversed-phase chromatography cartridge. The highly lipophilic DMTr-on product is strongly retained by the stationary phase, while the more polar, uncapped "failure" sequences (which lack the DMTr group) are washed away.[15][16] The retained DMTr-on oligonucleotide is then detritylated on the column using a mild acid, and the purified, detritylated product is eluted.[15] This method is particularly advantageous for the purification of long oligonucleotides.[17]

Experimental Protocols

Protocol 1: Automated Detritylation during Solid-Phase Synthesis

This protocol describes the detritylation step as it typically occurs on an automated DNA synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Washing Solution: Acetonitrile (B52724) (ACN).

Procedure:

  • The synthesis column containing the solid support with the DMTr-protected oligonucleotide is flushed with the deblocking solution.

  • The deblocking solution is allowed to react with the solid support for a programmed time (typically 60-180 seconds). The effluent, containing the orange DMTr cation, can be diverted to a spectrophotometer for yield monitoring.

  • The column is thoroughly washed with acetonitrile to remove all traces of the acid and the DMTr cation before the next coupling step.

Protocol 2: Manual Detritylation of "DMTr-On" Purified Oligonucleotides

This protocol is for the removal of the final 5'-DMTr group from an oligonucleotide that has been purified using the "DMTr-on" method.

Reagents:

Procedure:

  • The purified, dried DMTr-on oligonucleotide is dissolved in 80% acetic acid.

  • The solution is incubated at room temperature for 15-30 minutes.

  • The reaction is quenched by the addition of 3 M sodium acetate.

  • The detritylated oligonucleotide is precipitated by the addition of ethanol.

  • The mixture is cooled (e.g., at -20°C for 30 minutes) and then centrifuged to pellet the oligonucleotide.

  • The supernatant is removed, and the oligonucleotide pellet is washed with ethanol and then dried.

Protocol 3: Phosphoramidite Coupling Step on an Automated Synthesizer

This protocol outlines the coupling step that follows detritylation.

Reagents:

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.

  • Phosphoramidite Solution: 0.1 M solution of the desired DMTr-protected nucleoside phosphoramidite in Acetonitrile.

  • Washing Solution: Acetonitrile (ACN).

Procedure:

  • The synthesis column containing the detritylated oligonucleotide on the solid support is washed with acetonitrile.

  • The activator solution and the phosphoramidite solution are simultaneously delivered to the column.

  • The coupling reaction is allowed to proceed for a programmed time (typically 2-5 minutes).

  • The column is then washed with acetonitrile to remove unreacted phosphoramidite and activator before the capping step.

Visualizing the Process

Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling  Free 5'-OH Capping 3. Capping Coupling->Capping  Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation  Capped Failures End Elongated Chain (DMTr-Protected) Oxidation->End  Phosphate Triester Start Start Cycle (DMTr-Protected Chain) Start->Deblocking  TCA or DCA End->Deblocking  Repeat Cycle DMTr_On_Purification Crude Crude Oligonucleotide Mixture (DMTr-On Full-Length + Failures) Load Load onto Reversed-Phase Cartridge Crude->Load Wash Wash with Low % Acetonitrile Load->Wash Elute_Failures Failure Sequences Eluted Wash->Elute_Failures Detritylate Detritylate on Column with Acid Wash->Detritylate DMTr-On Product Retained Elute_Product Elute Purified Oligonucleotide Detritylate->Elute_Product

References

31P NMR characterization of 5'-DMTr-dA(Bz)-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ³¹P NMR Characterization of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the characterization of this compound, a critical reagent in the synthesis of oligonucleotides. This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to ensuring the quality and purity of this phosphoramidite (B1245037).

Introduction to ³¹P NMR in Phosphoramidite Characterization

Phosphorus-31 NMR spectroscopy is an indispensable analytical technique for the quality control of nucleoside phosphoramidites. The phosphorus atom in the phosphoramidite moiety is highly sensitive to its chemical environment, making ³¹P NMR an ideal tool for structural elucidation and impurity profiling. The natural abundance of the ³¹P isotope is 100%, and it possesses a spin of ½, resulting in sharp NMR signals and a wide chemical shift range that allows for excellent signal dispersion.[1]

This compound, like other phosphoramidites, is a chiral molecule at the phosphorus center, existing as a mixture of two diastereomers. These diastereomers are often distinguishable in the ³¹P NMR spectrum, typically appearing as a pair of signals.

Key Physicochemical and Structural Data

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Full Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N⁶-benzoyl-2'-deoxyadenosine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite
Molecular Formula C₄₅H₅₁N₆O₆P
Molecular Weight 802.90 g/mol
CAS Number 114079-05-9
Typical Appearance White to pale yellow amorphous powder
Storage Conditions -20°C under an inert atmosphere

³¹P NMR Spectral Characteristics

The ³¹P NMR spectrum of a high-purity this compound sample is characterized by specific chemical shift regions for the desired product and potential impurities.

This compound Signal

The phosphorus (III) center in phosphoramidites resonates in a characteristic downfield region of the ³¹P NMR spectrum. For this compound, the signals corresponding to the two diastereomers are expected to appear in the range of 148-152 ppm . These signals are typically sharp singlets in a proton-decoupled spectrum.

Common Impurities and Their ³¹P NMR Signatures

Impurities in phosphoramidite preparations can arise from the synthesis process or from degradation upon storage. ³¹P NMR is highly effective in detecting and quantifying these phosphorus-containing impurities.

Impurity TypeDescriptionTypical ³¹P Chemical Shift Range (ppm)
H-phosphonate Resulting from hydrolysis of the diisopropylamino group.8 to 12
Phosphate (B84403) (P(V)) Species Formed by oxidation of the phosphoramidite.-5 to 5
Other P(III) Impurities Side-products from the phosphitylation reaction.100 to 169

Experimental Protocol for ³¹P NMR Analysis

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Anhydrous acetonitrile (B52724) (CH₃CN) or deuterated chloroform (B151607) (CDCl₃) are suitable solvents. Anhydrous conditions are critical to prevent hydrolysis of the phosphoramidite.

  • Concentration: Prepare a solution of approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of the chosen solvent.

  • Reference Standard: An external standard of 85% phosphoric acid (H₃PO₄) is commonly used and is set to 0 ppm. Alternatively, an internal standard such as triphenyl phosphate can be used for quantitative analysis.

NMR Instrument Parameters

The following parameters are recommended for a standard ³¹P NMR experiment on a 400 MHz spectrometer.

ParameterRecommended Value
Pulse Program zgig30 (or equivalent with proton decoupling)
Acquisition Time (AQ) 1.0 - 2.0 s
Relaxation Delay (D1) 5.0 - 10.0 s (for quantitative analysis, ensure full relaxation, which may require a longer delay)
Number of Scans (NS) 128 - 512 (adjust to achieve adequate signal-to-noise ratio)
Spectral Width (SW) 200 - 250 ppm (centered around 75 ppm)
Temperature 298 K (25 °C)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations related to this compound.

Synthesis of this compound

The synthesis involves the phosphitylation of the 3'-hydroxyl group of the protected nucleoside.

G Synthesis Pathway A 5'-DMTr-N⁶-benzoyl-2'-deoxyadenosine C This compound A->C Reaction B Phosphitylating Agent (e.g., (CH₃O)P(N(iPr)₂)₂) B->C D Activator (e.g., Dicyanoimidazole) D->C

Caption: General synthesis of the target phosphoramidite.

Degradation Pathways

The primary degradation pathways for phosphoramidites are hydrolysis and oxidation.

G Degradation Pathways cluster_0 Hydrolysis cluster_1 Oxidation A This compound B H-phosphonate derivative A->B + H₂O - HN(iPr)₂ C This compound D Phosphate (P(V)) derivative C->D + [O]

Caption: Major degradation routes of the phosphoramidite.

Experimental Workflow for Quality Control

A logical workflow for the ³¹P NMR-based quality control of this compound is presented below.

G QC Workflow A Receive Phosphoramidite Sample B Prepare Sample for NMR (Anhydrous Conditions) A->B C Acquire ³¹P NMR Spectrum B->C D Process Spectrum (Referencing, Phasing, Baseline Correction) C->D E Identify Signals D->E F Main Product (148-152 ppm)? E->F Main Peak G Impurities Present? E->G Other Peaks F->G Yes K Fail F->K No H Quantify Impurities G->H Yes I Compare to Specifications G->I No H->I J Pass I->J Within Limits I->K Out of Limits

Caption: A typical quality control workflow using ³¹P NMR.

Conclusion

³¹P NMR spectroscopy is a powerful and essential tool for the comprehensive characterization of this compound. It provides critical information on the identity, purity, and stability of this vital reagent for oligonucleotide synthesis. By following standardized experimental protocols and understanding the characteristic chemical shifts of the product and its potential impurities, researchers and drug development professionals can ensure the quality of their synthetic oligonucleotides, ultimately contributing to the success of their research and therapeutic development programs.

References

An In-depth Technical Guide to Methylphosphonate Backbone Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylphosphonate (B1257008) backbone modifications in oligonucleotides. This modification, where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group, confers unique properties to oligonucleotides, making them valuable tools in research and therapeutic development. This guide covers the synthesis, characterization, and key applications of methylphosphonate-modified oligonucleotides, with a focus on quantitative data, detailed experimental protocols, and visual representations of core concepts.

Core Properties of Methylphosphonate Oligonucleotides

Methylphosphonate-modified oligonucleotides exhibit several key properties that distinguish them from their natural phosphodiester counterparts. These properties are summarized in the table below.

PropertyDescriptionQuantitative DataReferences
Nuclease Resistance The methylphosphonate linkage is resistant to degradation by cellular nucleases, significantly increasing the in vivo and in vitro stability of the oligonucleotide.2'-deoxy alternating RP MP/DE backbone analogs are 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides.[1] Chimeric methylphosphonate-DNA/LNA oligonucleotides show much higher resistance to 3'-exonucleolytic degradation.[2][1][2]
Cellular Uptake As neutral molecules, methylphosphonate oligonucleotides can cross cell membranes.[3] The uptake mechanism is believed to be adsorptive or fluid-phase endocytosis.[4][5][6]The cellular uptake process is highly temperature-dependent, with a significant increase between 15 and 20°C.[4][5][6][3][7][4][5][6]
Binding Affinity (Tm) The effect on duplex stability is complex and depends on the stereochemistry of the phosphorus atom. RP isomers generally form more stable duplexes with complementary DNA and RNA than SP isomers.[1][8] However, racemic mixtures often show reduced thermal stability compared to phosphodiester duplexes.[9]An RP/SP-mixed all-methylphosphonate 15mer had a Tm of 34.3°C with an RNA target, compared to 60.8°C for the phosphodiester control.[10] An oligonucleotide with alternating RP methylphosphonate and phosphodiester linkages had a Tm of 55.1°C with an RNA target.[11][1][8][9][10][11]
Chirality The substitution of a methyl group for a non-bridging oxygen creates a chiral center at the phosphorus atom, resulting in RP and SP diastereomers.[1][12]RP chiral MPO-DNA duplexes are significantly more stable to thermal denaturation than SP chiral MPOs.[1][1][12]
RNase H Activation Methylphosphonate modifications generally do not support RNase H activity. This means they primarily act via a steric block mechanism rather than inducing target RNA degradation.This property is a key differentiator from phosphorothioate (B77711) modifications, which do support RNase H activity.[13]
Toxicity Methylphosphonate oligonucleotides have been reported to have lower overall toxicity compared to phosphorothioates.[14] However, as with other modified oligonucleotides, sequence- and structure-dependent cytotoxicity can occur.[15][16][17][18]Toxicity is sequence-dependent and can be influenced by base and backbone modifications.[17][18][14][15][16][17][18]

Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA synthesis.[8][19] The key difference lies in the use of methylphosphonamidite monomers.[20]

Solid-Phase Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a methylphosphonate-modified oligonucleotide.

Caption: Solid-phase synthesis cycle for methylphosphonate oligonucleotides.
Detailed Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the general steps for synthesizing a methylphosphonate-containing oligonucleotide on an automated DNA synthesizer. Specific timings and reagent volumes may need to be optimized based on the synthesizer model and scale of synthesis.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Deoxynucleoside methylphosphonamidites (A, C, G, T) dissolved in anhydrous acetonitrile.

  • Standard deoxynucleoside phosphoramidites (for chimeric oligonucleotides).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Cleavage and deprotection solution (e.g., Ethylenediamine (B42938)/ethanol (B145695) 1:1 v/v or concentrated ammonium (B1175870) hydroxide).

  • Anhydrous acetonitrile.

  • Automated DNA synthesizer.

Procedure:

  • Synthesizer Preparation: Load the required reagents onto the DNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, with one nucleotide added per cycle.

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.

    • Coupling: The methylphosphonamidite monomer and activator are delivered to the synthesis column. The coupling reaction forms the methylphosphonate linkage. Coupling times for methylphosphonamidites may be longer than for standard phosphoramidites.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Final Detritylation (Optional): The DMT group on the final 5'-terminal nucleotide can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection:

    • The solid support is removed from the synthesizer.

    • The oligonucleotide is cleaved from the support, and the base and phosphate (B84403) protecting groups are removed by incubation in the cleavage and deprotection solution. For methylphosphonate oligonucleotides, a common procedure involves treatment with a solution of ethylenediamine in ethanol at room temperature.[10]

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Characterization of Methylphosphonate Oligonucleotides

Thorough characterization is essential to ensure the identity, purity, and structural integrity of synthesized methylphosphonate oligonucleotides.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized oligonucleotide. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly used.[9][21]

Experimental Protocol: MALDI-TOF MS

Materials:

  • Purified methylphosphonate oligonucleotide.

  • MALDI matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in a 50:50 acetonitrile:water solution, often with an ammonium citrate (B86180) additive).[16]

  • MALDI target plate.

  • MALDI-TOF mass spectrometer.

Procedure:

  • Sample Preparation: Mix a small amount of the oligonucleotide solution with the MALDI matrix solution on the target plate.[22]

  • Crystallization: Allow the mixture to air-dry, forming co-crystals of the oligonucleotide and the matrix.

  • Data Acquisition: Insert the target plate into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization of the oligonucleotide. The time-of-flight of the ions to the detector is measured, from which the mass-to-charge ratio and thus the molecular weight are determined.

  • Data Analysis: Compare the observed molecular weight to the calculated theoretical molecular weight of the desired sequence.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of oligonucleotides and their duplexes.[3] The CD spectrum of a methylphosphonate-modified duplex can indicate changes in helix conformation (e.g., B-form vs. A-form) compared to an unmodified duplex.[23]

Experimental Protocol: CD Spectroscopy

Materials:

  • Purified methylphosphonate oligonucleotide and its complementary strand.

  • CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[13]

  • Circular dichroism spectropolarimeter.

  • Quartz cuvette with a defined path length (e.g., 1 cm).

Procedure:

  • Sample Preparation: Anneal the methylphosphonate oligonucleotide with its complementary strand by heating to 90°C and slowly cooling to room temperature in the CD buffer. Prepare a blank sample containing only the buffer.

  • Instrument Setup: Set the spectropolarimeter to scan the desired wavelength range (e.g., 200-350 nm for DNA/RNA).[24] Set the bandwidth, response time, and scan speed.[25]

  • Data Acquisition: Record the CD spectrum of the blank solution and then the oligonucleotide duplex solution at a controlled temperature.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum provides information about the helical structure of the duplex.

Key Experimental Assays

Nuclease Resistance Assay

This assay evaluates the stability of methylphosphonate oligonucleotides in the presence of nucleases, typically in serum.

Experimental Workflow:

Nuclease_Resistance_Workflow Oligo Methylphosphonate Oligonucleotide Serum Incubation in Serum (e.g., 50% FBS, 37°C) Oligo->Serum Timepoints Aliquots taken at various time points Serum->Timepoints Analysis Analysis of Oligonucleotide Integrity (e.g., HPLC or PAGE) Timepoints->Analysis Quantification Quantification of Full-Length Oligonucleotide Analysis->Quantification HalfLife Determination of Half-Life (t½) Quantification->HalfLife

Caption: Workflow for assessing the nuclease resistance of methylphosphonate oligonucleotides.

Detailed Experimental Protocol: Nuclease Resistance in Serum [7][4]

Materials:

  • Methylphosphonate-modified oligonucleotide and an unmodified control oligonucleotide.

  • Fetal Bovine Serum (FBS) or human serum.

  • Phosphate-Buffered Saline (PBS).

  • Incubator at 37°C.

  • Analysis equipment (e.g., HPLC with a suitable column for oligonucleotide separation or polyacrylamide gel electrophoresis (PAGE) apparatus).

Procedure:

  • Reaction Setup: Prepare a solution of the oligonucleotide in 50% serum (e.g., in PBS) to a final concentration of 50 pmol in a total volume of 10 µL.[4]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and stop the degradation (e.g., by freezing or adding a quenching buffer).

  • Analysis: Analyze the integrity of the oligonucleotide in each aliquot by HPLC or denaturing PAGE.

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and determine the half-life (t1/2) of the oligonucleotide in serum.

Cellular Uptake Assay

This assay visualizes and quantifies the internalization of methylphosphonate oligonucleotides into cells.

Experimental Protocol: Cellular Uptake by Confocal Microscopy [26]

Materials:

  • Fluorescently labeled methylphosphonate oligonucleotide (e.g., with Cy3 or FITC).

  • Cell line of interest (e.g., HeLa or A549) cultured on glass-bottom dishes.

  • Cell culture medium.

  • Confocal microscope.

  • Nuclear stain (e.g., DAPI).

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Oligonucleotide Incubation: Add the fluorescently labeled methylphosphonate oligonucleotide to the cell culture medium at a final concentration of, for example, 0.5 µM.[26] Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, wash the cells several times with PBS to remove any oligonucleotide that is not cell-associated.

  • Staining (Optional): If desired, stain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the oligonucleotide fluorophore and the nuclear stain.

  • Analysis: Analyze the images to determine the subcellular localization of the oligonucleotide (e.g., cytoplasm, nucleus, endosomes). The fluorescence intensity can be quantified to compare uptake under different conditions.

Thermal Denaturation (Melting Temperature, Tm) Assay

This assay measures the thermal stability of the duplex formed between a methylphosphonate oligonucleotide and its complementary strand.

Experimental Protocol: UV Spectrophotometry [17][20][27]

Materials:

  • Methylphosphonate oligonucleotide and its complementary DNA or RNA strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a solution of the annealed duplex in the melting buffer at a known concentration.

  • Instrument Setup: Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at 260 nm while ramping the temperature.

  • Melting Curve Acquisition: Slowly increase the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute), recording the absorbance at each temperature increment.[20]

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is often determined by calculating the first derivative of the curve.

Mechanism of Action and Logical Relationships

Antisense Mechanism of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides primarily function as steric block antisense agents. Due to their inability to recruit RNase H, they inhibit gene expression by physically obstructing the cellular machinery involved in translation or splicing.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MPO_pre_mRNA Methylphosphonate Oligo binds to pre-mRNA Splicing_Inhibition Splicing Inhibition MPO_pre_mRNA->Splicing_Inhibition Blocks spliceosome assembly Altered_Protein Altered or No Protein Production Splicing_Inhibition->Altered_Protein MPO_mRNA Methylphosphonate Oligo binds to mRNA Translation_Inhibition Translation Inhibition MPO_mRNA->Translation_Inhibition Blocks ribosome progression Translation_Inhibition->Altered_Protein

Caption: Steric block mechanism of antisense methylphosphonate oligonucleotides.
Logical Relationships of Methylphosphonate Modification Effects

The introduction of a methylphosphonate linkage has a cascade of effects on the properties and biological activity of an oligonucleotide.

Logical_Relationships Modification Methylphosphonate Backbone Modification Neutral_Charge Neutral Charge Modification->Neutral_Charge Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Chirality Introduction of P-Chirality (Rp/Sp) Modification->Chirality No_RNaseH No RNase H Activation Modification->No_RNaseH Cell_Uptake Enhanced Cellular Uptake Neutral_Charge->Cell_Uptake Increased_Stability Increased Biological Stability Nuclease_Resistance->Increased_Stability Altered_Binding Altered Duplex Stability (Tm) Chirality->Altered_Binding Steric_Block Steric Block Mechanism No_RNaseH->Steric_Block Therapeutic_Potential Therapeutic Potential Increased_Stability->Therapeutic_Potential Altered_Binding->Therapeutic_Potential Cell_Uptake->Therapeutic_Potential Steric_Block->Therapeutic_Potential

Caption: Interplay of properties resulting from methylphosphonate modification.

Conclusion

Methylphosphonate backbone modifications offer a powerful strategy for enhancing the drug-like properties of oligonucleotides. Their high nuclease resistance and ability to enter cells make them attractive candidates for antisense therapeutics. However, the chirality of the linkage and the lack of RNase H activation are critical considerations in their design and application. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working with this important class of modified oligonucleotides.

References

Methylphosphonate Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a significant class of nucleic acid analogs that have been instrumental in the development of antisense technology. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, MPOs possess unique chemical and biological properties that make them valuable tools for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of MPOs, including their synthesis, properties, mechanism of action, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts and Properties

MPOs were among the first nuclease-resistant oligonucleotide analogs to be synthesized.[1] The replacement of the anionic phosphodiester linkage with a non-ionic methylphosphonate linkage confers several key properties:

  • Nuclease Resistance: The methylphosphonate backbone is highly resistant to degradation by cellular nucleases, significantly increasing the in vivo half-life of these oligonucleotides compared to their unmodified counterparts.[2][3]

  • Increased Hydrophobicity: The neutral backbone of MPOs makes them more hydrophobic than natural nucleic acids. This property can influence their interaction with cellular membranes and proteins.

  • Chirality: The phosphorus atom in the methylphosphonate linkage is a chiral center, leading to the existence of Rp and Sp stereoisomers. This chirality can significantly impact the binding affinity and biological activity of MPOs.[4][5]

  • Mechanism of Action: MPOs primarily function through a steric-blocking mechanism. By binding to a target mRNA sequence, they can physically obstruct the translation machinery (ribosomes) from proceeding, thereby inhibiting protein synthesis. They can also interfere with pre-mRNA splicing. Unlike some other antisense chemistries, MPOs do not typically activate RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex.[1]

Data Presentation: Quantitative Analysis of MPO Properties

The following tables summarize key quantitative data for methylphosphonate oligonucleotides, providing a basis for comparison with other oligonucleotide chemistries.

Table 1: Binding Affinity (Melting Temperature, Tm) of Methylphosphonate Oligonucleotide Duplexes

Oligonucleotide TypeTargetTm (°C)ΔTm per modification (°C)Reference(s)
Unmodified DNADNA54.0N/A[4]
Rp-Methylphosphonate DNADNASimilar to unmodified~0[4][5]
Sp-Methylphosphonate DNADNALower than unmodifiedNegative[4][5]
Racemic Methylphosphonate DNA (15-mer)RNA34.3-1.77[6]
Unmodified DNA (15-mer)RNA60.8N/A[6]
Alternating Rp-Methylphosphonate/Phosphodiester DNARNA55.1-0.71[6]

Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides

Oligonucleotide TypeBiological MediumHalf-lifeReference(s)
Unmodified OligodeoxynucleotideFetal Calf Serum (15%)< 4 hours (88-100% degraded)[2]
3'-Terminal Methylphosphonate Diester OligoFetal Calf Serum (15%)> 20 hours (20-30% intact)[2]
Methylphosphonate Oligonucleotide (15-mer)Nude Mice (in vivo)24-35 minutes (elimination phase)[7]
Phosphorothioate Oligonucleotide (15-mer)Nude Mice (in vivo)24-35 minutes (elimination phase)[7]

Table 3: In Vivo Pharmacokinetics of a 15-mer Methylphosphonate Oligonucleotide in Nude Mice

ParameterValueReference(s)
Elimination Half-life (t1/2β)24-35 minutes[7]
Volume of Distribution (Vd)4.8 ml[7]
Primary Organs of AccumulationKidney, Liver[7][8]
Intact Oligonucleotide in Blood (at 1 hr)73%[7]
Intact Oligonucleotide in Kidney & Liver (at 1 hr)43-46%[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving methylphosphonate oligonucleotides.

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of MPOs using methylphosphonamidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Deoxynucleoside methylphosphonamidites (A, C, G, T)

  • Activator solution (e.g., tetrazole in acetonitrile)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or ethylenediamine-based reagents)[9]

Procedure:

  • Support Preparation: The synthesis begins with the first nucleoside attached to the CPG solid support, with its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.

  • DMT Removal (Deblocking): The DMT group is removed by treatment with the deblocking solution to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The next deoxynucleoside methylphosphonamidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.

  • Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized MPO is cleaved from the solid support, and the base-protecting groups are removed using the appropriate cleavage and deprotection solution.

Protocol 2: Purification of Methylphosphonate Oligonucleotides by HPLC

This protocol describes the purification of crude MPOs using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Crude MPO solution

  • Desalting columns

Procedure:

  • Sample Preparation: The crude MPO solution is filtered to remove any particulate matter.

  • HPLC Analysis: An analytical run is performed to determine the retention time of the full-length product. A gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) is typically used.

  • Preparative HPLC: The crude MPO is injected onto the column, and the elution is monitored at 260 nm. The fraction corresponding to the full-length product is collected.

  • Desalting: The collected fraction, containing TEAA salt, is desalted using a desalting column to obtain the purified MPO in water.

  • Quantification: The concentration of the purified MPO is determined by measuring its absorbance at 260 nm.

Protocol 3: In Vitro Nuclease Resistance Assay

This protocol details a method to assess the stability of MPOs in the presence of nucleases.

Materials:

  • Purified MPO

  • Unmodified control oligonucleotide

  • Fetal bovine serum (FBS) or other biological fluid

  • Incubator at 37°C

  • HPLC system or polyacrylamide gel electrophoresis (PAGE) equipment

  • Quenching solution (e.g., EDTA)

Procedure:

  • Incubation: The MPO and control oligonucleotide are incubated in the biological fluid (e.g., 10% FBS in PBS) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The reaction in each aliquot is stopped by adding the quenching solution.

  • Analysis: The amount of intact oligonucleotide at each time point is quantified by HPLC or visualized by PAGE.

  • Half-life Calculation: The data is plotted as the percentage of intact oligonucleotide versus time, and the half-life is calculated.

Protocol 4: Assessment of Antisense Activity in Cell Culture using qPCR

This protocol describes how to measure the ability of an MPO to reduce the expression of a target mRNA in cultured cells.

Materials:

  • Cultured cells expressing the target gene

  • MPO designed to target the mRNA of interest

  • Control oligonucleotide (e.g., mismatch or scrambled sequence)

  • Transfection reagent (if required for cellular uptake)

  • Cell lysis buffer

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and instrument

  • Primers for the target gene and a housekeeping gene

Procedure:

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to attach.

  • Oligonucleotide Treatment: Cells are treated with the MPO and control oligonucleotide at various concentrations. If necessary, a transfection reagent is used to facilitate cellular uptake.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for antisense activity.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA.

  • qPCR: The expression of the target gene and a housekeeping gene is quantified by qPCR.

  • Data Analysis: The relative expression of the target gene is normalized to the housekeeping gene and compared between MPO-treated and control-treated cells to determine the percentage of target mRNA reduction.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to methylphosphonate oligonucleotides.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation No_Protein No Protein Synthesis MPO Methylphosphonate Oligonucleotide MPO->mRNA Binding (Steric Block) Protein Protein Ribosome->Protein Synthesis

Caption: Antisense mechanism of methylphosphonate oligonucleotides.

Experimental_Workflow Start Design & Synthesize MPO Purification Purify MPO (e.g., HPLC) Start->Purification Characterization Characterize MPO (Mass Spec, Purity) Purification->Characterization Nuclease_Resistance Assess Nuclease Resistance Characterization->Nuclease_Resistance Cell_Culture Cell Culture Experiments Characterization->Cell_Culture Uptake Quantify Cellular Uptake Cell_Culture->Uptake Antisense_Activity Measure Antisense Activity (qPCR) Cell_Culture->Antisense_Activity In_Vivo In Vivo Studies (Animal Models) Antisense_Activity->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy Evaluate Therapeutic Efficacy In_Vivo->Efficacy End Data Analysis & Conclusion PK_PD->End Efficacy->End

Caption: Preclinical evaluation workflow for antisense MPOs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_P Phosphorylated IκB IkB->IkB_P NFkB->IkB Inhibited by NFkB_Active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Target_Genes Pro-inflammatory Gene Expression Nucleus->Target_Genes Transcription MPO_p65 p65-targeting MPO p65_mRNA p65 mRNA p65_mRNA->MPO_p65 Steric Block

Caption: NF-κB signaling pathway and MPO targeting of p65.

Conclusion

Methylphosphonate oligonucleotides, with their unique properties of nuclease resistance and neutral backbone, continue to be a valuable class of molecules for researchers in the field of antisense technology. While challenges related to their synthesis and cellular uptake exist, ongoing research into chimeric designs and delivery strategies is expanding their potential applications. This technical guide provides a foundational understanding of MPOs, offering quantitative data, detailed protocols, and clear visualizations to aid in their effective use in research and drug development. The information presented herein should serve as a valuable resource for scientists seeking to harness the potential of methylphosphonate oligonucleotides for the specific modulation of gene expression.

References

Methodological & Application

Application Notes and Protocols for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the chemical synthesis of oligonucleotides.[1][2] It enables the incorporation of methylphosphonate (B1257008) internucleotide linkages, which are a key modification in the development of therapeutic oligonucleotides. These linkages replace the naturally occurring phosphodiester backbone. The methylphosphonate modification is characterized by the substitution of a non-bridging oxygen atom with a methyl group, resulting in an uncharged and nuclease-resistant backbone.[3][4]

Oligonucleotides containing methylphosphonate linkages have garnered significant interest in antisense therapy and drug development due to their enhanced properties.[4][5] These properties include high resistance to degradation by cellular nucleases and improved cell membrane permeability due to the neutral charge of the backbone.[4][6][7] However, the synthesis and processing of these modified oligonucleotides require specialized protocols, particularly during the deprotection steps, as the methylphosphonate linkage is more labile to basic conditions than the standard phosphodiester bond.[3]

Key Features and Considerations
  • Nuclease Resistance : The methylphosphonate backbone is highly resistant to enzymatic degradation, increasing the in vivo stability of the oligonucleotide.[4][5]

  • Charge Neutrality : The absence of a negative charge on the internucleotide linkage can enhance the cellular uptake of oligonucleotides.[4][6]

  • Chirality : Each methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). This can influence the hybridization properties and biological activity of the oligonucleotide.[5]

  • Modified Protocols : Standard phosphoramidite chemistry protocols must be adapted for methyl phosphonamidites. This includes considerations for solubility, coupling times, and, most critically, a modified cleavage and deprotection procedure to prevent degradation of the methylphosphonate linkages.[3][8]

  • Water Sensitivity : The methylphosphonite diester intermediates formed during coupling are highly sensitive to water, which can significantly decrease coupling efficiency. Therefore, anhydrous conditions and specially formulated, low-water content oxidizer solutions are recommended.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful synthesis of methylphosphonate-containing oligonucleotides.

Table 1: Reagent Preparation and Storage

Parameter Value/Recommendation Notes
Amidite Concentration 0.05 M to 0.1 M Higher concentrations (0.1 M) are generally recommended.[9]
This compound Solvent Anhydrous Acetonitrile (B52724) Ensure solvent is truly anhydrous to prevent degradation.[3]
Activator Standard Activators (e.g., Tetrazole derivatives) Use at standard concentrations as per synthesizer protocol.
Oxidizer Solution Low-water content (e.g., 0.25% water) iodine solution Critical for preventing hydrolysis of the water-sensitive methylphosphonite intermediate.[5]

| Storage | Store at -20°C to -70°C under inert gas (Argon) | Protect from moisture and air.[7] |

Table 2: Automated Synthesis Cycle Parameters (per cycle)

Step Reagent/Condition Duration/Value Notes
Deblocking 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) Standard synthesizer time Removes the 5'-DMTr protecting group.[10]
Coupling Amidite + Activator 5 minutes A longer coupling time is recommended for methyl phosphonamidites to ensure high efficiency.[3][9]
Capping Acetic Anhydride / N-Methylimidazole Standard synthesizer time Capping unreacted 5'-hydroxyl groups is crucial to prevent failure sequences.

| Oxidation | Low-water content Iodine solution | Standard synthesizer time | Oxidizes the phosphite (B83602) triester to the more stable methylphosphonate. |

Table 3: Cleavage and Deprotection Conditions (One-Pot Method)

Step Reagent Temperature Duration
Step 1 Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v) Room Temperature 30 minutes[3][11][12]
Step 2 Ethylenediamine (B42938) (added to the same vial) Room Temperature 6 hours[3][11][12]

| Neutralization | 6M Hydrochloric Acid in Acetonitrile/Water (1:9 v/v) | N/A | Adjust to pH 7[3] |

Experimental Protocols

Protocol 1: Reagent Preparation
  • Phosphonamidite Solution :

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Under an inert atmosphere (e.g., in a glove box or under a stream of Argon), dissolve the phosphonamidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • To ensure the solvent is anhydrous, it is recommended to use freshly opened, sealed bottles of anhydrous solvent or to dry the dissolved amidite solution over 3 Å molecular sieves overnight prior to use.[9]

    • Connect the vial to the designated port on the DNA synthesizer.

  • Oxidizer Solution :

    • Prepare or use a commercially available iodine-based oxidizing solution with a specified low water content (e.g., 0.25% water in THF/Pyridine/Water).[5] Using a standard oxidizer with higher water content can lead to poor coupling efficiencies.

Protocol 2: Automated Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA synthesizer.

  • Synthesizer Setup :

    • Install the prepared this compound solution on the synthesizer.

    • Install other required reagents, including standard CE-phosphoramidites if creating a chimeric oligonucleotide, activator, capping reagents, deblocking solution, and the low-water oxidizer.

    • Program the synthesis sequence into the instrument.

  • Synthesis Cycle Modification :

    • For each coupling step involving the this compound, modify the standard synthesis cycle to extend the coupling time to 5 minutes .[3] This extended time compensates for the potentially slower reaction kinetics of methyl phosphonamidites.

    • For all other steps (deblocking, capping, oxidation), standard instrument timings are generally sufficient.

    • Ensure the low-water oxidizer is used for the oxidation step immediately following the methyl phosphonamidite coupling.

  • Post-Synthesis :

    • Upon completion of the synthesis, keep the final 5'-DMTr group on if "DMT-ON" purification is planned.

    • Thoroughly dry the solid support (e.g., CPG) in the column using a stream of inert gas.

Protocol 3: Cleavage and Deprotection (One-Pot Procedure)

This procedure is designed to cleave the oligonucleotide from the solid support and remove the base-protecting groups (including the Benzoyl group on dA) while minimizing degradation of the methylphosphonate linkages.[3][11][12]

  • Transfer Support : Open the synthesis column and carefully transfer the dried CPG support to a screw-cap vial.

  • Initial Cleavage : Add 0.5 mL of a solution of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v) to the support. Seal the vial tightly and let it stand at room temperature for 30 minutes.[3][11]

  • Base Deprotection : Add 0.5 mL of ethylenediamine directly to the same vial. Reseal the vial and let it stand at room temperature for an additional 6 hours.[3][11] This step is crucial for removing the benzoyl (Bz) protecting group. Studies have shown that N6-bz-dA is stable under these conditions.[11][12]

  • Elution : Decant the supernatant into a clean collection tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[3]

  • Dilution and Neutralization : Dilute the combined solution to 15 mL with water.[3] Carefully adjust the pH to 7.0 by adding a solution of 6M HCl in acetonitrile/water (1:9 v/v).[3] The crude oligonucleotide is now ready for purification.

Protocol 4: Purification

Purification is typically performed using reversed-phase cartridge purification, especially for DMT-ON oligonucleotides.

  • Cartridge Preparation : Pre-condition a purification cartridge (e.g., a Poly-Pak™ or similar RP cartridge) by washing with acetonitrile, followed by 2M Triethylammonium Acetate (TEAA).[3]

  • Loading : Load the neutralized oligonucleotide solution from Protocol 3 onto the conditioned cartridge. It is recommended to pass the solution through the cartridge at least twice to ensure complete binding.[3]

  • Washing : Wash the cartridge with an appropriate aqueous buffer (e.g., dilute TEAA) to remove failure sequences and residual salts. If purification is DMT-ON, un-tritylated failure sequences will wash through.

  • Elution : Elute the purified oligonucleotide from the cartridge using a solution of acetonitrile/water (1:1 v/v).[3] Collect the eluate in fractions and measure the absorbance at 260 nm (A260) to identify the fractions containing the product.

  • Final Processing : Combine the product-containing fractions and evaporate to dryness. If the oligonucleotide was purified DMT-ON, the DMTr group can be removed by treatment with 80% aqueous acetic acid, followed by desalting.[10]

Visualizations

Figure 1: Chemical Structure Diagram.

Oligo_Synthesis_Cycle start Start: Solid Support with 5'-OH group deblock Step 1: Deblocking (Detritylation) start->deblock Remove 5'-DMTr group couple Step 2: Coupling (this compound) deblock->couple Expose 5'-OH cap Step 3: Capping couple->cap Form phosphite triester oxidize Step 4: Oxidation cap->oxidize Cap unreacted 5'-OH repeat Repeat for next cycle or proceed to cleavage oxidize->repeat Form methylphosphonate

Figure 2: Automated Oligonucleotide Synthesis Cycle.

Deprotection_Workflow start Start: Oligo on Solid Support step1 Step 1: Add NH4OH / EtOH / ACN (30 min, Room Temp) start->step1 Cleavage from support step2 Step 2: Add Ethylenediamine (6 hours, Room Temp) step1->step2 In the same vial elute Step 3: Decant and Wash (ACN / Water) step2->elute Remove base protecting groups neutralize Step 4: Dilute with Water and Neutralize to pH 7 with HCl elute->neutralize Collect product end Crude Oligonucleotide Ready for Purification neutralize->end

Figure 3: One-Pot Cleavage and Deprotection Workflow.

References

Application Notes and Protocols for Automated DNA Synthesis of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and provides significant resistance to nuclease degradation.[1][2] These properties make methylphosphonate oligonucleotides valuable tools in antisense therapy, diagnostics, and other molecular biology applications.

This document provides a detailed protocol for the automated synthesis of methylphosphonate oligonucleotides using methyl phosphonamidites on a standard DNA synthesizer. It covers the synthesis cycle, crucial considerations for optimal yield, and a robust one-pot deprotection method.

Key Considerations for Methylphosphonate Oligonucleotide Synthesis

The synthesis of methylphosphonate oligonucleotides is largely analogous to standard phosphoramidite (B1245037) chemistry but requires special attention to certain steps due to the unique properties of methyl phosphonamidites.

  • Anhydrous Conditions: Methylphosphonite intermediates are highly sensitive to moisture. The presence of water can significantly decrease coupling efficiency. Therefore, the use of anhydrous acetonitrile (B52724) and other reagents is critical for successful synthesis.

  • Coupling Time: A longer coupling time of at least 5 minutes is recommended for syntheses at or below a 1 µmole scale to ensure efficient reaction.[1]

  • Oxidation: A specialized, low-water content iodine oxidizer is necessary for the oxidation of the sensitive methylphosphonite diester intermediate.

  • Deprotection: The methylphosphonate linkage is base-labile, necessitating a modified deprotection protocol to prevent backbone cleavage. A one-pot procedure using a dilute ammonia (B1221849) solution followed by ethylenediamine (B42938) is highly effective.[3][4][5][6]

  • Monomer Solubility: Methyl phosphonamidite monomers may have different solubility characteristics compared to standard phosphoramidites. It is recommended to dissolve dA and Ac-dC in anhydrous acetonitrile, while dG may require anhydrous tetrahydrofuran (B95107) for complete dissolution.[1]

Quantitative Data Summary

The following tables summarize the expected, albeit variable, quantitative data for the automated synthesis of methylphosphonate oligonucleotides. It is important to note that actual efficiencies can vary depending on the synthesizer, reagents, sequence, and adherence to anhydrous conditions.

ParameterExpected RangeFactors Influencing Efficiency
Coupling Efficiency >95%Moisture: The most critical factor; even trace amounts of water will significantly lower efficiency. Activator: Fresh, high-quality activator is essential. Monomer Quality: Use fresh, properly stored methyl phosphonamidites.
Capping Efficiency >99%Standard capping protocols are generally effective. Incomplete capping can lead to the accumulation of (n-1) shortmer impurities.
Oxidation Efficiency >98%Use of a low-water content oxidizer is crucial for the sensitive methylphosphonite intermediate.
Final Crude Purity VariablePurity is highly dependent on the cumulative coupling efficiency. Lower coupling efficiencies will result in a higher proportion of failure sequences (shortmers). Analysis by HPLC is recommended for assessment.[7]

Note: Trityl monitors on the DNA synthesizer may understate the actual coupling efficiency for methyl phosphonamidites due to potential differences in the rate of trityl group release.[1]

Experimental Protocols

Automated Synthesis Cycle

The following is a typical cycle for the automated synthesis of methylphosphonate oligonucleotides on a standard DNA synthesizer.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the incoming methyl phosphonamidite with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide. A minimum coupling time of 5 minutes is recommended.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution with low water content.

  • Wash Steps: Thorough washing with anhydrous acetonitrile between each step is crucial to remove excess reagents and byproducts.

This cycle is repeated for each monomer addition until the desired sequence is synthesized.

One-Pot Cleavage and Deprotection Protocol

This protocol is designed to minimize degradation of the base-labile methylphosphonate backbone and prevent side reactions.[1][3][5][6]

  • Column Preparation: After synthesis, air-dry the solid support within the synthesis column.

  • Transfer: Carefully transfer the dried support to a screw-cap deprotection vial.

  • Initial Ammonia Treatment: Add 0.5 mL of a freshly prepared solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10 v/v/v) to the support. Seal the vial tightly and let it stand at room temperature for 30 minutes.[1]

  • Ethylenediamine Treatment: Add 0.5 mL of ethylenediamine to the vial. Reseal the vial and allow the reaction to proceed at room temperature for an additional 6 hours.[1]

  • Elution: Decant the supernatant into a collection tube. Wash the support twice with 0.5 mL of a 1:1 (v/v) acetonitrile/water solution and combine the washes with the supernatant.

  • Dilution and Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 using a solution of 6M hydrochloric acid in 1:9 (v/v) acetonitrile/water.

  • Desalting: The crude oligonucleotide solution is now ready for purification by standard desalting techniques, such as using a Poly-Pak™ or equivalent reverse-phase cartridge.

Note on Base Protection: To avoid transamination of cytidine (B196190) residues during the ethylenediamine deprotection step, it is highly recommended to use acetyl-protected dC (Ac-dC) methyl phosphonamidite during synthesis.[1] Up to 15% of N4-benzoyl-dC can undergo transamination when treated with ethylenediamine.[3][5][6]

Visualizations

Automated_DNA_Synthesis_Workflow start Start: Solid Support with First Nucleoside deblocking 1. Deblocking (Detritylation) start->deblocking wash1 Wash deblocking->wash1 coupling 2. Coupling (Methyl Phosphonamidite + Activator) wash2 Wash coupling->wash2 capping 3. Capping (Unreacted Chains) wash3 Wash capping->wash3 oxidation 4. Oxidation (Low Water Iodine) wash4 Wash oxidation->wash4 wash1->coupling wash2->capping wash3->oxidation next_cycle Next Cycle or Final Deprotection wash4->next_cycle next_cycle->deblocking Add next base deprotection Cleavage and Deprotection next_cycle->deprotection Sequence complete final_product Purified Methylphosphonate Oligonucleotide deprotection->final_product

Caption: Automated synthesis cycle for methylphosphonate oligonucleotides.

Deprotection_Workflow cluster_synthesis Post-Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification support Oligonucleotide on Solid Support ammonia_step 1. Add Acetonitrile/Ethanol/ Ammonium Hydroxide (30 min) support->ammonia_step eda_step 2. Add Ethylenediamine (6 hours) ammonia_step->eda_step elute_step 3. Elute and Wash eda_step->elute_step neutralize_step 4. Dilute and Neutralize to pH 7 elute_step->neutralize_step desalt_step Desalting / HPLC neutralize_step->desalt_step final_product Purified Oligonucleotide desalt_step->final_product

Caption: One-pot cleavage and deprotection workflow.

References

Application Notes and Protocols for the Synthesis of Antisense Oligonucleotides using Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can selectively bind to a target mRNA sequence, leading to the modulation of gene expression. One of the critical modifications to the oligonucleotide backbone is the replacement of the naturally occurring phosphodiester linkage with a methylphosphonate (B1257008) linkage. This modification, where a non-bridging oxygen is replaced by a methyl group, confers several advantageous properties to ASOs, including increased nuclease resistance and enhanced cellular uptake due to the neutral charge of the backbone.[1][2][3]

The synthesis of methylphosphonate oligonucleotides is readily achievable on automated DNA synthesizers using methyl phosphonamidite monomers, following protocols similar to standard phosphoramidite (B1245037) chemistry.[4] However, key modifications to the synthesis cycle, and particularly to the deprotection and purification steps, are necessary to achieve high-purity, high-yield products.[4][5] These application notes provide a comprehensive overview and detailed protocols for the synthesis, deprotection, and purification of methylphosphonate-containing antisense oligonucleotides.

Key Advantages of Methylphosphonate Oligonucleotides

  • Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to a significantly longer half-life in biological systems compared to unmodified oligonucleotides.[1][2]

  • Enhanced Cellular Uptake: The neutral backbone of methylphosphonate oligonucleotides is believed to facilitate their passive diffusion across cell membranes, improving their delivery to target cells.[1]

  • Modulation of RNA Hybridization: The chirality of the phosphorus center in the methylphosphonate linkage can influence the hybridization affinity of the ASO to its target RNA.[6]

Data Presentation

Table 1: Comparison of Synthesis Parameters for Standard Phosphodiester vs. Methylphosphonate Oligonucleotides
ParameterStandard Phosphodiester OligonucleotidesMethylphosphonate OligonucleotidesReference
Monomers Deoxynucleoside PhosphoramiditesDeoxynucleoside Methyl Phosphonamidites
Coupling Efficiency >99%>95-97%[5][7]
Oxidizer Iodine/Water (2% water)Low-water Iodine/Water (0.25% water)[5][8]
Coupling Time 30 - 60 seconds1 - 3 minutes[5][8]
Overall Yield HighModerate to High (can be lower than standard)
Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
Deprotection MethodConditionsAdvantagesDisadvantagesReported Yield ImprovementReference
Two-Step Method 1. Ammonium (B1175870) Hydroxide2. Ethylenediamine (B42938)Standard procedureCan lead to backbone cleavage and lower yields-[4][9]
One-Pot Method Brief treatment with dilute ammonia (B1221849) followed by ethylenediamineHigher yield, simplified workflowRequires careful optimizationUp to 250%[4][9]

Experimental Protocols

Protocol 1: Automated Synthesis of Methylphosphonate Oligonucleotides

This protocol is designed for an automated DNA synthesizer and assumes the use of commercially available methyl phosphonamidite monomers.

1. Reagent Preparation:

  • Methyl Phosphonamidites: Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration. Dissolve dG methyl phosphonamidite in anhydrous tetrahydrofuran (B95107) (THF). To achieve optimal coupling efficiencies, it is recommended to dry the dissolved synthons over 3 Å molecular sieves for at least 24 hours prior to use.[5]

  • Activator: Use a standard activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Oxidizer: Prepare a low-water oxidizing solution (0.02 M Iodine in THF/Pyridine/Water with 0.25% water).[5][8]

  • Capping Reagents: Use standard capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).

  • Deblocking Reagent: Use standard detritylation solution (3% Trichloroacetic acid in dichloromethane).

2. Automated Synthesis Cycle:

The standard phosphoramidite synthesis cycle is modified as follows:

StepReagent/ActionTimeNotes
1. Deblocking 3% TCA in DCM60 secRemoves the 5'-DMT protecting group.
2. Washing Anhydrous Acetonitrile45 secRemoves residual acid and water.
3. Coupling Methyl Phosphonamidite + Activator1-3 minLonger coupling times may be required for sterically hindered monomers.[5]
4. Washing Anhydrous Acetonitrile30 secRemoves unreacted monomer and activator.
5. Capping Capping Reagents A and B30 secBlocks unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
6. Washing Anhydrous Acetonitrile30 secRemoves excess capping reagents.
7. Oxidation Low-water Iodine Solution45 secOxidizes the phosphite (B83602) triester to the more stable methylphosphonate. The use of a low-water oxidizer is critical to prevent hydrolysis of the sensitive methylphosphonite intermediate.[5][8]
8. Washing Anhydrous Acetonitrile45 secRemoves residual iodine and prepares for the next cycle.

3. Post-Synthesis:

  • After the final cycle, keep the terminal 5'-DMT group on if purification by reverse-phase HPLC is intended ("DMT-on").

  • Dry the solid support thoroughly with argon or nitrogen.

Protocol 2: One-Pot Deprotection and Cleavage

This novel one-pot procedure has been shown to significantly improve the yield of methylphosphonate oligonucleotides compared to traditional two-step methods.[4][9]

1. Reagents:

  • Dilute Ammonium Hydroxide (B78521) solution: 30% Ammonium Hydroxide in water.

  • Ethylenediamine (EDA).

  • Neutralizing solution: 1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.

2. Procedure:

  • Transfer the dried solid support from the synthesis column to a screw-cap vial.

  • Add 1 mL of dilute ammonium hydroxide to the support.

  • Incubate at room temperature for 30 minutes.

  • Add 1 mL of ethylenediamine to the vial.

  • Seal the vial tightly and incubate at room temperature for 6 hours.

  • Quench the reaction by adding 8 mL of 1 M TEAA buffer.

  • Vortex the mixture and centrifuge to pellet the solid support.

  • Carefully collect the supernatant containing the deprotected oligonucleotide.

Note on Base Protection: To avoid side reactions such as the transamination of deoxycytidine residues during deprotection with ethylenediamine, it is highly recommended to use acetyl-protected dC (Ac-dC) methyl phosphonamidite during synthesis.[4]

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of methylphosphonate oligonucleotides is typically performed by reverse-phase HPLC, especially when the DMT-on strategy is employed.

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

2. Procedure (DMT-on Purification):

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Inject the crude deprotected oligonucleotide solution.

  • Elute with a linear gradient of Mobile Phase B (e.g., 10% to 50% over 30 minutes).

  • The DMT-on full-length product will be the most retained peak. Collect the corresponding fractions.

  • Remove the DMT group from the purified oligonucleotide by treatment with 80% acetic acid for 15-30 minutes at room temperature.

  • Quench the detritylation reaction with a buffer (e.g., TEAA).

  • Desalt the final product using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

Mandatory Visualization

experimental_workflow cluster_synthesis Automated Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification start Start with Solid Support deblocking Deblocking (TCA) start->deblocking coupling Coupling (Methyl Phosphonamidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation (Low-water I2) capping->oxidation cycle Repeat n times oxidation->cycle cycle->deblocking Next cycle end_synthesis Final Product on Support cycle->end_synthesis Final cycle deprotection One-Pot Deprotection (NH4OH then EDA) end_synthesis->deprotection crude_product Crude Oligonucleotide deprotection->crude_product hplc RP-HPLC (DMT-on) crude_product->hplc detritylation Detritylation (Acetic Acid) hplc->detritylation desalting Desalting detritylation->desalting final_product Pure Methylphosphonate ASO desalting->final_product

Caption: Workflow for the synthesis of methylphosphonate antisense oligonucleotides.

synthesis_cycle deblocking Deblocking 5'-DMT removal with TCA coupling Coupling Methyl Phosphonamidite + Activator deblocking->coupling capping Capping Acetylation of unreacted 5'-OH coupling->capping oxidation Oxidation P(III) to P(V) with low-water I2 capping->oxidation oxidation->deblocking Next Cycle

Caption: The four main steps of the automated methylphosphonate oligonucleotide synthesis cycle.

References

Application Notes and Protocols for the Incorporation of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Long Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-ionic methyl group replaces one of the non-bridging oxygen atoms in the phosphate (B84403) backbone. This modification confers several advantageous properties, most notably resistance to nuclease degradation, which significantly enhances their stability in biological systems. The incorporation of 5'-DMTr-dA(Bz)-Methyl phosphonamidite allows for the site-specific introduction of these methylphosphonate linkages during solid-phase oligonucleotide synthesis. These modified oligonucleotides are valuable tools in various research and therapeutic applications, particularly as antisense agents.

This document provides detailed application notes and protocols for the synthesis, deprotection, purification, and characterization of long oligonucleotides containing this compound.

Key Properties and Applications

The neutral charge of the methylphosphonate backbone improves the intracellular transport of oligonucleotides and protects them from degradation by nucleases.[1][2][3] This makes them ideal for antisense applications where sustained exposure to cellular enzymes is expected.[1] However, it is important to note that the inclusion of methylphosphonate linkages can sometimes lower the cellular uptake and the thermal stability (melting temperature, Tm) of the duplex formed with the target RNA sequence.[1][2] Furthermore, these modifications may interfere with the activation of RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[1]

The chirality at the phosphorus center of the methylphosphonate linkage also plays a role in the stability of the resulting duplex. Generally, the Rp stereoisomer forms more stable duplexes with complementary RNA and DNA targets compared to the Sp isomer.[4][5]

Data Presentation

Table 1: Thermal Stability (Tm) of 12-mer Oligonucleotides with Methylphosphonate Linkages
Oligonucleotide TypeTargetTm (°C) in 0.1 M NaCl
Deoxyribo (unmodified)DNA36
Deoxyribo (unmodified)RNA31
Deoxyribo with single Rp methylphosphonateDNA~36
Deoxyribo with single Rp methylphosphonateRNA~31
Deoxyribo with single Sp methylphosphonateDNA~30
Deoxyribo with single Sp methylphosphonateRNA~26
2'-O-methylribo (unmodified)RNA53
2'-O-methylribo with single Rp methylphosphonateRNA~53
2'-O-methylribo with single Sp methylphosphonateRNA~49
Deoxyribo with 10 contiguous methylphosphonatesDNA34
Deoxyribo with 10 contiguous methylphosphonatesRNA<5
2'-O-methylribo with 10 contiguous methylphosphonatesRNA20

Data adapted from interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides.[3][4][6][7]

Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
MethodKey ReagentsTimeTemperatureYield ComparisonNotes
Two-Step1. Ammonium (B1175870) Hydroxide2. Ethylenediamine (B42938)VariableRoom Temp to 55°CBaselineProne to side reactions and lower yield.
One-Pot 1. Dilute Ammonium Hydroxide2. Ethylenediamine ~6.5 hours Room Temp Up to 250% higher yield Minimizes side reactions and maximizes recovery. [8][9][10][11]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Long Oligonucleotides with Methylphosphonate Linkages

This protocol outlines the steps for incorporating this compound into a long oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA and/or RNA phosphoramidites (e.g., Bz-dA, Ac-dC, dmf-dG for ultramild deprotection compatibility)

  • Solid support (e.g., Controlled Pore Glass - CPG, 1000 Å or 2000 Å for long oligos)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water) - Note: A low-water oxidizer is recommended for methylphosphonite intermediates.

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)

  • Argon (high purity)

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install all reagent bottles on the synthesizer and ensure the system is purged with argon.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the methylphosphonate incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.

    • Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be required for modified phosphoramidites compared to standard bases (typically ~30 seconds).

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate or methylphosphonate linkage using the oxidizer solution.

  • Final Deblocking (DMT-off): If the final oligo is desired with a free 5'-hydroxyl group, a final deblocking step is performed. For purification purposes, it is often advantageous to leave the final DMTr group on (DMT-on).

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: One-Pot Cleavage and Deprotection of Methylphosphonate Oligonucleotides

This one-pot procedure is recommended to maximize the yield and minimize side reactions.[8][9][10][11]

Materials:

  • Oligonucleotide synthesized on solid support

  • Ammonium hydroxide (B78521) solution: acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v)

  • Ethylenediamine (EDA)

  • Acetonitrile/water (1:1 v/v)

  • 6 M Hydrochloric acid in acetonitrile/water (1:9 v/v)

Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 0.5 mL of the ammonium hydroxide solution to the support. Seal the vial and let it stand at room temperature for 30 minutes.[2][8][9][10][11]

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.[2][8][9][10][11]

  • Filter the solution to remove the solid support. Wash the support twice with 0.5 mL of acetonitrile/water (1:1).

  • Combine the filtrate and washes.

  • Dilute the combined solution to 15 mL with water.

  • Neutralize the solution to pH 7 by adding the 6 M hydrochloric acid solution.[2]

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for purifying oligonucleotides with a high content of methylphosphonate linkages.[12]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C8 or C18)

Reagents:

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Buffer B: 0.1 M TEAA in 50% acetonitrile

Procedure:

  • Equilibrate the RP-HPLC column with a low percentage of Buffer B.

  • Inject the neutralized and desalted crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration (e.g., 0-50% Buffer B over 20-30 minutes).

  • Monitor the elution profile at 260 nm. The desired full-length oligonucleotide, especially if DMT-on, will be the most retained peak.

  • Collect the fractions corresponding to the desired peak.

  • Analyze the collected fractions for purity by analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to dryness.

  • If the oligonucleotide was purified DMT-on, the DMTr group can be removed by treatment with 80% acetic acid, followed by desalting.

Visualizations

Antisense Oligonucleotide Mechanism of Action

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_out mRNA mRNA->mRNA_out Export Ribosome Ribosome Protein Protein Ribosome->Protein Synthesis ASO Methylphosphonate Antisense Oligo (ASO) ASO->mRNA_out Hybridization mRNA_ASO mRNA-ASO Duplex mRNA_ASO->Ribosome Steric Blockage Degraded_mRNA mRNA_ASO->Degraded_mRNA RNase H Cleavage mRNA_out->Ribosome Translation

Caption: Mechanism of action for methylphosphonate antisense oligonucleotides.

Experimental Workflow for Modified Oligonucleotide Synthesis

Oligo_Workflow start Define Oligo Sequence & Modifications synthesis Automated Solid-Phase Synthesis start->synthesis cleavage One-Pot Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis QC Analysis (LC-MS / CE) purification->analysis purification->analysis Collect Fractions analysis->purification Re-purify if needed final_product Purified Long Oligo analysis->final_product

Caption: Workflow for synthesis and purification of modified long oligos.

References

Protocol for Solid-Phase Synthesis of Oligonucleotides with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the automated solid-phase synthesis of oligonucleotides incorporating 5'-DMTr-dA(Bz)-Methyl phosphonamidite. Methyl phosphonate (B1237965) modifications impart nuclease resistance and a neutral charge to the phosphate (B84403) backbone, making these oligonucleotides valuable tools in antisense therapy and other drug development applications. The following protocols outline the standard phosphoramidite (B1245037) cycle with specific considerations for methyl phosphonamidite chemistry, as well as a specialized cleavage and deprotection procedure.

The synthesis of oligonucleotides containing methyl phosphonate linkages follows the well-established four-step cycle of detritylation, coupling, capping, and oxidation. However, the lability of the methyl phosphonate linkage to certain reagents necessitates modifications to standard protocols, particularly in the oxidation and deprotection steps, to ensure high yield and purity of the final product. It is crucial to use anhydrous reagents and conditions throughout the synthesis to achieve optimal coupling efficiency.

Experimental Protocols

I. Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer. The following steps are repeated for each nucleotide addition.

1. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Procedure: The detritylation solution is passed through the synthesis column.

  • Time: 60-120 seconds (instrument-dependent)

  • Monitoring: The release of the orange-colored DMT cation can be monitored spectrophotometrically to determine coupling efficiency from the previous cycle.

2. Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagent: 0.1 M solution of this compound in the appropriate solvent (see table below) and an activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Procedure: The phosphonamidite and activator solutions are delivered simultaneously to the synthesis column.

  • Time: A reaction time of 5 minutes is recommended for syntheses at a 1 µmole scale.[1]

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutant sequences (n-1 mers).

  • Reagents:

    • Cap A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole (NMI) in THF

  • Procedure: Cap A and Cap B solutions are delivered to the synthesis column.

  • Time: 30-60 seconds (instrument-dependent)

4. Oxidation: The newly formed methylphosphonite triester linkage is oxidized to a more stable pentavalent methylphosphonate (B1257008) linkage. To prevent hydrolysis of the sensitive methylphosphonite intermediate, a low-water oxidation solution is critical.

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water with a low water content (e.g., 0.25% v/v).

  • Procedure: The oxidation solution is passed through the synthesis column.

  • Time: 30-60 seconds (instrument-dependent)

II. Cleavage and Deprotection

A specific one-pot procedure is recommended for oligonucleotides containing base-labile methyl phosphonate linkages to minimize backbone cleavage.[1]

1. Ammonolysis:

  • Reagent: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)

  • Procedure:

    • After synthesis, air-dry the solid support in the column.

    • Transfer the support to a sealed vial.

    • Add 0.5 mL of the ammonolysis solution to the support.

    • Incubate at room temperature for 30 minutes.[1]

2. Deprotection:

  • Reagent: Ethylenediamine

  • Procedure:

    • To the same vial, add 0.5 mL of ethylenediamine.

    • Reseal the vial and incubate at room temperature for an additional 6 hours.[1]

3. Work-up:

  • Procedure:

    • Decant the supernatant.

    • Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

    • Combine the supernatant and washes.

    • Dilute the combined solution to 15 mL with water.

    • Adjust the pH to 7 with 6 M hydrochloric acid in acetonitrile/water (1:9 v/v).[1]

    • The crude oligonucleotide is now ready for purification (e.g., HPLC or cartridge purification).

Data Presentation

Table 1: Reagent and Synthesis Parameters for this compound

ParameterReagent/ConditionRecommended ValueNotes
Phosphonamidite Solvent Anhydrous AcetonitrileAs required for 0.1 M solutionEnsure anhydrous conditions to maintain high coupling efficiency.
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileStandard concentrationOther activators like DCI can also be used.
Coupling Time -5 minutesFor 1 µmole scale synthesis.[1]
Typical Coupling Efficiency ->95%Dependent on anhydrous conditions and fresh reagents.
Oxidizer 0.02 M Iodine in THF/Pyridine/Water0.25% (v/v) WaterLow water content is critical to prevent hydrolysis.
Cleavage Reagent 1 Acetonitrile/Ethanol/Ammonium Hydroxide45:45:10 (v/v/v)30 minutes at room temperature.[1]
Deprotection Reagent 2 EthylenediamineUndiluted6 hours at room temperature.[1]

Mandatory Visualization

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New nucleotide added Oxidation 4. Oxidation (Stabilize methylphosphonate linkage) Capping->Oxidation Failure sequences blocked Oxidation->Detritylation Cycle complete for one nucleotide End End: Cleavage and Deprotection Oxidation->End Final nucleotide added Start Start: Solid Support with first nucleoside Start->Detritylation

References

Application Notes and Protocols for Deprotection of Methylphosphonate-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are a class of nucleic acid analogs where a non-ionic methylphosphonate linkage replaces the negatively charged phosphodiester backbone of natural DNA or RNA. This modification offers several advantages for therapeutic applications, including increased nuclease resistance and enhanced cellular uptake. The synthesis of MPOs involves the use of protecting groups on the nucleobases and the phosphate-equivalent methylphosphonate linkage. The final and critical step in obtaining functional MPOs is the efficient and complete removal of these protecting groups, a process known as deprotection.

This document provides detailed application notes and protocols for the deprotection of methylphosphonate-containing oligonucleotides, addressing common challenges such as backbone cleavage and base modification. The protocols described are based on established methods and aim to provide researchers with reliable procedures to obtain high-quality MPOs for their research and development activities.

Deprotection Strategies and Considerations

The primary challenge in the deprotection of MPOs is the lability of the methylphosphonate backbone to certain basic conditions commonly used for standard oligonucleotide deprotection. Therefore, milder reagents and optimized conditions are required to ensure the integrity of the MPO backbone while effectively removing the protecting groups from the nucleobases.

A significant side reaction of concern is the transamination of protected cytidine (B196190) residues, particularly when using amine-based deprotection reagents. For instance, N4-benzoyl-dC (bz-dC) is susceptible to transamination with ethylenediamine (B42938). To mitigate this, the use of more labile protecting groups for cytidine, such as N4-isobutyryl-dC (ibu-dC) or N4-acetyl-dC (Ac-dC), is highly recommended.

Comparative Deprotection Data

The following table summarizes the performance of different deprotection methods for methylphosphonate oligonucleotides, highlighting key parameters such as yield and the occurrence of side reactions.

Deprotection MethodReagentsConditionsScaleYield Improvement (vs. Two-Step Method)Key Observations
One-Pot Procedure 1. Dilute Ammonium (B1175870) Hydroxide (B78521) 2. Ethylenediamine (EDA)1. 30 minutes, Room Temperature 2. 6 hours, Room Temperature1, 100, and 150 µmoleUp to 250%Minimizes backbone cleavage and simplifies the workflow.[1][2]
Two-Step Method (Conventional) 1. Concentrated Ammonium Hydroxide 2. Ethylenediamine (EDA)1. 2 hours, Room Temperature (pre-treatment) 2. Subsequent treatment with EDANot specifiedBaselineProne to lower yields due to potential backbone degradation during the ammonia (B1221849) pre-treatment.[2]
Ethylenediamine Treatment (Side Reactions) Ethylenediamine (EDA)Not specifiedModel SystemNot applicableUp to 15% transamination of N4-bz-dC.[1][2] Displacement reaction at the O6 position of N2-ibu-O6-DPC-dG.[1][2] No side reactions observed with N4-ibu-dC, N6-bz-dA, or T.[1][2]
Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine5-10 minutes at elevated temperaturesNot specifiedNot directly compared to the two-step method for MPOsAn "UltraFAST" deprotection method, but requires the use of Ac-dC to prevent base modification.[3][4]

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol describes a novel one-pot procedure that has been shown to be superior in yield compared to traditional two-step methods.[1][2] It is suitable for MPOs synthesized on solid support at various scales.

Materials:

  • Methylphosphonate oligonucleotide synthesized on a solid support (e.g., CPG)

  • Dilute ammonium hydroxide solution

  • Ethylenediamine (EDA)

  • Microcentrifuge tubes or appropriate reaction vessels

  • Shaker or rotator

Procedure:

  • Transfer the solid support containing the synthesized methylphosphonate oligonucleotide to a suitable reaction vessel.

  • Add a sufficient volume of dilute ammonium hydroxide to the solid support.

  • Incubate the mixture for 30 minutes at room temperature with gentle agitation.[1][2]

  • To the same vessel, add an equal volume of ethylenediamine (EDA).[1][2]

  • Continue the incubation for 6 hours at room temperature with gentle agitation.[1][2]

  • After the incubation is complete, dilute the reaction mixture with water and neutralize it to stop the reaction.

  • The crude deprotected oligonucleotide solution is now ready for purification by methods such as reverse-phase HPLC.

Protocol 2: Cleavage and Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is a rapid method for the cleavage and deprotection of oligonucleotides and can be adapted for methylphosphonate oligonucleotides, provided that appropriate base-protecting groups (e.g., Ac-dC) are used to prevent side reactions.[3][4]

Materials:

  • Methylphosphonate oligonucleotide synthesized on a solid support

  • AMA reagent (1:1 v/v mixture of 30% ammonium hydroxide and 40% aqueous methylamine)

  • Heating block or water bath

  • Microcentrifuge tubes or appropriate reaction vessels

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a reaction vessel.

  • Add the AMA reagent to the solid support.

  • Heat the mixture at 65 °C for 10 minutes.[4]

  • Cool the reaction vessel on ice.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The crude product can then be further processed for purification.

Visualization of Workflows

The following diagrams illustrate the logical flow of the deprotection protocols.

Deprotection_Workflow cluster_one_pot One-Pot Deprotection Protocol start_one_pot Start: MPO on Solid Support add_nh4oh Add Dilute NH4OH start_one_pot->add_nh4oh incubate_nh4oh Incubate 30 min @ Room Temp add_nh4oh->incubate_nh4oh add_eda Add Ethylenediamine incubate_nh4oh->add_eda incubate_eda Incubate 6 hours @ Room Temp add_eda->incubate_eda quench Dilute and Neutralize incubate_eda->quench end_one_pot Crude Deprotected MPO quench->end_one_pot

Caption: Workflow for the one-pot deprotection method.

AMA_Deprotection_Workflow cluster_ama AMA Deprotection Protocol start_ama Start: MPO on Solid Support (with Ac-dC) add_ama Add AMA Reagent start_ama->add_ama heat_ama Heat 10 min @ 65°C add_ama->heat_ama cool_ama Cool on Ice heat_ama->cool_ama collect_supernatant Collect Supernatant cool_ama->collect_supernatant end_ama Crude Deprotected MPO collect_supernatant->end_ama

Caption: Workflow for the rapid AMA deprotection method.

Conclusion

The choice of deprotection method for methylphosphonate-containing oligonucleotides significantly impacts the yield and purity of the final product. The one-pot procedure using a sequential treatment of dilute ammonium hydroxide and ethylenediamine offers a high-yield and simplified workflow, minimizing the risk of backbone degradation.[1][2] For rapid deprotection, the AMA method is a viable alternative, provided that appropriate base-protecting groups are utilized during synthesis to prevent unwanted side reactions.[3][4] Researchers should carefully consider the specific sequence and protecting group chemistry of their MPOs when selecting the most appropriate deprotection strategy. Subsequent purification and analysis are crucial to ensure the integrity and purity of the final methylphosphonate oligonucleotide product.

References

Application Notes and Protocols: 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of oligonucleotides.[1][2][3][4] It is designed to create methylphosphonate (B1257008) internucleotide linkages, which are of significant interest in the development of therapeutic oligonucleotides.[5] These modified backbones are uncharged and exhibit enhanced resistance to nuclease degradation.[6] The success of synthesizing high-quality methylphosphonate-modified oligonucleotides is critically dependent on achieving high coupling efficiency at each step. These application notes provide detailed protocols and guidance for maximizing the coupling efficiency of this compound.

The Critical Role of Coupling Efficiency

In solid-phase oligonucleotide synthesis, the overall yield of the full-length product is exponentially dependent on the average coupling efficiency per cycle. A small decrease in efficiency can lead to a dramatic reduction in the final yield, particularly for longer oligonucleotides.[7][8][9] For instance, the synthesis of a 50-mer oligonucleotide with a 99.5% average coupling efficiency results in a theoretical yield of approximately 78%. However, if the efficiency drops to 98.5%, the yield plummets to about 52%.[7]

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

This table illustrates the profound impact of coupling efficiency on the final yield of oligonucleotides of various lengths.

Oligonucleotide Length (bases)99.5% Coupling Efficiency99.0% Coupling Efficiency98.5% Coupling Efficiency98.0% Coupling Efficiency
20-mer90.9%82.6%75.0%68.0%
40-mer82.6%68.2%55.9%44.6%
60-mer74.8%56.2%41.7%29.0%
80-mer67.8%46.3%31.1%18.8%
100-mer61.4%38.2%23.2%12.2%

Table 2: Factors Influencing Coupling Efficiency

Several experimental parameters critically influence the success of the coupling reaction.[7]

FactorImpact on EfficiencyRecommendations and Best Practices
Moisture Content HighThe presence of water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[8][10]
Reagent Purity HighImpurities in phosphoramidites, activators, or solvents can lead to side reactions and reduced coupling.[7][10]
Coupling Time ModerateInsufficient time leads to incomplete reactions, while excessively long times can promote side reactions.[7] A 5-minute coupling time is recommended for methyl phosphonamidites.[6]
Activator HighThe choice and concentration of the activator (e.g., Tetrazole, DCI) are crucial for the efficient activation of the phosphoramidite.
Solvent Quality HighAnhydrous acetonitrile (B52724) is essential, as any moisture will deactivate the phosphoramidite.[7][8]
Synthesizer Conditions ModerateProper maintenance, clean lines, and dry gas (Argon/Helium) are necessary to maintain an anhydrous environment.[8]
Monomer Solubility HighThis compound should be fully dissolved in anhydrous acetonitrile to ensure proper delivery and reactivity.[6]

Experimental Protocols

Protocol 1: Standard Synthesis Cycle for Methylphosphonate Oligonucleotides

This protocol outlines the four key steps in a single cycle of oligonucleotide synthesis using this compound.

  • Step 1: Deblocking (Detritylation)

    • Objective: To remove the 5'-DMTr protecting group from the terminal nucleotide of the support-bound oligonucleotide, preparing it for the next coupling reaction.

    • Reagent: Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flow the deblocking solution through the synthesis column. The orange color of the cleaved DMTr cation can be monitored to assess synthesis progress.

  • Step 2: Coupling

    • Objective: To form a new internucleotide linkage by adding the this compound to the 5'-hydroxyl of the growing chain.

    • Reagents:

      • This compound dissolved in anhydrous acetonitrile.[6]

      • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile).

    • Procedure:

      • Wash the column thoroughly with anhydrous acetonitrile to remove all traces of moisture and acidic deblocking solution.

      • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

      • Allow the reaction to proceed for a recommended time of 5 minutes .[6]

  • Step 3: Capping

    • Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, preventing the formation of deletion mutations.

    • Reagents:

      • Cap A: Acetic Anhydride/Pyridine/THF.

      • Cap B: N-Methylimidazole/THF.

    • Procedure: Deliver the capping solutions to the column to acetylate the unreacted termini.

  • Step 4: Oxidation

    • Objective: To convert the unstable phosphite (B83602) triester linkage to a more stable P(V) methylphosphonate linkage.

    • Reagent: Iodine solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

    • Procedure: Introduce the oxidizing solution to the column.

Protocol 2: Quantification of Coupling Efficiency via Trityl Cation Assay

This colorimetric assay measures the amount of DMTr cation released during the deblocking step, which is directly proportional to the number of molecules that successfully coupled in the previous cycle.[10]

  • Materials:

    • UV-Vis Spectrophotometer

    • Acidic deblocking solution collected from the synthesizer

    • Non-aqueous acidic solution (e.g., DCA in Toluene) for dilution

  • Methodology:

    • After the coupling and capping steps of a given cycle, collect the entire volume of the acidic deblocking solution (containing the orange DMTr cation) as it elutes from the column.

    • Dilute a precise aliquot of this collected solution in a known volume of the non-aqueous acidic solution.

    • Measure the absorbance of the diluted solution at 498 nm.

    • The stepwise coupling efficiency (%) is calculated by comparing the absorbance value of the current cycle (An) to the absorbance from the previous cycle (An-1) using the formula: Efficiency (%) = (An / An-1) * 100

Protocol 3: One-Pot Cleavage and Deprotection of Methylphosphonate Oligonucleotides

Due to the base-labile nature of the methylphosphonate linkage, a specific deprotection procedure is required to cleave the oligonucleotide from the solid support and remove the base-protecting groups without degrading the backbone.[6]

  • Procedure:

    • Transfer the solid support from the synthesis column to a sealed deprotection vial.[6]

    • Add 0.5 mL of a solution containing acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[6]

    • Add 0.5 mL of ethylenediamine (B42938) (EDA) to the vial, reseal, and let it stand at room temperature for an additional 6 hours.[6]

    • Carefully decant the supernatant. Wash the support twice with 0.5 mL of acetonitrile/water (1:1).[6]

    • Combine the supernatant and washes for downstream purification (e.g., desalting via cartridge).[6]

Visualizations

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (DMTr Removal) Coupling Step 2: Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping (Block Failures) Coupling->Capping Chain Elongated Oxidation Step 4: Oxidation (Linkage Stabilization) Capping->Oxidation Failures Capped Oxidation->Deblocking Cycle Complete end_node Repeat or Final Deprotection Oxidation->end_node Ready for Next Cycle start Start (Support-Bound Nucleoside) start->Deblocking

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.

G cluster_workflow Workflow: Troubleshooting Low Coupling Efficiency Start Problem: Low Coupling Efficiency Detected Check_Moisture 1. Verify Anhydrous Conditions (Solvents, Gas, Reagents) Start->Check_Moisture Check_Reagents 2. Check Reagent Quality (Fresh Phosphoramidites & Activator) Check_Moisture->Check_Reagents If problem persists Resolved Efficiency Restored Check_Moisture->Resolved Problem Solved Check_Time 3. Optimize Coupling Time (Recommended: 5 min) Check_Reagents->Check_Time If problem persists Check_Reagents->Resolved Problem Solved Check_System 4. Inspect Synthesizer (Reagent Lines, Valves) Check_Time->Check_System If problem persists Check_Time->Resolved Problem Solved Check_System->Resolved If problem persists, contact support

Caption: A systematic workflow for diagnosing and resolving low coupling efficiency.

References

Application Notes and Protocols for the Use of Specific Activators in Methyl Phosphonamidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of specific activators in the coupling of methyl phosphonamidites, a critical step in the synthesis of modified oligonucleotides for therapeutic and research applications.

Introduction to Methyl Phosphonamidite Coupling and the Role of Activators

Methylphosphonate (B1257008) modifications in oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, are of significant interest in the development of antisense therapeutics. This modification imparts nuclease resistance and improves cellular uptake. The synthesis of oligonucleotides containing methylphosphonate linkages is achieved through the use of methyl phosphonamidite monomers in solid-phase synthesis.

The crucial step in the incorporation of a methylphosphonate linkage is the coupling of the methyl phosphonamidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, a weak acid that protonates the nitrogen of the phosphoramidite (B1245037), making the phosphorus atom susceptible to nucleophilic attack. The choice of activator significantly impacts the coupling efficiency, reaction time, and the purity of the final oligonucleotide product.

Overview of Common Activators

Several activators are commercially available, each with distinct chemical properties that influence their performance in phosphoramidite coupling reactions. The selection of an appropriate activator is critical for optimizing the synthesis of methylphosphonate-modified oligonucleotides. The most commonly used activators include 1H-Tetrazole and its derivatives, as well as imidazole-based activators.[]

The general mechanism of activation involves two key steps:

  • Protonation: The acidic activator protonates the diisopropylamino group of the phosphoramidite.[2]

  • Nucleophilic Substitution: The conjugate base of the activator displaces the diisopropylamine, forming a highly reactive intermediate. This intermediate then reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.[2]

A balance between the acidity (for efficient protonation) and nucleophilicity (for the formation of the active intermediate) of the activator is crucial for high coupling efficiency.[2][] Overly acidic activators can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, resulting in undesired side reactions such as the formation of n+1 oligomers.[2][4]

1H-Tetrazole

1H-Tetrazole was one of the first and most widely used activators in oligonucleotide synthesis.[2] While effective for standard DNA synthesis, its limited solubility in acetonitrile (B52724) (the standard solvent) and suboptimal performance with sterically hindered phosphoramidites, such as those used in RNA synthesis, have led to the development of alternative activators.[2]

5-Ethylthio-1H-tetrazole (ETT)

ETT is a more acidic and more soluble derivative of 1H-Tetrazole.[2][5] Its enhanced solubility allows for the preparation of more concentrated solutions, which can be advantageous in high-throughput synthesis platforms by preventing precipitation and clogging of instrument lines.[5] ETT is often recommended for general-purpose oligonucleotide synthesis, including the synthesis of shorter oligos.[2]

5-Benzylthio-1H-tetrazole (BTT)

BTT is another tetrazole derivative that is more acidic than ETT.[2][5] It has been shown to be a highly efficient activator, particularly for the coupling of sterically demanding phosphoramidites like those used in RNA synthesis, allowing for significantly shorter coupling times compared to 1H-Tetrazole.[2][5]

4,5-Dicyanoimidazole (B129182) (DCI)

DCI is a highly effective activator that is less acidic but more nucleophilic than 1H-Tetrazole.[2][6] Its high solubility in acetonitrile (up to 1.1 M) is a significant advantage.[6][7] DCI is known to accelerate the coupling reaction, with completion times reportedly twice as fast as with 1H-Tetrazole.[6] Due to its lower acidity, DCI minimizes the risk of detritylation during coupling, making it a preferred choice for large-scale synthesis and the synthesis of long oligonucleotides where the prevention of n+1 impurities is critical.[2][8]

Comparative Data of Activators

The choice of activator can have a significant impact on the efficiency and outcome of methyl phosphonamidite coupling. The following table summarizes key properties and performance metrics of the discussed activators.

ActivatorpKa[5]Solubility in AcetonitrileKey AdvantagesPotential DisadvantagesRecommended Concentration
1H-Tetrazole 4.89~0.5 M[2]Well-established, cost-effective.Limited solubility, can precipitate at low temperatures.[2] Suboptimal for sterically hindered monomers.[2]0.45 M
5-Ethylthio-1H-tetrazole (ETT) 4.28~0.75 M[2][5]Higher solubility than 1H-Tetrazole.[2] Good general-purpose activator.[2]More acidic than 1H-Tetrazole, potential for detritylation.[4]0.25 M - 0.75 M[9]
5-Benzylthio-1H-tetrazole (BTT) 4.08~0.33 M[5]Highly efficient for sterically hindered monomers (e.g., RNA).[2][5] Shorter coupling times.[2]Higher acidity increases the risk of detritylation.[5]0.25 M - 0.33 M
4,5-Dicyanoimidazole (DCI) 5.2[8]Up to 1.1 M[6][7]High solubility.[6] Fast coupling reactions.[6] Low acidity minimizes detritylation.[2][8] Ideal for large-scale and long oligo synthesis.[2]0.25 M - 1.0 M[2]

Experimental Protocols

The following are generalized protocols for the use of specific activators in the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages. These protocols may require optimization based on the specific synthesizer, reagents, and the sequence being synthesized.

General Materials and Reagents
  • Methyl phosphonamidite monomers (e.g., A, C, G, T-Me-phosphonamidites)

  • Selected activator solution in anhydrous acetonitrile (e.g., 0.25 M ETT, 0.25 M BTT, or 0.5 M DCI)

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Capping solutions (Cap A and Cap B)

    • Oxidizing solution (e.g., iodine/water/pyridine)

    • Washing solvent (anhydrous acetonitrile)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Protocol for Methyl Phosphonamidite Coupling using ETT or BTT
  • Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside by treating with the deblocking solution.

  • Washing: Thoroughly wash the support with anhydrous acetonitrile to remove the deblocking solution and any residual water.

  • Coupling: Deliver the methyl phosphonamidite monomer and the activator solution (e.g., 0.25 M ETT or 0.25 M BTT) simultaneously to the synthesis column. A coupling time of 3-5 minutes is typically sufficient. For BTT with sterically hindered monomers, shorter coupling times of around 3 minutes have been reported to be effective.[2]

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solutions.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to the more stable phosphate triester using the oxidizing solution.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Repeat: Repeat the cycle for the subsequent addition of monomers.

Protocol for Methyl Phosphonamidite Coupling using DCI

The protocol using DCI is similar to that for ETT and BTT, with a key difference in the coupling step.

  • Deblocking: As described above.

  • Washing: As described above.

  • Coupling: Deliver the methyl phosphonamidite monomer and a 0.5 M DCI solution in anhydrous acetonitrile to the synthesis column. Due to the higher reactivity of DCI, a shorter coupling time of 2-3 minutes is often sufficient.

  • Washing: As described above.

  • Capping: As described above.

  • Washing: As described above.

  • Oxidation: As described above.

  • Washing: As described above.

  • Repeat: Repeat the cycle for the subsequent addition of monomers.

Visualizations

Signaling Pathway of Activator Action

Activator_Mechanism Phosphoramidite Methyl Phosphonamidite Protonated_Intermediate Protonated Intermediate Phosphoramidite->Protonated_Intermediate Protonation Activator Activator (e.g., DCI, ETT) Activator->Protonated_Intermediate Active_Intermediate Active Intermediate (e.g., Tetrazolide) Protonated_Intermediate->Active_Intermediate Nucleophilic Substitution Coupled_Product Coupled Product (Phosphite Triester) Active_Intermediate->Coupled_Product Coupling Growing_Oligo Growing Oligonucleotide (5'-OH) Growing_Oligo->Coupled_Product

Caption: Mechanism of methyl phosphonamidite activation and coupling.

Experimental Workflow for a Single Coupling Cycle

Synthesis_Cycle Start Start of Cycle (Support with free 5'-OH) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Wash1 2. Wash (Acetonitrile) Deblocking->Wash1 Coupling 3. Coupling (Methyl Phosphonamidite + Activator) Wash1->Coupling Wash2 4. Wash (Acetonitrile) Coupling->Wash2 Capping 5. Capping (Unreacted 5'-OH) Wash2->Capping Wash3 6. Wash (Acetonitrile) Capping->Wash3 Oxidation 7. Oxidation (Phosphite to Phosphate) Wash3->Oxidation Wash4 8. Wash (Acetonitrile) Oxidation->Wash4 End End of Cycle (Elongated Oligonucleotide) Wash4->End

Caption: Automated solid-phase synthesis cycle for one monomer addition.

Activator Selection Logic

Activator_Selection Start Select Activator for Methyl Phosphonamidite Coupling Scale Synthesis Scale? Start->Scale Small_Scale Small to Medium Scale Scale->Small_Scale < 15 µmol Large_Scale Large Scale Scale->Large_Scale > 15 µmol Oligo_Length Oligonucleotide Length? Short_Oligo Short Oligo Oligo_Length->Short_Oligo Short Long_Oligo Long Oligo Oligo_Length->Long_Oligo Long Small_Scale->Oligo_Length DCI Use DCI Large_Scale->DCI ETT_BTT Use ETT or BTT Short_Oligo->ETT_BTT Long_Oligo->DCI

Caption: Decision tree for selecting an appropriate activator.

References

Application Notes and Protocols for the Synthesis of Nuclease-Resistant Probes with Methylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics and probes represent a promising frontier in medicine and biotechnology. However, their susceptibility to degradation by cellular nucleases presents a significant hurdle to their clinical and research applications. Chemical modification of the phosphodiester backbone is a key strategy to enhance nuclease resistance. Among these modifications, the methylphosphonate (B1257008) linkage, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, offers distinct advantages. This modification eliminates the negative charge of the phosphodiester linkage, creating a neutral backbone. This neutrality is thought to improve cellular uptake and confer significant resistance to nuclease-mediated degradation.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of nuclease-resistant oligonucleotide probes incorporating methylphosphonate linkages.

Advantages and Considerations of Methylphosphonate Modification

Advantages:

  • Enhanced Nuclease Resistance: The methylphosphonate linkage is not readily recognized by nucleases, leading to a significant increase in the stability of the oligonucleotide in biological fluids.[1][2]

  • Improved Cellular Uptake: The neutral charge of the backbone can facilitate passage through the negatively charged cell membrane.[3][1]

  • Chirality: The phosphorus center in a methylphosphonate linkage is chiral, existing as either an Rp or Sp stereoisomer. The stereochemistry can influence the hybridization properties and biological activity of the oligonucleotide.[2]

Considerations:

  • Reduced Hybridization Affinity: The methylphosphonate modification can lower the melting temperature (Tm) of the oligonucleotide duplex, indicating a decrease in binding affinity to its target sequence.[4]

  • Interference with RNase H Activity: For antisense applications that rely on RNase H-mediated cleavage of the target mRNA, full methylphosphonate modification can be detrimental as RNase H recognizes and cleaves the RNA strand of an RNA/DNA hybrid.[4] To circumvent this, chimeric oligonucleotides are often designed with a central "gap" of standard phosphodiester or phosphorothioate (B77711) linkages flanked by methylphosphonate-modified regions.

  • Lower Solubility: The neutral backbone can lead to reduced aqueous solubility, which may require adjustments in handling and formulation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of methylphosphonate-modified oligonucleotides.

Table 1: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModificationAssay ConditionsHalf-life (t1/2)Reference
Unmodified DNAPhosphodiester10% Fetal Bovine Serum (FBS) at 37°C< 24 hours[5]
Methylphosphonate/Phosphodiester ChimeraAlternating Rp-MP/DE backboneIn vitro nuclease stability assay25- to 300-fold more resistant than unmodified[2]
2'-O-Methyl with MethylphosphonateAlternating MP/DE backboneIn vivo (rat model)Highly stable in blood, excreted mostly intact[2]

MP: Methylphosphonate, DE: Phosphodiester

Table 2: Melting Temperatures (Tm) of Methylphosphonate-Modified Oligonucleotide Duplexes

Oligonucleotide Sequence/ModificationComplementary StrandTm (°C)ΔTm vs. Unmodified (°C)Reference
Unmodified 12-mer DNARNA31-36N/A[6]
Deoxyribo 12-mer with single Rp-MPRNA~3-5°C higher than Sp isomer-[6]
Deoxyribo 12-mer with single Sp-MPRNA~3-5°C lower than Rp isomer-[6]
2'-O-Methylribo 12-mer with single Rp-MPRNA49-53+13 to +22[6]
2'-O-Methylribo 12-mer with single Sp-MPRNA~3-5°C lower than Rp isomer-[6]
5'-O-Methylphosphonate modified (Amir-1)RNA (miRNA191)+6+6[7]

MP: Methylphosphonate

Experimental Protocols

Protocol 1: Automated Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing methylphosphonate-modified oligonucleotides using an automated DNA synthesizer. It is based on the use of methylphosphonamidite monomers.

Materials:

  • DNA synthesizer (e.g., Applied Biosystems 380B or similar)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deoxynucleoside methylphosphonamidites (for A, C, G, T)

  • Standard deoxynucleoside phosphoramidites (for phosphodiester linkages in chimeras)

  • Activator solution (e.g., Tetrazole or 5-Ethylthio-1H-tetrazole)

  • Capping reagents (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and specify the positions for methylphosphonate and standard phosphodiester linkages. Ensure all reagent bottles are filled and lines are primed.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle adding one nucleotide.

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

    • Coupling: The appropriate methylphosphonamidite or phosphoramidite (B1245037) monomer is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester or methylphosphonite linkage is oxidized to the more stable phosphate triester or methylphosphonate linkage using the oxidizing solution.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • After the final cycle, the solid support is transferred to a vial.

    • Concentrated ammonium hydroxide (B78521) is added to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • The vial is sealed and heated (e.g., at 55°C for 8-16 hours).

  • Purification: The crude oligonucleotide solution is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Diagram: Automated Synthesis Workflow

Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Monomer Addition) Deblocking->Coupling Exposed 5'-OH Capping Capping (Terminate Failures) Coupling->Capping New Linkage Oxidation Oxidation (Linkage Stabilization) Capping->Oxidation Capped Failures Oxidation->Deblocking Cycle Repeats Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Completed Oligo Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (MS, UV-Vis) Purification->Characterization

Caption: Automated workflow for methylphosphonate oligonucleotide synthesis.

Protocol 2: Purification of Methylphosphonate-Modified Oligonucleotides by HPLC

Materials:

  • Reversed-phase HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Crude deprotected oligonucleotide solution

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Sample Preparation: Centrifuge the crude oligonucleotide solution to pellet any particulate matter. Transfer the supernatant to a clean tube.

  • HPLC Setup: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection: Inject the crude oligonucleotide sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The DMT-on full-length product will be retained longer than the failure sequences (DMT-off).

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.

  • DMT Removal (if applicable): If the DMT group was left on for purification, treat the collected fractions with 80% acetic acid to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide solution using a desalting column to remove the TEAA buffer salts.

  • Lyophilization: Lyophilize the desalted oligonucleotide solution to obtain a dry powder.

  • Quantification: Resuspend the oligonucleotide in nuclease-free water and determine the concentration by measuring the absorbance at 260 nm (A260).

Protocol 3: Nuclease Resistance Assay

This protocol describes a typical in vitro assay to assess the stability of methylphosphonate-modified oligonucleotides in the presence of nucleases.

Materials:

  • Purified methylphosphonate-modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)

  • Incubation buffer (e.g., PBS)

  • HPLC system or Polyacrylamide Gel Electrophoresis (PAGE) apparatus

  • Fluorescent label (e.g., FAM) for visualization (optional)

Procedure:

  • Reaction Setup:

    • For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide (e.g., at a final concentration of 1-5 µM) and 10-50% FBS in the incubation buffer.

    • Prepare a control reaction without FBS or nuclease.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching solution (e.g., EDTA to chelate divalent cations required by nucleases) and/or by heat inactivation.

  • Analysis:

    • HPLC Analysis: Analyze the samples by reversed-phase or anion-exchange HPLC. The amount of full-length oligonucleotide remaining at each time point is determined by integrating the peak area.

    • PAGE Analysis: If the oligonucleotides are fluorescently labeled or can be stained, analyze the samples by denaturing PAGE. The intensity of the band corresponding to the full-length oligonucleotide is quantified.

  • Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time. The half-life (t1/2) of the oligonucleotide can be calculated from this plot.

Diagram: Nuclease Resistance Assay Workflow

Nuclease_Assay_Workflow Oligo Modified & Unmodified Oligonucleotides Incubation Incubate with Serum/Nuclease at 37°C Oligo->Incubation TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints Quench Quench Reaction TimePoints->Quench Analysis Analyze by HPLC or PAGE Quench->Analysis Data Quantify Full-Length Oligo & Calculate Half-Life Analysis->Data

Caption: Workflow for assessing oligonucleotide nuclease resistance.

Mechanism of Action: Antisense Inhibition

Methylphosphonate-modified oligonucleotides are frequently used as antisense agents. The primary mechanism of action involves the sequence-specific binding of the antisense oligonucleotide (ASO) to a target mRNA molecule. This binding can inhibit protein expression through several mechanisms, one of which is steric hindrance of the ribosomal machinery.

Diagram: Antisense Oligonucleotide Mechanism of Action

ASO_Mechanism cluster_cell Cellular Environment ASO_Uptake ASO Cellular Uptake mRNA Target mRNA ASO_Uptake->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis (Blocked) Ribosome->Protein Inhibited

Caption: Steric hindrance mechanism of an antisense oligonucleotide.

Conclusion

The synthesis of nuclease-resistant probes using methylphosphonate modifications provides a powerful tool for researchers and drug developers. While the synthesis requires specialized reagents and protocols, the resulting oligonucleotides offer enhanced stability in biological systems, which is crucial for in vivo applications and therapeutic development. The detailed protocols and data presented in these application notes serve as a valuable resource for the successful implementation of this important modification strategy. Careful consideration of the effects of methylphosphonate linkages on hybridization affinity and interaction with cellular machinery is essential for the rational design of effective probes and antisense agents.

References

Preparation of Chimeric DNA/Methylphosphonate Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric oligonucleotides containing both standard phosphodiester (PO) linkages and nuclease-resistant methylphosphonate (B1257008) (MP) linkages are of significant interest in therapeutic and diagnostic applications. The methylphosphonate modification, where a non-bonding oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers several advantageous properties. These include enhanced resistance to nuclease degradation and improved cellular uptake due to the neutral charge of the MP linkage.[1][2] This combination of properties makes chimeric DNA/methylphosphonate oligonucleotides promising candidates for antisense therapeutics, siRNAs, and diagnostic probes.[1][3][4]

These application notes provide a comprehensive overview of the preparation, purification, and characterization of chimeric DNA/methylphosphonate oligonucleotides. Detailed protocols for solid-phase synthesis are provided, along with key considerations for achieving high-yield and high-purity products.

Key Advantages of Chimeric DNA/Methylphosphonate Oligonucleotides:

  • Enhanced Nuclease Resistance: The methylphosphonate linkage is not recognized by many cellular nucleases, leading to a significantly longer half-life in biological systems compared to unmodified DNA.[2][5]

  • Improved Cellular Uptake: The charge-neutral nature of the MP linkage can facilitate passage across cell membranes.[2]

  • Modulatable Hybridization Affinity: The chirality of the phosphorus atom in the MP linkage (R or S configuration) can influence the thermal stability (Tm) of the oligonucleotide duplex.[5][6] While racemic mixtures are commonly used, chirally pure synthons can be employed to create oligonucleotides with optimized hybridization characteristics.[5][6]

  • RNase H Activation: Chimeric oligonucleotides with a central DNA "gap" flanked by modified nucleotides (like methylphosphonates) can still activate RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. This is a key mechanism for antisense activity.[1][7]

Applications

The unique properties of chimeric DNA/methylphosphonate oligonucleotides make them suitable for a variety of applications:

  • Antisense Oligonucleotides (ASOs): By designing the sequence to be complementary to a target mRNA, these chimeras can inhibit protein expression through RNase H-mediated degradation of the mRNA or by sterically blocking translation.[1][3]

  • Small interfering RNAs (siRNAs): Incorporating MP linkages can enhance the stability and in vivo performance of siRNAs.

  • Diagnostic Probes: The increased stability of these oligonucleotides makes them robust probes for various diagnostic assays.

  • Aptamers: The nuclease resistance and potential for specific three-dimensional structures make them attractive for the development of aptamers.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Chimeric DNA/Methylphosphonate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using phosphoramidite (B1245037) chemistry. Methyl phosphonamidites are used for the introduction of methylphosphonate linkages.[8]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Methyl phosphonamidite monomers (e.g., N,N-diisopropyl methylphosphonamidites)[8]

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ethylenediamine (B42938) and ethanol)[9]

Synthesis Cycle:

The synthesis is performed in a stepwise manner, with each cycle adding one nucleotide to the growing chain. The following steps are repeated for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support using the deblocking solution.

  • Coupling: Addition of the desired phosphoramidite (either standard or methyl phosphonamidite) and activator to the column. The coupling time for methyl phosphonamidites may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency.[5]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Conversion of the newly formed phosphite (B83602) triester or methylphosphonite linkage to a stable phosphate triester or methylphosphonate linkage using the oxidizing solution.

The following diagram illustrates the solid-phase synthesis cycle for chimeric DNA/methylphosphonate oligonucleotides.

G cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Add Next Monomer Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deblocking Repeat for Next Cycle End Cleavage and Deprotection Oxidation->End Start Start with Nucleoside on Solid Support Start->Deblocking Purification Purification (HPLC) End->Purification

Caption: Automated solid-phase synthesis cycle for chimeric oligonucleotides.

Post-Synthesis Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate/methylphosphonate backbone are removed.

  • A common method involves treatment with concentrated ammonium hydroxide at elevated temperatures.

  • For oligonucleotides containing methylphosphonate linkages, a one-pot deprotection procedure using ethylenediamine in ethanol (B145695) can be effective and simplifies the process.[9][10]

Protocol 2: Purification of Chimeric Oligonucleotides by HPLC

Purification is crucial to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange HPLC are common methods.[11][12]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or an anion-exchange column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Crude, deprotected oligonucleotide solution

Procedure (RP-HPLC):

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject the crude oligonucleotide sample.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length product will typically elute last due to the hydrophobicity of the 5'-DMT group (if left on for purification, i.e., "DMT-on" purification).

  • Collect the fractions containing the main peak.

  • If DMT-on purification was performed, treat the collected fractions with an acid (e.g., acetic acid) to remove the DMT group.

  • Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.

  • Lyophilize the final product to a dry powder.

Parameter Typical Value/Range Reference
Coupling Efficiency (per step) >98%[3]
Coupling Time (Methylphosphonamidite) 2 - 5 minutes[5]
Overall Yield (20-mer) 30 - 50% (after purification)-
Purity (by HPLC) >95%[13]

Table 1: Typical Synthesis and Purification Parameters for Chimeric Oligonucleotides.

Protocol 3: Characterization of Chimeric Oligonucleotides

The identity and purity of the synthesized oligonucleotides should be confirmed.

Methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to assess the purity and length of the oligonucleotide.[3] The product should appear as a single major band.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC (both RP and ion-exchange) is used to determine the purity of the final product.[11][14]

  • UV Spectrophotometry: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.

Technique Parameter Measured Purpose
Mass Spectrometry Molecular WeightConfirmation of product identity
PAGE Length and PurityQuality control
Analytical HPLC PurityQuantification of impurities
UV Spectrophotometry Absorbance at 260 nmConcentration determination

Table 2: Characterization Techniques for Chimeric Oligonucleotides.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many antisense chimeric oligonucleotides involves the recruitment of RNase H. The following diagram illustrates this pathway.

G ASO Chimeric ASO (DNA/MP) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Inhibition Inhibition of Protein Translation Cleavage->Inhibition

Caption: RNase H-mediated degradation of mRNA by a chimeric ASO.

Conclusion

The preparation of chimeric DNA/methylphosphonate oligonucleotides is a well-established process that leverages automated solid-phase synthesis. The resulting molecules offer significant advantages in terms of nuclease resistance and cellular uptake, making them powerful tools for research and therapeutic development. Careful optimization of synthesis and purification protocols is essential for obtaining high-quality material for downstream applications.

References

Troubleshooting & Optimization

optimizing deprotection of oligonucleotides with methylphosphonate linkages

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oligonucleotides with Methylphosphonate (B1257008) Linkages

Welcome to the technical support center for the synthesis and processing of oligonucleotides containing methylphosphonate linkages. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals navigate the complexities of deprotecting these sensitive molecules.

Troubleshooting Guide

This guide addresses common problems encountered during the deprotection of methylphosphonate oligonucleotides.

Issue 1: Low Yield of Final Oligonucleotide Product

Potential Cause Diagnostic Check Recommended Solution
Backbone Degradation Analyze crude product via HPLC or PAGE. Degradation often appears as a smear or multiple smaller peaks/bands.The methylphosphonate backbone is highly sensitive to strong bases. Avoid standard, prolonged deprotection with concentrated ammonium (B1175870) hydroxide (B78521), which can cause significant product loss (approx. 15% per hour at room temperature).[1][2]
Incomplete Cleavage Quantify the oligonucleotide remaining on the solid support after cleavage.Ensure sufficient time and reagent volume for the cleavage step. If using a one-pot method, ensure the initial ammonia (B1221849) treatment is performed as specified before adding the primary deprotecting agent.
Product Precipitation The oligo may become insoluble in the deprotection solution, especially with ammonium hydroxide, binding it to the support.[2]Use a "one-pot" method with an initial mild ammonia treatment followed by ethylenediamine (B42938) (EDA), which improves solubility and yield.[1][3]

Issue 2: Poor Purity or Presence of Unexpected Peaks/Bands in Analysis (HPLC/PAGE)

Potential Cause Diagnostic Check Recommended Solution
Base Modification (Transamination) Side products are often visible as later-eluting species on gel electrophoresis or additional peaks in HPLC.[2] This is common when using ethylenediamine (EDA) with N4-benzoyl-dC (bz-dC).Use a dC phosphoramidite (B1245037) with a more labile protecting group, such as acetyl (Ac) or isobutyryl (ibu).[3][4] Alternatively, perform a brief pre-treatment with dilute ammonia to remove the benzoyl group before the main EDA deprotection step.[1][2][3]
Incomplete Deprotection of Base Protecting Groups Mass spectrometry will reveal the mass of remaining protecting groups. Partially deprotected oligos may appear as distinct, slower-moving bands on a gel.The guanine (B1146940) (dG) protecting group is often the most difficult to remove.[5] Ensure deprotection time and temperature are adequate for the specific protecting groups used (e.g., iBu-dG vs. dmf-dG). For resistant groups, slightly extending the deprotection time may be necessary, but this must be balanced against potential backbone degradation.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard ammonium hydroxide deprotection for methylphosphonate oligonucleotides?

A: The neutral methylphosphonate backbone is susceptible to cleavage under the strongly basic conditions of concentrated ammonium hydroxide. This leads to significant degradation of the oligonucleotide and drastically reduced yields.[2] Studies have shown that treatment with concentrated ammonium hydroxide at room temperature can result in a product loss of about 15% per hour.[1]

Q2: What is ethylenediamine (EDA) and why is it used?

A: Ethylenediamine (EDA) is a primary amine used as an alternative deprotecting agent that is much milder on the methylphosphonate backbone, with a degradation rate of only about 1% per hour.[1][2] However, EDA can cause an unwanted side reaction called transamination on cytosine bases protected with a benzoyl group (bz-dC), leading to the formation of EDA adducts.[2][3]

Q3: What is the recommended "one-pot" deprotection procedure?

A: The recommended and most effective method is a one-pot procedure that minimizes both backbone degradation and base modification. It involves a brief initial treatment with dilute ammonium hydroxide to remove the exocyclic amine protecting groups (especially from bz-dC), followed by the addition of EDA to complete the deprotection. This method has been shown to increase product yields by as much as 250% compared to older two-step methods.[1][3]

Q4: Can I avoid the transamination of dC without a two-step deprotection?

A: Yes. The most effective way is to use a dC phosphoramidite with a more base-labile protecting group during synthesis, such as N4-acetyl-dC (Ac-dC) or N4-isobutyryl-dC (ibu-dC).[3] These groups are removed more easily and are less prone to side reactions with EDA, simplifying the deprotection process.[3][4]

Experimental Protocols & Data

Protocol 1: Optimized One-Pot Deprotection

This protocol is designed to maximize yield by minimizing backbone degradation and base modification.[1][3]

  • Initial Cleavage & Base Deprotection:

    • To the solid support-bound oligonucleotide in a sealed vial, add a solution of dilute ammonium hydroxide.

    • Incubate for 30 minutes at room temperature. This step is critical for removing the protecting group from cytosine, preventing subsequent side reactions.

  • Methyl Phosphate Demethylation:

    • Without removing the ammonia solution, add ethylenediamine (EDA) to the vial.

    • Continue incubation for 6 hours at room temperature. This step removes the methyl groups from the phosphonate (B1237965) linkages.

  • Work-up:

    • Dilute the reaction mixture with water and neutralize to stop the reaction.

    • The resulting crude solution can be directly analyzed and purified by reverse-phase HPLC.

Data Summary: Deprotection Reagent Comparison

The following table summarizes the performance of different deprotection reagents on methylphosphonate backbones.

ReagentConditionsEffect on BackboneSide Reactions
Conc. NH₄OH Room TempHigh Degradation (~15% loss/hr)[1]Minimal
Ethylenediamine (EDA) Room TempLow Degradation (~1% loss/hr)[1]Transamination of bz-dC (~15% modification)[1][3]
One-Pot (Dilute NH₃ then EDA) Room TempLow DegradationSide reactions are minimized[1][2][3]

Visual Guides

Deprotection Workflow

The following diagram illustrates the optimized one-pot deprotection workflow.

DeprotectionWorkflow Optimized One-Pot Deprotection Workflow cluster_synthesis Synthesis Complete cluster_deprotection One-Pot Deprotection cluster_analysis Analysis & Purification Oligo_Support Oligo on Solid Support (Fully Protected) Ammonia_Step Step 1: Dilute NH₄OH (30 min, RT) Removes Base Protection Oligo_Support->Ammonia_Step EDA_Step Step 2: Add EDA (6 hr, RT) Removes Methyl Groups Ammonia_Step->EDA_Step Same Pot Workup Dilute & Neutralize EDA_Step->Workup Purification Crude Product for RP-HPLC Purification Workup->Purification

Caption: Workflow for the optimized one-pot deprotection of methylphosphonate oligonucleotides.

Troubleshooting Logic

This diagram provides a logical path for diagnosing common deprotection issues.

TroubleshootingLogic Troubleshooting Deprotection Issues Start Analyze Crude Product (HPLC / PAGE) Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Poor? (Extra Peaks/Bands) Check_Yield->Check_Purity No Cause_Degradation Probable Cause: Backbone Degradation Check_Yield->Cause_Degradation Yes Cause_SideReaction Probable Cause: Base Modification (e.g., Transamination) Check_Purity->Cause_SideReaction Yes (Later Peaks) Cause_Incomplete Probable Cause: Incomplete Deprotection Check_Purity->Cause_Incomplete Yes (Earlier Peaks) Good_Product Product OK Check_Purity->Good_Product No Solution_Degradation Solution: Avoid conc. NH₄OH. Use milder one-pot method. Cause_Degradation->Solution_Degradation Solution_SideReaction Solution: Use Ac-dC or ibu-dC. Ensure NH₃ pre-treatment. Cause_SideReaction->Solution_SideReaction Solution_Incomplete Solution: Check reaction time/temp. Confirm reagent quality. Cause_Incomplete->Solution_Incomplete

References

Technical Support Center: Oligonucleotide Synthesis with Methyl Phosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the solid-phase synthesis of oligonucleotides using methyl phosphonamidites.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during synthesis, their probable causes, and recommended solutions.

FAQ 1: Coupling & Capping Failures

Question: Why am I observing a high percentage of n-1 and shorter deletion sequences in my final product?

Answer: The presence of n-1 deletion sequences is a common purity issue in oligonucleotide synthesis and primarily stems from failures at the coupling or capping steps.

  • Incomplete Coupling: The methyl phosphonite (P-III) diester intermediates formed during coupling are highly sensitive to hydrolysis. The presence of excess water in reagents or solvents can hydrolyze the activated phosphonamidite before it couples to the growing oligonucleotide chain, leaving a free 5'-hydroxyl group.[1][2]

  • Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups ("failure sequences") must be permanently blocked or "capped" to prevent them from participating in subsequent synthesis cycles.[3] Incomplete capping is a predominant cause of n-1 deletions.[3] If a failure sequence is not capped, its free 5'-hydroxyl group will react in the next cycle, leading to an oligonucleotide that is missing one nucleotide (n-1).

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (B52724) and other reagents. Consider treating reagents with molecular sieves to remove residual water.[1]

  • Verify Amidite Quality: The methyl phosphonamidite reagent may be degraded. Test the activity of the amidite using NMR (see Experimental Protocol 1).

  • Optimize Capping Reagents: Standard capping is performed with acetic anhydride (B1165640) and an activator like N-methylimidazole (MeIm).[3] Ensure the capping reagents are fresh and at the correct concentration. The efficiency of capping is highly dependent on the activator concentration.[3]

  • Extend Coupling Time: A longer coupling time of at least 5 minutes is recommended for methyl phosphonamidite monomers on small-scale syntheses (≤1 µmole) to drive the reaction to completion.[4]

Question: My trityl monitor readings seem lower than expected for methyl phosphonamidite couplings. Does this always indicate low coupling efficiency?

Answer: Not necessarily. It has been observed that trityl monitors may understate the actual coupling efficiency when using methyl phosphonamidites. This is presumed to be due to a difference in the rate of release of the dimethoxytrityl (DMT) cation from the methylphosphonate-linked nucleotide compared to a standard phosphodiester-linked one.[4] While you should investigate other potential causes of low efficiency, such as moisture, slightly lower-than-nominal trityl readings may not be a definitive sign of a problem.

FAQ 2: Depurination and Chain Cleavage

Question: My final product analysis shows significant chain cleavage, especially at purine (B94841) (A or G) residues. What is the likely cause?

Answer: This is a classic sign of depurination , which is the cleavage of the N-glycosidic bond that connects a purine base to the deoxyribose sugar.[5]

  • Cause: Depurination occurs during the acidic deblocking (detritylation) step of each cycle.[6] The exocyclic amino groups of nucleobases are protected during synthesis, often with acyl groups (e.g., benzoyl for dA, isobutyryl for dG). These electron-withdrawing groups destabilize the glycosidic bond, making it more susceptible to cleavage by the acid used for detritylation (e.g., Trichloroacetic Acid - TCA or Dichloroacetic Acid - DCA).[5]

  • Consequence: The resulting abasic site is stable throughout the synthesis but is cleaved during the final basic deprotection step, leading to truncated oligonucleotide fragments.[5] If you are using "Trityl-On" purification, these 5'-truncated fragments will co-purify with your full-length product, as they still possess the 5'-DMT group.[5]

Troubleshooting Steps:

  • Use Milder Deblocking Acids: Dichloroacetic acid (DCA) is known to cause significantly less depurination than Trichloroacetic Acid (TCA).[6] Consider switching to a 3% DCA solution in dichloromethane (B109758) for the detritylation step.

  • Minimize Acid Exposure: Reduce the deblocking time to the minimum required for complete detritylation.

  • Use Alternative Protecting Groups: For sensitive sequences, consider using nucleoside phosphoramidites with formamidine (B1211174) (e.g., dmf-dG) protecting groups. These are electron-donating and stabilize the glycosidic bond against acid-catalyzed cleavage.[5]

FAQ 3: Oxidation Issues

Question: What are the risks associated with the oxidation step when using methyl phosphonamidites?

Answer: The oxidation step converts the unstable P(III) phosphite (B83602) triester linkage to a stable P(V) phosphate (B84403) triester.[7][8] When using methyl phosphonamidites, this step is critical and has specific requirements.

  • Hydrolysis of the P(III) Intermediate: The methylphosphonite diester intermediate is extremely sensitive to water before oxidation.[2] Excessive water in the oxidizer solution can hydrolyze the linkage back to a 5'-hydroxyl group.

  • Incomplete Oxidation: If the oxidation is not complete, the unstable P(III) linkage can be cleaved during the subsequent acidic detritylation step, also leading to n-1 sequences.[3]

Troubleshooting Steps:

  • Use a Low-Water Oxidizer: A specially formulated iodine oxidizer with a very low water content (e.g., 0.25%) is required for methyl phosphonamidites.[2] This is in contrast to standard β-cyanoethyl phosphoramidites, which require a higher water content (e.g., 2%) for efficient oxidation.[2] Do not use a standard oxidizer for methyl phosphonamidite synthesis.

  • Ensure Fresh Oxidizer: The iodine solution can degrade over time. Use fresh oxidizer solution for your synthesis.

FAQ 4: Deprotection Side Reactions

Question: I am observing a side product with a mass addition on cytosine residues after deprotection. What is happening?

Answer: This is likely a result of base modification during deprotection. The methylphosphonate (B1257008) backbone is labile to the strong bases typically used for deprotection, such as ammonium (B1175870) hydroxide (B78521).[1]

  • Cause: To preserve the methylphosphonate linkage, a milder, two-step deprotection using ethylenediamine (B42938) (EDA) is often employed.[1][4] However, EDA can react with cytosine bases that are protected with a benzoyl group (Bz-dC), causing a transamination reaction that results in an undesired EDA adduct.[1]

  • Solution: To prevent this side reaction, use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) instead of benzoyl-protected dC.[4] The acetyl group is readily removed under milder conditions that do not promote the transamination side reaction.[9]

Recommended Deprotection Protocol: A one-pot procedure is recommended to minimize both backbone cleavage and base modification.[4][10] This involves a brief initial treatment with a dilute ammonium hydroxide solution to remove the cyanoethyl groups from any standard phosphodiester linkages, followed by the addition of ethylenediamine to deprotect the nucleobases and cleave the oligo from the support. See Experimental Protocol 2 for details.

Section 2: Data Summaries

Table 1: Capping Efficiency with Different Activators

Capping ActivatorConcentrationReported Capping Efficiency
N-methylimidazole (MeIm)10% in THF~90%[3]
N-methylimidazole (MeIm)16% in THF~97%[3]
UniCap PhosphoramiditeStandard~99%[3]

Table 2: Relative Depurination Rates with Different Deblocking Acids

Deblocking AcidConcentrationRelative Rate of Depurination
Trichloroacetic Acid (TCA)3% in CH₂Cl₂Highest[6]
Dichloroacetic Acid (DCA)15% in CH₂Cl₂Intermediate[6]
Dichloroacetic Acid (DCA)3% in CH₂Cl₂Lowest[6]

Table 3: Recommended Oxidizer Water Content

Phosphoramidite TypeRecommended Water Content in Iodine OxidizerRationale
Methyl Phosphonamidites0.25%[2]Methylphosphonite (P-III) intermediate is highly sensitive to hydrolysis.[2]
β-Cyanoethyl Phosphoramidites2.0%[2]Required for efficient oxidation of the β-cyanoethyl phosphite triester.[2]

Section 3: Experimental Protocols

Protocol 1: NMR Analysis of Methyl Phosphonamidite Activity

This protocol allows for a quick assessment of the purity and reactivity of a phosphoramidite synthon.

Objective: To determine if the phosphoramidite is being converted cleanly to the active tetrazolide intermediate or is being hydrolyzed.[1]

Methodology:

  • Prepare a standard solution of a known good DMT-T amidite in an NMR tube with an appropriate solvent (e.g., anhydrous acetonitrile-d3).

  • Acquire a baseline ³¹P NMR spectrum of the standard amidite.

  • Prepare a solution of the methyl phosphonamidite to be tested in a separate NMR tube under inert atmosphere.

  • Add a solution of the activator (e.g., tetrazole) to the NMR tube containing the test amidite.

  • Immediately acquire a ³¹P NMR spectrum.

  • Analysis: Compare the spectrum of the activated test sample to the standard. A clean conversion will show a single peak corresponding to the tetrazolide intermediate. The presence of significant peaks corresponding to hydrolyzed phosphonate (B1237965) indicates water contamination or reagent degradation.[1]

Protocol 2: Optimized One-Pot Deprotection of Methylphosphonate Oligonucleotides

This procedure is designed to minimize cleavage of the methylphosphonate backbone while effectively removing base protecting groups.[4]

Methodology:

  • After synthesis, thoroughly dry the solid support in the synthesis column using a stream of inert gas (e.g., argon).

  • Transfer the support from the column to a suitable deprotection vial (e.g., a 2 mL screw-cap vial).

  • Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support.

  • Seal the vial tightly and let it stand at room temperature for 30 minutes. This step is primarily to remove the 2-cyanoethyl protecting groups from any standard phosphodiester linkages present in the sequence.

  • Do not decant the solution. Add 0.5 mL of neat ethylenediamine (EDA) directly to the vial.

  • Reseal the vial and let it stand at room temperature for 6 hours. This step cleaves the oligonucleotide from the support and removes the base-protecting groups.

  • After 6 hours, decant the supernatant into a clean tube.

  • Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

  • Combine the supernatant and the washes. The crude deprotected oligonucleotide is now ready for purification (e.g., HPLC or cartridge purification).

Section 4: Diagrams and Workflows

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Quality (Amidite, Activator, Solvents) Start->Check_Reagents Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Check_Time Check Coupling Time Start->Check_Time NMR_Test Perform ³¹P NMR Test on Amidite + Activator (Protocol 1) Check_Reagents->NMR_Test Dry_Reagents Dry Solvents/Reagents (e.g., with Mol. Sieves) Check_Moisture->Dry_Reagents Increase_Time Increase Coupling Time (Recommended: 5 min) Check_Time->Increase_Time Degraded_Amidite Result: Amidite is Degraded/Hydrolyzed NMR_Test->Degraded_Amidite Shows hydrolysis Moisture_Confirmed Result: Moisture is the Issue Dry_Reagents->Moisture_Confirmed Time_Issue Result: Time was Insufficient Increase_Time->Time_Issue Replace_Amidite Action: Use Fresh Phosphoramidite Degraded_Amidite->Replace_Amidite Resynthesize Action: Re-synthesize Oligonucleotide Moisture_Confirmed->Resynthesize Time_Issue->Resynthesize Replace_Amidite->Resynthesize

Caption: Troubleshooting workflow for low coupling efficiency.

N1_Deletion_Causes N1_Deletion n-1 Deletion Sequences Coupling_Failure Incomplete Coupling Free_OH Free 5'-OH Group Remains on Chain Coupling_Failure->Free_OH Capping_Failure Incomplete Capping Capping_Failure->N1_Deletion leads to Oxidation_Failure Incomplete Oxidation Hydrolysis_Phosphite P(III) Linkage Hydrolysis during next Deblock step Oxidation_Failure->Hydrolysis_Phosphite Free_OH->Capping_Failure is not capped Hydrolysis_Amidite Amidite Hydrolysis (Moisture) Hydrolysis_Amidite->Coupling_Failure Poor_Reagents_Cap Poor/Exhausted Capping Reagents Poor_Reagents_Cap->Capping_Failure Hydrolysis_Phosphite->N1_Deletion creates n-1

Caption: Logical diagram of the primary causes of n-1 deletion sequences.

Cytosine_Modification_Pathway cluster_products Reaction Products Start_Node Protected Oligonucleotide on Support (with Bz-dC) Deprotection_Step Deprotection with Ethylenediamine (EDA) Start_Node->Deprotection_Step Desired_Product Desired Product: Deprotected Oligo (with natural dC) Deprotection_Step->Desired_Product Intended Reaction Side_Product Side Product: EDA Adduct on Cytosine Deprotection_Step->Side_Product Side Reaction Problem Problem: Bz-Protected Cytosine is Susceptible to Transamination Problem->Start_Node explains reactivity of Problem->Side_Product Solution Solution: Use Acetyl-Protected dC (Ac-dC) Solution->Desired_Product Prevents Side Reaction

Caption: Pathway of cytosine modification during EDA deprotection.

References

Technical Support Center: Stability of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of water content on the stability of 5'-DMTr-dA(Bz)-Methyl phosphonamidite. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your oligonucleotide synthesis.

Troubleshooting Guide: Issues Related to Phosphonamidite Instability

Observed Problem Potential Cause Recommended Action
Low Coupling Efficiency Hydrolysis of Phosphonamidite: The presence of excess moisture in the acetonitrile (B52724) or the phosphonamidite solution has led to the degradation of the phosphonamidite into its corresponding H-phosphonate, which is inactive in the coupling reaction.1. Use Anhydrous Solvents: Ensure that the acetonitrile used for dissolving the phosphonamidite and for all wash steps is of high purity and has a low water content (ideally < 30 ppm). 2. Fresh Reagents: Prepare fresh phosphonamidite solutions daily. If solutions are to be stored, use a desiccator or molecular sieves to maintain anhydrous conditions. 3. Inert Atmosphere: Handle solid phosphonamidite and its solutions under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to atmospheric moisture.
Increased Truncated Sequences in Final Product Degraded Phosphonamidite: Use of partially hydrolyzed phosphonamidite results in failed coupling reactions at specific cycles, leading to a higher proportion of shorter, incomplete oligonucleotide sequences.1. Verify Amidite Purity: Before use, especially if the amidite has been stored for an extended period, verify its purity using ³¹P NMR or HPLC analysis (see Experimental Protocols below). 2. Implement Strict Anhydrous Technique: Review and reinforce all procedures for handling anhydrous reagents and solvents.
Inconsistent Synthesis Yields Variable Water Content: Inconsistent water content in reagents and solvents between different synthesis runs leads to variability in the extent of phosphonamidite degradation and, consequently, fluctuating yields of the full-length oligonucleotide.1. Standardize Solvent Handling: Implement a standard operating procedure for the handling and storage of anhydrous acetonitrile to ensure consistency. 2. Regularly Test Solvents: Periodically test the water content of the acetonitrile used in the synthesizer.

Frequently Asked Questions (FAQs)

Q1: How does water affect the stability of this compound?

A1: Water hydrolyzes the phosphonamidite at the phosphorus center. This reaction converts the active phosphonamidite into an inactive methyl H-phosphonate derivative. This degradation product is unable to participate in the coupling reaction during oligonucleotide synthesis, leading to lower yields of the desired full-length product.

Q2: What is the acceptable level of water in acetonitrile for dissolving phosphonamidites?

A2: For optimal performance and to minimize degradation, the water content in acetonitrile should be kept as low as possible, ideally below 30 parts per million (ppm). Higher water content will accelerate the rate of phosphonamidite hydrolysis.

Q3: How can I monitor the degradation of my this compound?

A3: The stability of the phosphonamidite can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. HPLC can be used to determine the purity of the phosphonamidite, while ³¹P NMR provides specific information about the phosphorus-containing species in the sample, allowing for the detection of hydrolysis products.

Q4: What are the typical storage conditions for this compound?

A4: Solid this compound should be stored at -20°C under a dry, inert atmosphere. Solutions of the phosphonamidite in anhydrous acetonitrile are less stable and should be freshly prepared for each synthesis run. If short-term storage of the solution is necessary, it should be kept in a tightly sealed container with minimum headspace, under an inert atmosphere, and protected from light.

Q5: Among the standard phosphonamidites, how does the stability of dA(Bz) compare to others?

A5: The stability of phosphonamidites in solution generally follows the order: T and dC > dA > dG.[1][2] The deoxyadenosine (B7792050) phosphonamidite is more susceptible to hydrolysis than thymidine (B127349) and deoxycytidine but more stable than deoxyguanosine. A study showed that the purity of dA(Bz) phosphonamidite in acetonitrile can decrease by approximately 6% over five weeks when stored at room temperature under an inert atmosphere due to reaction with residual water.[1][2]

Data on Phosphonamidite Stability

Water Content in Acetonitrile (ppm) Expected Impact on Stability Estimated Purity Loss over 1 Week at Room Temperature *
< 10Minimal degradation< 0.5%
30Minor degradation0.5 - 1.5%
50Moderate degradation1.5 - 3.0%
100Significant degradation> 3.0%

*These values are estimates to illustrate the trend and are not based on a specific empirical study of this particular phosphonamidite under these exact conditions. The actual rate of degradation can be influenced by other factors such as temperature, pH, and the presence of any acidic impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify the presence of hydrolysis-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of anhydrous acetonitrile.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient suitable for separating the phosphonamidite from its more polar degradation products (e.g., 50% to 100% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Temperature: Ambient.

  • Data Analysis:

    • The this compound should appear as a major peak (often a doublet representing the two diastereomers at the phosphorus center).

    • Hydrolysis products will typically elute earlier than the parent compound due to increased polarity.

    • Calculate the purity by dividing the peak area of the main phosphonamidite peak(s) by the total area of all peaks in the chromatogram.

Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy

Objective: To identify and quantify the parent phosphonamidite and its phosphorus-containing degradation products.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of the this compound sample in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

    • Add a sealed capillary containing a known concentration of a reference standard (e.g., triphenyl phosphate) for quantification.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer with a phosphorus-observe probe.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The intact this compound will show characteristic signals in the ³¹P NMR spectrum, typically in the range of +140 to +150 ppm.

    • The primary hydrolysis product, the corresponding methyl H-phosphonate, will appear as a distinct peak in a different region of the spectrum, typically between 0 and +10 ppm, with characteristic P-H coupling.

    • The relative integrals of the peaks corresponding to the phosphonamidite and its degradation products can be used to determine the purity of the sample.

Visualizations

Hydrolysis_Pathway Amidite 5'-DMTr-dA(Bz)-Methyl Phosphonamidite TransitionState Protonated Intermediate Amidite->TransitionState Protonation by H₂O H_Phosphonate Methyl H-phosphonate (Inactive) TransitionState->H_Phosphonate Nucleophilic Attack & Loss of Amine Water H₂O Water->TransitionState

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision cluster_result Outcome Start Receive/Store Phosphonamidite Sample Dissolve Dissolve in Anhydrous Solvent Start->Dissolve HPLC HPLC Purity Check Dissolve->HPLC NMR ³¹P NMR Analysis Dissolve->NMR Decision Purity > 98%? HPLC->Decision NMR->Decision Proceed Proceed with Oligonucleotide Synthesis Decision->Proceed Yes Discard Discard or Purify Amidite Decision->Discard No

References

Technical Support Center: Purification of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What makes methylphosphonate oligonucleotides challenging to purify?

Methylphosphonate oligonucleotides present unique purification challenges primarily due to their modified backbone. Unlike natural phosphodiester oligonucleotides, the methylphosphonate linkage is electrically neutral.[1][2] This neutrality reduces the overall charge of the molecule, impacting its behavior in common purification techniques like ion-exchange chromatography. Additionally, the synthesis of these modified oligos can lead to a variety of impurities that are structurally very similar to the desired full-length product, making separation difficult.[3][4]

Key challenges include:

  • Base Sensitivity: The methylphosphonate backbone is sensitive to basic conditions, such as ammonium (B1175870) hydroxide, which is typically used for deprotection. This can lead to degradation of the oligonucleotide.[4]

  • Hydrophobicity: The methyl group increases the hydrophobicity of the oligonucleotide, which can be advantageous for purification by reversed-phase HPLC but requires careful optimization of mobile phases.[5]

  • Chirality: The phosphorus atom in a methylphosphonate linkage is a chiral center, meaning a typical synthesis produces a complex mixture of diastereomers.[6] These stereoisomers can have different chromatographic behaviors, leading to peak broadening or splitting.

  • Formation of Side Products: During synthesis and deprotection, various side reactions can occur. For example, using ethylenediamine (B42938) (EDA) for deprotection can lead to the formation of undesired adducts.[4][7]

Q2: What are the most common impurities encountered during methylphosphonate oligonucleotide purification?

The most common impurities are byproducts of the chemical synthesis process. These can be broadly categorized as:

  • Truncated Sequences (n-1, n-2, etc.): These are oligonucleotides that are shorter than the full-length product (FLP) because of incomplete coupling at one or more steps during synthesis.[][9] These are often the most challenging impurities to remove.

  • Failure Sequences: These are sequences where chain elongation was terminated, often by a capping step in the synthesis.[]

  • Deprotection-Related Impurities: Side reactions during the removal of protecting groups can create modified oligonucleotides. For instance, the use of ethylenediamine (EDA) for deprotection can cause transamination of N4-benzoyl cytidine, leading to EDA adducts.[4]

  • Modified Bases: The bases themselves can be chemically modified during synthesis, for example, by cyanoethylation.[][10]

  • Small Molecule Impurities: Residual reagents from the synthesis, cleavage, and deprotection steps can contaminate the final product.[11]

Q3: Which purification method is best for methylphosphonate oligonucleotides?

The optimal purification method depends on the length of the oligonucleotide, the required purity, the scale of the synthesis, and the intended application. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is often the method of choice for the analysis and purification of methylphosphonate oligonucleotides.[12][13] It separates molecules based on hydrophobicity. The neutral methylphosphonate backbone enhances the oligonucleotide's interaction with the hydrophobic stationary phase.[5]

  • Anion-Exchange HPLC (AE-HPLC): This method separates oligonucleotides based on the number of charged phosphate (B84403) groups. While effective for standard oligonucleotides, its utility for fully methylphosphonate-modified oligos is limited due to their neutral backbone. However, it can be useful for chimeric oligonucleotides containing both phosphodiester and methylphosphonate linkages.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge.[14][15] It offers excellent resolution and can separate the full-length product from shorter truncated sequences, making it ideal for applications requiring very high purity.[11][15] However, yields from PAGE purification can be lower compared to HPLC.[11]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Degradation during Deprotection The methylphosphonate backbone is sensitive to standard deprotection reagents like ammonium hydroxide.[4] Consider using milder, alternative deprotection methods, such as a one-pot procedure involving a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (EDA).[7]
Product Loss During Desalting Small oligonucleotides can be lost during desalting steps like ethanol (B145695) precipitation.[16] For small samples, consider using desalting spin columns or solid-phase extraction (SPE) cartridges.[16][17]
Poor Recovery from PAGE Gel The extraction of oligonucleotides from a polyacrylamide gel can be inefficient. Ensure complete elution by crushing the gel slice and allowing sufficient time for diffusion into the elution buffer. Consider using electroelution for better recovery.
Suboptimal HPLC Conditions Incorrect mobile phase composition or gradient can lead to poor separation and co-elution of the product with impurities, resulting in lower yields of the pure fraction. Optimize the concentration of the ion-pairing agent and the organic solvent gradient.[3][18]
Issue 2: Poor Resolution in HPLC (Broad or Tailing Peaks)
Potential Cause Troubleshooting Steps
Presence of Diastereomers The chiral nature of the methylphosphonate linkage results in a mixture of diastereomers, which may not be fully resolved, leading to broad peaks.[6] Using chirally pure dimer synthons during synthesis can mitigate this issue.[19][20]
Secondary Structure Formation Oligonucleotides, particularly longer ones or those with high GC content, can form stable secondary structures that interfere with chromatographic separation.[14] Performing the HPLC separation at an elevated temperature (e.g., 60°C) can help denature these structures.[14]
Suboptimal Ion-Pairing Conditions The choice and concentration of the ion-pairing reagent are critical for good resolution.[3] Experiment with different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and concentrations to improve peak shape.[18]
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the sample load or use a preparative column with a larger capacity.
Poor Mass Transfer Mass transfer limitations in the stationary phase can contribute to peak broadening. Using columns with smaller particle sizes and optimizing the flow rate can enhance mass transfer and improve peak shape.[18]
Issue 3: Presence of n-1 Impurity After Purification
Potential Cause Troubleshooting Steps
Inefficient Synthesis Coupling A low coupling efficiency during synthesis is the primary cause of n-1 and other truncated sequences.[][11] Ensure high coupling efficiency by using fresh, high-quality reagents and optimized synthesis protocols.[10]
Co-elution in RP-HPLC The n-1 impurity can be very close in hydrophobicity to the full-length product, making separation by RP-HPLC challenging.[4] Optimize the HPLC gradient to be shallower, which can improve the resolution between the n and n-1 peaks.[18]
Method Limitation For some sequences, RP-HPLC may not be able to resolve the n-1 impurity adequately.[11] In such cases, PAGE purification is recommended as it separates by size and can provide better resolution for removing truncated sequences.[11][15]

Data Hub: Comparison of Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Advantages Limitations Best For
Desalting Size exclusion or butanol extractionRemoves small molecules onlyRemoves salts and residual synthesis reagents.[11]Does not remove truncated oligonucleotide sequences.[11]Routine applications like PCR with short oligos (≤35 bases).[21]
IP-Reversed-Phase HPLC (IP-RP-HPLC) Hydrophobicity>85%[22]High resolution and capacity; suitable for large-scale purification; effective for modified oligos.[21][22]Resolution decreases with increasing oligo length (>50 bases); secondary structures can interfere.[22]Purification of modified oligos and sequences <50 bases.[21]
Anion-Exchange HPLC (AE-HPLC) Charge (number of phosphate groups)Variable; length-dependentExcellent resolution for smaller quantities.[21]Limited to oligos up to ~40 bases; not ideal for fully neutral backbones.Chimeric oligos or those with a significant number of charged groups.
Polyacrylamide Gel Electrophoresis (PAGE) Size, conformation, and charge>95%[15]Excellent size resolution, providing the highest purity; ideal for long oligos.[11][14][15]Lower yields due to complex extraction; time-consuming.[11][14][22]Sensitive applications requiring very high purity (cloning, mutagenesis, gene synthesis).[11][15]

Experimental Protocols & Workflows

Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol provides a general guideline for the purification of methylphosphonate oligonucleotides. Optimization will be required based on the specific oligonucleotide sequence and length.

1. Sample Preparation:

  • After synthesis and deprotection, the crude oligonucleotide is typically lyophilized.
  • Reconstitute the sample in an appropriate volume of mobile phase A or nuclease-free water.[23] Ensure the sample is fully dissolved.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A standard HPLC system equipped with a UV detector and a fraction collector.
  • Column: A C8 or C18 reversed-phase column is commonly used. Polymeric columns (e.g., polystyrene-divinylbenzene) are also suitable and offer stability at high pH and temperature.[3]
  • Detection: Monitor the elution at a wavelength of 260 nm.[23]

3. Mobile Phases:

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent. A common choice is 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5.[23]
  • Mobile Phase B: An organic solvent, typically acetonitrile (B52724), mixed with Mobile Phase A (e.g., 50% acetonitrile in 0.1 M TEAA).[23]

4. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min for analytical columns and scaled up for preparative columns.
  • Temperature: Running at an elevated temperature (e.g., 60°C) can help to denature secondary structures and improve peak shape.[14]
  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotide. A shallow gradient is often necessary to resolve the full-length product from closely related impurities like n-1 sequences.[18] A typical gradient might be 5-65% B over 30-40 minutes.

5. Fraction Collection and Post-Purification Processing:

  • Collect fractions corresponding to the main peak, which is typically the full-length, 5'-DMT-on product if this strategy is used.[14]
  • Combine the pure fractions and lyophilize.
  • If a trityl-on purification strategy was used, the 5'-DMT group must be removed by treating the purified oligo with an acid (e.g., 80% acetic acid).[5]
  • Finally, desalt the purified oligonucleotide using a method like size-exclusion chromatography or ethanol precipitation to remove the HPLC buffer salts.[16][17]

Workflow Diagrams

Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Oligo Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection Crude_Oligo Crude Oligonucleotide Deprotection->Crude_Oligo Purification_Method Primary Purification (e.g., RP-HPLC or PAGE) Crude_Oligo->Purification_Method HPLC IP-RP-HPLC Purification_Method->HPLC Hydrophobicity PAGE Denaturing PAGE Purification_Method->PAGE Size/Charge QC Purity Analysis (Analytical HPLC, CGE, MS) HPLC->QC PAGE->QC Desalting Desalting QC->Desalting Final_Product Pure Oligonucleotide Desalting->Final_Product

Caption: General workflow for methylphosphonate oligonucleotide purification.

Troubleshooting_HPLC Start Poor HPLC Resolution (Broad/Split Peaks) Q1 Is column temperature elevated (e.g., 60°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the gradient shallow enough? A1_Yes->Q2 Action1 Increase temperature to disrupt secondary structures. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the ion-pairing agent optimized? A2_Yes->Q3 Action2 Decrease gradient slope to improve separation. A2_No->Action2 Action2->Q3 A3_No No Q3->A3_No No End Resolution Improved Q3->End Yes Action3 Test different ion-pair agents or concentrations. A3_No->Action3 Action3->End

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Synthesis of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing n+1 and n-1 impurities in methylphosphonate (B1257008) oligonucleotide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are n+1 and n-1 impurities in methylphosphonate synthesis?

A1: In the context of solid-phase synthesis of methylphosphonate oligonucleotides, n+1 and n-1 refer to two common types of product-related impurities:

  • n-1 Impurities (Deletion Sequences): These are oligonucleotides that are missing one nucleotide from the target sequence. They arise from a failure in the coupling step of a given cycle, where a monomer is not successfully added to the growing chain.[1][]

  • n+1 Impurities (Addition Sequences): These are oligonucleotides that contain one additional nucleotide compared to the target sequence. A primary cause is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming methylphosphonamidite monomer in solution, leading to the formation of a dimer that is then incorporated into the growing chain.[1][3]

Q2: How are methylphosphonate oligonucleotides typically synthesized?

A2: Methylphosphonate oligonucleotides are most commonly synthesized using an automated solid-phase phosphoramidite (B1245037) method.[1][4] This process is analogous to standard DNA and RNA synthesis but utilizes nucleoside methylphosphonamidite monomers. The synthesis cycle involves four key steps: deblocking (detritylation), coupling, capping, and oxidation.[3][5]

Q3: Why is the deprotection step critical for methylphosphonate oligonucleotides?

A3: The methylphosphonate backbone is sensitive to the strong basic conditions, such as ammonium (B1175870) hydroxide (B78521), that are typically used for deprotection in standard oligonucleotide synthesis.[4][6] These conditions can lead to the degradation of the backbone. Therefore, milder deprotection reagents, such as ethylenediamine (B42938) (EDA), are required.[6][7] However, EDA can cause side reactions, such as the transamination of N4-benzoyl cytidine, leading to undesired adducts.[6][7]

Q4: What are the primary analytical methods for detecting n+1 and n-1 impurities?

A4: The most common and effective methods for identifying and quantifying n+1 and n-1 impurities are high-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), and mass spectrometry (MS).[8][9][10] These techniques can separate and identify oligonucleotides based on their length and mass-to-charge ratio, allowing for the detection of deletion and addition sequences.[8][9][10]

Troubleshooting Guides

Issue 1: High Levels of n-1 Impurities

High levels of n-1 (deletion) impurities are a common issue in methylphosphonate oligonucleotide synthesis and can significantly impact the purity of the final product.

Possible Cause Recommended Action Explanation
Inefficient Coupling - Increase Coupling Time: Methylphosphonamidites may require longer coupling times compared to standard phosphoramidites.[11] - Optimize Activator: Ensure the activator is fresh and used at the correct concentration. 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.[12] - Ensure Anhydrous Conditions: Moisture in the acetonitrile (B52724) or other reagents will react with the activated phosphoramidite, reducing coupling efficiency.[3]Incomplete reaction during the coupling step means that a portion of the growing oligonucleotide chains will not have a new monomer added. These unreacted chains, if not properly capped, can react in a subsequent cycle, leading to a deletion.[][3]
Inefficient Capping - Use Fresh Capping Reagents: Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous. - Optimize Capping Time: Ensure the capping step is of sufficient duration to block all unreacted 5'-hydroxyl groups.The capping step is designed to permanently block any chains that failed to couple. If capping is inefficient, these unreacted chains can participate in the next coupling cycle, resulting in an n-1 sequence.[1][3]
Poor Quality Methylphosphonamidites - Verify Monomer Purity: Analyze the purity of the methylphosphonamidite monomers using ³¹P NMR and HPLC.[13]Impurities in the monomer solution can interfere with the coupling reaction, leading to lower coupling efficiency and the formation of n-1 sequences.
Issue 2: High Levels of n+1 Impurities

The presence of n+1 (addition) impurities indicates side reactions occurring with the phosphoramidite monomers before or during the coupling step.

Possible Cause Recommended Action Explanation
Premature Detritylation of Monomers - Use a Less Acidic Activator: Activators with higher pKa values, such as DCI (pKa 5.2), are less likely to cause premature removal of the 5'-DMT group from the phosphoramidite in solution compared to more acidic activators like 1H-Tetrazole (pKa 4.8) or BTT (pKa 4.08).[1][14] - Minimize Time Between Activation and Coupling: Reduce the time the phosphoramidite is in contact with the activator before being delivered to the synthesis column.Acidic activators can cause a small percentage of the 5'-DMT protecting group to be removed from the methylphosphonamidite in the vial. This detritylated monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[1][][3]
Cyanoethylation - Optimize Deprotection: During deprotection with ammonium hydroxide, acrylonitrile (B1666552) can be formed, which can react with thymidine (B127349) to form a +53 Da adduct that may appear as an n+1 impurity on HPLC. Using a larger volume of ammonia (B1221849) or AMA (ammonium hydroxide/methylamine) can minimize this.[1]This is a post-synthetic modification that can be mistaken for an n+1 impurity. Mass spectrometry can distinguish between a true n+1 impurity and a cyanoethyl adduct.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines a general cycle for the automated solid-phase synthesis of methylphosphonate oligonucleotides using methylphosphonamidite monomers.

  • Solid Support: Start with a controlled pore glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.

  • Synthesis Cycle:

    • Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane.[5]

    • Coupling: Deliver the activated methylphosphonamidite monomer and an activator (e.g., DCI) to the synthesis column. A longer coupling time (e.g., 5-10 minutes) may be necessary compared to standard phosphoramidites.[11]

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of n-1 deletion sequences.[3][5]

    • Oxidation: Oxidize the newly formed trivalent phosphite (B83602) triester to a stable pentavalent methylphosphonate linkage using a solution of iodine in a mixture of THF, pyridine, and water.[5]

  • Repeat: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.

  • Final Detritylation: Perform a final detritylation step to remove the 5'-DMT group from the full-length oligonucleotide (if DMT-off purification is desired).

Protocol 2: Deprotection of Methylphosphonate Oligonucleotides

This protocol describes a one-pot method for the deprotection of methylphosphonate oligonucleotides designed to minimize backbone degradation and side reactions.[7][15]

  • Initial Treatment: Treat the solid support with the synthesized oligonucleotide with a dilute solution of ammonium hydroxide for 30 minutes at room temperature.[7][15]

  • Ethylenediamine Addition: Add ethylenediamine (EDA) to the same reaction vessel and continue the reaction for 6 hours at room temperature.[7][15]

  • Quenching and Neutralization: Dilute the reaction mixture with water and neutralize with an acid (e.g., acetic acid) to stop the reaction.[7][15]

  • Purification: The crude product is now ready for purification by HPLC.

Protocol 3: HPLC Analysis of Methylphosphonate Oligonucleotides

This protocol provides a general guideline for the analysis of methylphosphonate oligonucleotides using ion-pair reversed-phase HPLC.

  • Column: Use a C8 or C18 reversed-phase column.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP).[16][17]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient from a low to a high percentage of mobile phase B to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Mass Spectrometry: For identification of impurities, couple the HPLC system to a mass spectrometer.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis & Purification start Start with Solid Support deblock Deblocking (Detritylation) start->deblock couple Coupling (Methylphosphonamidite + Activator) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize end_cycle End of Cycle oxidize->end_cycle end_cycle->deblock Repeat for next base deprotect Mild Base Treatment (e.g., EDA) end_cycle->deprotect cleave Cleavage from Support deprotect->cleave hplc RP-HPLC cleave->hplc ms Mass Spectrometry hplc->ms purify Purification ms->purify

Caption: Experimental workflow for methylphosphonate oligonucleotide synthesis.

troubleshooting_impurities cluster_n1 n-1 Impurity Formation cluster_nplus1 n+1 Impurity Formation coupling_failure Inefficient Coupling capping_failure Inefficient Capping coupling_failure->capping_failure leads to unreacted 5'-OH n1_impurity n-1 Impurity capping_failure->n1_impurity allows elongation in next cycle acidic_activator Acidic Activator premature_detritylation Premature Detritylation of Monomer acidic_activator->premature_detritylation dimer_formation Dimer Formation premature_detritylation->dimer_formation nplus1_impurity n+1 Impurity dimer_formation->nplus1_impurity incorporation into chain

References

dealing with poor solubility of methylphosphonate oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs for Poor Solubility

Welcome to the technical support center for methylphosphonate (B1257008) (MP) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these modified oligonucleotides. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are methylphosphonate (MP) oligonucleotides and why are they used?

Methylphosphonate oligonucleotides are synthetic analogs of DNA or RNA where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group.[1][2] This modification neutralizes the negative charge of the phosphodiester linkage.[3][4] The primary advantages of this modification are increased resistance to nuclease degradation and potentially improved cell membrane permeability due to the lack of charge, making them valuable tools in antisense applications.[3][4][5]

Q2: Why do methylphosphonate oligonucleotides have poor aqueous solubility?

The primary reason for the poor solubility of MP oligonucleotides is the replacement of the negatively charged phosphodiester backbone with a neutral, more hydrophobic methylphosphonate linkage.[3][6] This charge neutralization reduces the molecule's interaction with polar water molecules. The solubility tends to decrease as the number of methylphosphonate linkages in the oligonucleotide increases.[3] In some cases, the aqueous solubility can be less than 1 mg/mL.[7]

Q3: What is the impact of having multiple methylphosphonate linkages?

While increasing the number of MP linkages enhances nuclease resistance, it also significantly decreases aqueous solubility.[3] It is generally recommended to use a limited number of MP modifications, such as at the 3' or 5' ends to act as a "cap" against exonuclease degradation, while retaining standard phosphodiester linkages for the rest of the sequence to maintain solubility.[3][5] Some sources suggest a maximum of 3 methylphosphonate linkages on either end of an oligonucleotide to avoid significant solubility and yield issues.[5]

Troubleshooting Guide for Poor Solubility
Q4: My lyophilized MP oligonucleotide pellet will not dissolve in water or buffer. What should I do?

If you are facing difficulty in dissolving your MP oligonucleotide, follow the systematic approach outlined in the workflow below. This decision-tree will guide you through the recommended steps to achieve solubilization.

G start Start: Lyophilized MP Oligonucleotide step1 Add nuclease-free water or low-salt buffer (e.g., 10 mM Tris, pH 7.5). Vortex gently and heat briefly. start->step1 check1 Is the oligo fully dissolved? step1->check1 step2 Add a small percentage of an organic co-solvent like DMSO. Start with 0.5% and increase incrementally. check1->step2 No success Success: Oligo is dissolved. Proceed with experiment. check1->success Yes check2 Is the oligo fully dissolved? step2->check2 step3 Try sonicating the sample in a water bath for short intervals. Avoid excessive heating. check2->step3 No check2->success Yes check3 Is the oligo fully dissolved? step3->check3 step4 Consider using alternative buffers or adjusting the pH. For some oligos, a slightly basic pH may help. check3->step4 No check3->success Yes fail Consult manufacturer's technical support. Consider resynthesis with fewer MP linkages or chimeric design. step4->fail

Caption: Troubleshooting workflow for dissolving MP oligonucleotides.

Q5: What solvents or buffers are recommended for dissolving MP oligonucleotides?

While starting with nuclease-free water is standard, the hydrophobic nature of MP oligonucleotides often requires alternative approaches. The choice of solvent can significantly impact solubility.

Solvent/Buffer ComponentRecommendationRationale & Notes
Organic Co-solvents Use Dimethyl Sulfoxide (DMSO).Start with a low percentage (e.g., 0.5%) and increase up to 10% if necessary.[3] DMSO helps to disrupt hydrophobic interactions.
Alternative Solvents Acetonitrile/Water MixtureIn some analytical procedures, a 65% acetonitrile/water solution has been used, sometimes requiring sonication to fully dissolve the sample.[8]
pH Adjustment Slightly basic pH (e.g., pH 7.5-8.5)May improve solubility for certain sequences, although the effect is generally less pronounced than for charged oligonucleotides.
Salt Concentration Low to moderate saltUnlike standard oligonucleotides, high salt concentrations do not typically improve the solubility of neutral MP oligonucleotides and may even cause aggregation.
Q6: Can I heat or sonicate my MP oligonucleotide to help it dissolve?

Yes, gentle heating and sonication can be effective methods to aid dissolution.

  • Heating: Briefly heat the solution at a moderately elevated temperature (e.g., 55-65°C) for a few minutes. Avoid prolonged heating at high temperatures to prevent any potential degradation of the oligonucleotide.

  • Sonication: Use a water bath sonicator for short bursts to break up aggregates.[8] This is often more effective than vortexing for stubborn pellets. Monitor the temperature of the water bath to prevent overheating of the sample.

Experimental Protocols
Protocol 1: Standard Solubilization of a Lyophilized MP Oligonucleotide

This protocol outlines the basic steps for dissolving a new pellet of lyophilized MP oligonucleotide.

  • Initial Preparation:

    • Briefly centrifuge the vial containing the lyophilized oligonucleotide to ensure the pellet is at the bottom.

    • Prepare your desired solvent (e.g., nuclease-free water, 10 mM Tris-HCl pH 8.0).

  • Initial Dissolution Attempt:

    • Add the appropriate volume of solvent to achieve your target concentration.

    • Gently vortex the vial for 30-60 seconds.

    • Allow the vial to sit at room temperature for 5-10 minutes.

  • Assisted Dissolution (if needed):

    • If the oligonucleotide is not fully dissolved, place the vial in a heat block at 55°C for 2-5 minutes.

    • Vortex again gently.

    • If solubility is still an issue, place the vial in a water bath sonicator for 5-10 minutes.

  • Final Check and Storage:

    • Visually inspect the solution to ensure no particulate matter is visible.

    • Once dissolved, store the oligonucleotide solution as recommended by the manufacturer, typically at -20°C.[4] Properly reconstituted material stored at -20°C should be stable for at least 6 months.[4]

Protocol 2: Solubilization Using an Organic Co-Solvent (DMSO)

This protocol is for oligonucleotides that fail to dissolve using the standard aqueous buffer method.

  • Preparation:

    • Centrifuge the vial to collect the pellet.

    • Prepare a stock solution of 100% molecular biology grade DMSO.

    • Prepare your final aqueous buffer (e.g., PBS, Tris-HCl).

  • Dissolution with DMSO:

    • Add a small volume of 100% DMSO to the pellet to create a concentrated stock solution. The volume will depend on the amount of oligo; aim for a manageable high concentration.

    • Vortex thoroughly until the oligonucleotide is fully dissolved in the DMSO. Gentle warming may be applied if necessary.

  • Dilution into Aqueous Buffer:

    • Once the oligo is dissolved in DMSO, slowly add the aqueous buffer to the DMSO stock solution dropwise while vortexing gently to dilute it to the final desired concentration.

    • Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically <1-5%). A final DMSO concentration of 0.5% to 10% may be required for some oligonucleotides to remain in solution.[3]

  • Final Check and Storage:

    • Inspect the final solution for any signs of precipitation.

    • Store the solution at -20°C. Note that solutions containing DMSO may have a lower freezing point.

Chemical Pathway Visualization

The key difference between a standard DNA backbone and a methylphosphonate backbone lies in the internucleotide linkage. This change is directly responsible for the altered chemical properties, including solubility.

Caption: Comparison of phosphodiester and methylphosphonate linkages.

References

Technical Support Center: Optimizing Activator Concentration for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-DMTr-dA(Bz)-Methyl phosphonamidite. Our goal is to help you optimize your oligonucleotide synthesis protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound?

The primary challenge is the increased steric hindrance and altered reactivity of the methylphosphonamidite compared to standard phosphoramidites. This can lead to lower coupling efficiencies if not properly optimized. Additionally, the resulting methylphosphonate (B1257008) backbone is base-labile, requiring modified deprotection protocols to prevent cleavage of the internucleotidic linkages.

Q2: Which activators are recommended for this compound?

Commonly used activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are all suitable for use with methylphosphonamidites. The choice of activator can impact coupling kinetics and efficiency, with more acidic activators generally leading to faster reactions. However, excessively acidic activators can also lead to side reactions like detritylation of the phosphoramidite (B1245037) monomer before coupling.

Q3: What is the recommended starting concentration for the activator?

The optimal activator concentration is a critical parameter that requires empirical determination. However, a good starting point for most commercially available activators is in the range of 0.2 M to 0.5 M in anhydrous acetonitrile (B52724). It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.

Q4: How can I monitor the coupling efficiency of this compound?

Real-time monitoring of coupling efficiency is typically achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and strong absorbance at around 495 nm after each coupling cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step. Post-synthesis analysis using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can provide a more detailed assessment of the final product purity and the presence of failure sequences.

Troubleshooting Guide

Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered during oligonucleotide synthesis with modified phosphoramidites. The following sections provide potential causes and solutions.

Potential Cause 1: Suboptimal Activator Concentration

An incorrect activator concentration can significantly impact the coupling reaction.

  • Solution: Empirically determine the optimal activator concentration by performing a series of small-scale syntheses with varying activator concentrations. Analyze the crude product by HPLC to determine the concentration that yields the highest percentage of the full-length product.

Potential Cause 2: Degraded Reagents

Phosphoramidites and activators are sensitive to moisture and oxidation.

  • Solution: Ensure all reagents are fresh and have been stored under anhydrous conditions. Use anhydrous acetonitrile for all dissolution and washing steps. It is good practice to dissolve the phosphoramidite and activator just before use.

Potential Cause 3: Inadequate Coupling Time

Due to steric hindrance, methylphosphonamidites may require longer coupling times than standard phosphoramidites.

  • Solution: Increase the coupling time in increments (e.g., from 2 minutes to 5 minutes) and analyze the impact on the yield of the full-length oligonucleotide. A recommended starting point for methylphosphonamidites is a 5-minute coupling time for syntheses at 1 µmole or below.

Potential Cause 4: Issues with the DNA Synthesizer

Leaks, blocked lines, or inaccurate reagent delivery can all lead to reduced coupling efficiency.

  • Solution: Perform regular maintenance on your DNA synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents.

Side Reactions

Potential Cause: Activator Acidity

Highly acidic activators can cause premature removal of the 5'-DMTr protecting group from the phosphoramidite monomer, leading to the formation of n+1 species (oligonucleotides with an extra nucleotide).

  • Solution: If n+1 species are observed in the final product, consider using a less acidic activator like DCI. Alternatively, you can optimize the concentration of the current activator to minimize this side reaction.

Data Presentation

Table 1: Recommended Starting Concentrations for Common Activators

ActivatorRecommended Starting Concentration (in Acetonitrile)Key Characteristics
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.5 MA widely used, moderately acidic activator. Good balance of reactivity and stability.
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.5 MMore acidic than ETT, leading to faster coupling reactions. May increase the risk of side reactions.
4,5-Dicyanoimidazole (DCI) 0.2 M - 0.7 MLess acidic but more nucleophilic than tetrazole-based activators. Highly soluble in acetonitrile, allowing for higher concentrations.

Table 2: Troubleshooting Summary for Low Coupling Efficiency

SymptomPotential CauseRecommended Action
Gradual decrease in trityl signal Degraded phosphoramidite or activator; moisture in the system.Replace with fresh reagents; ensure all solvents are anhydrous.
Sudden drop in trityl signal Incomplete delivery of phosphoramidite or activator.Check synthesizer fluidics for blockages or leaks.
Consistently low trityl signal Suboptimal activator concentration or coupling time.Optimize activator concentration and/or increase coupling time.
Presence of n-1 peaks in HPLC Incomplete coupling.Optimize activator concentration, increase coupling time, or use a more reactive activator.
Presence of n+1 peaks in HPLC Premature detritylation of the phosphoramidite monomer.Use a less acidic activator or lower the activator concentration.

Experimental Protocols

Protocol 1: Optimization of Activator Concentration

Objective: To determine the optimal concentration of a given activator for the coupling of this compound.

Methodology:

  • Prepare fresh solutions of the chosen activator (e.g., ETT, BTT, or DCI) in anhydrous acetonitrile at a range of concentrations (e.g., 0.2 M, 0.3 M, 0.4 M, 0.5 M, and 0.6 M).

  • Synthesize a short test oligonucleotide (e.g., a 5-mer) containing at least one dA(Bz)-Methylphosphonate linkage on a DNA synthesizer.

  • For each synthesis, use one of the prepared activator concentrations, keeping all other synthesis parameters (e.g., phosphoramidite concentration, coupling time) constant.

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect using a methylphosphonate-compatible procedure (e.g., a two-step process with ammonium (B1175870) hydroxide (B78521) followed by ethylenediamine).

  • Analyze the crude product from each synthesis by reversed-phase HPLC.

  • Compare the chromatograms to determine which activator concentration resulted in the highest percentage of the full-length product with the fewest impurities.

Protocol 2: Analysis of Coupling Efficiency by HPLC

Objective: To assess the purity of the crude oligonucleotide and identify failure sequences.

Methodology:

  • Sample Preparation: Dissolve the deprotected and desalted crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate, pH 7.0).

  • HPLC System: Use a reversed-phase HPLC system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Solvent B: Acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Solvent B to a higher percentage over a set period (e.g., 5% to 50% B over 30 minutes).

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The full-length product will be the major peak. Shorter, "failure" sequences (n-1, n-2, etc.) will typically elute earlier. Integrate the peak areas to calculate the percentage of the full-length product.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Workflow Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Coupling cluster_troubleshooting Troubleshooting Low Coupling Efficiency Low_Efficiency Low Coupling Efficiency (Observed via Trityl Monitoring or HPLC) Activator_Issues Activator Issues Low_Efficiency->Activator_Issues Reagent_Issues Reagent Degradation Low_Efficiency->Reagent_Issues Time_Issues Insufficient Coupling Time Low_Efficiency->Time_Issues Instrument_Issues Synthesizer Malfunction Low_Efficiency->Instrument_Issues Activator_Concentration Optimize Concentration Activator_Issues->Activator_Concentration Fresh_Reagents Use Fresh Reagents Reagent_Issues->Fresh_Reagents Increase_Time Increase Coupling Time Time_Issues->Increase_Time Check_Synthesizer Perform Maintenance Instrument_Issues->Check_Synthesizer

Caption: A logical workflow for troubleshooting low coupling efficiency.

Validation & Comparative

A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and purification of oligonucleotides are critical steps in the development of therapeutic and diagnostic agents. The choice of phosphoramidite (B1245037) chemistry significantly impacts the purity, yield, and analytical profile of the final product. This guide provides a comparative analysis of oligonucleotides synthesized using 5'-DMTr-dA(Bz)-Methyl phosphonamidite versus those synthesized with standard phosphodiester chemistry, with a focus on High-Performance Liquid Chromatography (HPLC) analysis.

Performance Comparison: Methylphosphonate (B1257008) vs. Phosphodiester Oligonucleotides

Oligonucleotides incorporating methylphosphonate linkages, synthesized using reagents like this compound, exhibit distinct characteristics compared to their natural phosphodiester counterparts. These differences are not only reflected in their biological properties but also in their behavior during HPLC purification and analysis.

Methylphosphonate oligonucleotides are known for their increased resistance to nuclease degradation and improved cellular uptake due to the neutral charge of the methylphosphonate backbone.[1] However, this modification introduces a chiral center at the phosphorus atom for each methylphosphonate linkage, resulting in a mixture of diastereomers.[2] This diastereomeric mixture can present unique challenges and considerations during HPLC analysis.

In contrast, standard phosphodiester oligonucleotides have a negatively charged backbone and are synthesized using well-established protocols. Their purification by HPLC is routine, but they are more susceptible to enzymatic degradation.

Key Performance Indicators in HPLC Analysis:

FeatureOligonucleotides with this compoundStandard Phosphodiester Oligonucleotides
Chirality Introduction of a chiral phosphorus center results in diastereomers.[2]Achiral phosphodiester backbone.
HPLC Profile May exhibit broader peaks or multiple closely eluting peaks due to the presence of diastereomers.[3]Typically shows a single sharp peak for the full-length product.
Retention Time (RP-HPLC) Generally, a slight increase in retention time compared to phosphodiester oligonucleotides of the same sequence due to the hydrophobicity of the methyl group.[3]Baseline retention for a given sequence length and composition.
Purification Strategy The 5'-DMTr group is a crucial handle for reversed-phase HPLC purification, allowing for the separation of the full-length product from truncated failure sequences.[4]The 5'-DMTr group is also the primary tool for efficient reversed-phase HPLC purification.[4]
Yield Coupling efficiencies can be slightly lower than standard phosphoramidites, potentially impacting the overall yield of the full-length oligonucleotide.High coupling efficiencies (typically >99%) are achievable with optimized protocols.
Purity The presence of diastereomers can complicate the assessment of purity, requiring high-resolution analytical techniques.Purity is readily assessed by the peak area of the full-length product in the HPLC chromatogram.

Experimental Protocols

Detailed and optimized protocols are essential for the successful synthesis and analysis of modified oligonucleotides. Below are representative protocols for the synthesis and subsequent HPLC analysis.

Oligonucleotide Synthesis

The synthesis of oligonucleotides, whether incorporating methylphosphonate or standard phosphodiester linkages, follows a four-step cycle. This process is typically automated on a DNA synthesizer.

Synthesis Cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside.[5]

  • Coupling: Addition of the next phosphoramidite monomer (either this compound or a standard phosphoramidite) to the free 5'-hydroxyl group.[5]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) (for standard synthesis) or methylphosphonate triester.[5]

For the synthesis of methylphosphonate oligonucleotides, specific reagents and optimized coupling times may be required to ensure efficient incorporation.[2]

Deprotection and Cleavage

Following synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. The deprotection conditions for methylphosphonate oligonucleotides can differ from standard protocols due to the base-lability of the methylphosphonate linkage. A common one-pot procedure involves treatment with a mixture of ammonium (B1175870) hydroxide (B78521) and ethylenediamine.

HPLC Analysis Protocol (Reversed-Phase)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification and analysis of oligonucleotides, particularly when the 5'-DMTr group is left on (Trityl-ON).[6]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The crude oligonucleotide is dissolved in Mobile Phase A.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Post-Synthesis Processing Detritylation 1. Detritylation (Remove 5'-DMTr) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis QC Analysis Purification->Analysis Final_Product Final Oligonucleotide Analysis->Final_Product

Standard oligonucleotide synthesis and purification workflow.

HPLC_Comparison_Logic cluster_properties Key Properties Influencing HPLC cluster_hplc Expected HPLC Observations (RP-HPLC) Oligo_Type Oligonucleotide Type Methylphosphonate Methylphosphonate (from this compound) Oligo_Type->Methylphosphonate Phosphodiester Standard Phosphodiester Oligo_Type->Phosphodiester Chirality Chirality at Phosphorus Methylphosphonate->Chirality Introduces Hydrophobicity Backbone Hydrophobicity Methylphosphonate->Hydrophobicity Increases Phosphodiester->Chirality Achiral Phosphodiester->Hydrophobicity Lower Peak_Shape Peak Shape Chirality->Peak_Shape Leads to broader or multiple peaks Retention Retention Time Hydrophobicity->Retention Increases Final_Analysis Comparative HPLC Analysis Peak_Shape->Final_Analysis Retention->Final_Analysis

Logical relationship for comparing HPLC profiles.

Alternative Chemistries and Considerations

While this guide focuses on the comparison between methylphosphonate and standard phosphodiester oligonucleotides, other modifications are prevalent in the field.

  • Phosphorothioates: These are the most common backbone modification, offering nuclease resistance. Like methylphosphonates, they also introduce chirality at the phosphorus center.

  • 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE): These modifications on the ribose sugar enhance binding affinity to RNA targets and provide nuclease resistance.[8][9] Oligonucleotides can be synthesized with a combination of these modifications, for example, a 2'-OMe RNA with a 3'-methylphosphonate cap for enhanced stability.[1]

The choice of modification depends on the intended application of the oligonucleotide. For antisense applications, for instance, a balance between nuclease resistance, binding affinity, and the ability to elicit RNase H activity is crucial.

Conclusion

The use of this compound in oligonucleotide synthesis offers the advantage of producing nuclease-resistant molecules. However, the introduction of chirality necessitates careful consideration during HPLC analysis and purification. Compared to standard phosphodiester oligonucleotides, methylphosphonate-containing sequences may exhibit more complex chromatograms. A thorough understanding of the properties of these modified oligonucleotides and the implementation of optimized analytical methods are paramount for the successful development of oligonucleotide-based therapeutics and diagnostics. High-resolution HPLC is an indispensable tool for ensuring the purity and quality of these critical molecules.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Methylphosphonate-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of modified oligonucleotides, the analytical characterization of these synthetic molecules is a critical step. Methylphosphonate-modified oligonucleotides, a class of non-ionic DNA analogs with therapeutic potential, present unique challenges and considerations for analysis. This guide provides an objective comparison of mass spectrometry techniques and other analytical alternatives for the characterization of methylphosphonate-modified oligonucleotides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The replacement of a charged phosphodiester linkage with a neutral methylphosphonate (B1257008) group imparts desirable properties to oligonucleotides, such as increased nuclease resistance and enhanced cellular uptake. However, this modification also significantly influences their behavior in analytical systems. Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization of these modified biomolecules, offering insights into their identity, purity, and sequence. This guide delves into the nuances of different MS approaches and compares them with established analytical techniques.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for the mass spectrometric analysis of oligonucleotides. When coupled with various mass analyzers and fragmentation methods, they provide a versatile toolkit for interrogating methylphosphonate-modified oligonucleotides.

A key distinction in the mass spectrometry of methylphosphonate-modified oligonucleotides is their altered fragmentation behavior compared to their unmodified counterparts. The neutral methylphosphonate backbone leads to the localization of charges on the nucleobases, influencing the fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments. This results in a notable reduction of certain common fragment ions, such as a-B ions, providing a unique signature for this modification.[1][2]

ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Ionization Principle Soft ionization of molecules in solution by creating a fine spray of charged droplets.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Mass Accuracy High (<10 ppm, can be <1 ppm with high-resolution instruments).[3]Good (± 0.1% for shorter oligonucleotides, ± 0.2% for >50 bases).[1]
Resolution High, capable of resolving isotopic peaks for larger molecules.Good, but can decrease for oligonucleotides >50 bases.[1]
Sensitivity High (fmol to pmol range).[1] A microflow-nanospray ESI-MS platform has demonstrated a >30-fold improvement in sensitivity for a 21-mer DNA oligonucleotide compared to high-flow LC-MS.[3]High (fmol to pmol range).[1] For a specific antimiR oligonucleotide, the LOD and LLOQ were determined to be 0.25 pmol.[4]
Sample Throughput Moderate, often coupled with liquid chromatography (LC) for complex mixtures.High, well-suited for rapid screening of multiple samples.
Tolerance to Salts Low, requires extensive desalting of the sample.Moderate, more tolerant to salts and buffers than ESI.[1]
Fragmentation Methods Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD).Post-Source Decay (PSD), In-Source Decay (ISD).

Table 1: Comparison of ESI-MS and MALDI-MS for the Analysis of Methylphosphonate-Modified Oligonucleotides.

Beyond Mass Spectrometry: Alternative Analytical Techniques

While mass spectrometry provides unparalleled detail in molecular characterization, other analytical techniques offer complementary information and are valuable for routine analysis and quality control.

TechniquePrincipleAdvantagesDisadvantagesTypical Performance for Oligonucleotides
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange).High resolution for separating diastereomers and impurities, quantitative.Resolution can be sequence-dependent, method development can be complex.[5]Reversed-phase HPLC can baseline separate diastereomers of phosphorothioate-modified siRNA.
Capillary Electrophoresis (CE) Separation based on size and charge in a narrow capillary.High resolution for purity assessment, requires minimal sample.Less amenable to preparative scale, can be sensitive to matrix effects.Can provide unit resolution for oligonucleotides in the 4-40mer range.[6]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of the phosphorus nucleus to provide information about the chemical environment of the phosphate/phosphonate backbone.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS and HPLC, longer analysis times.The limit of quantification for 31P NMR is approximately 10 µM.

Table 2: Comparison of Alternative Analytical Techniques for the Analysis of Methylphosphonate-Modified Oligonucleotides.

Experimental Workflows and Logical Relationships

The choice of analytical technique depends on the specific information required. The following diagrams illustrate typical experimental workflows and the logical relationships between different analytical approaches.

experimental_workflow Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometry Oligo_Synthesis Oligonucleotide Synthesis Purification Purification (e.g., HPLC) Oligo_Synthesis->Purification Desalting Desalting Purification->Desalting Ionization Ionization (ESI or MALDI) Desalting->Ionization Mass_Analysis Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analysis Fragmentation Fragmentation (CID, ETD, PSD) Mass_Analysis->Fragmentation Data_Analysis Data Analysis & Sequencing Fragmentation->Data_Analysis

A typical workflow for the mass spectrometric analysis of oligonucleotides.

logical_relationship Logical Relationships of Analytical Techniques Mass_Spectrometry Mass Spectrometry HPLC HPLC Mass_Spectrometry->HPLC Confirmation of separated peaks CE Capillary Electrophoresis Mass_Spectrometry->CE Confirmation of purity HPLC->Mass_Spectrometry Fraction collection for detailed analysis CE->Mass_Spectrometry Hyphenation for online characterization NMR 31P NMR NMR->Mass_Spectrometry Complementary structural information

Interplay between different analytical techniques for oligonucleotide characterization.

Detailed Experimental Protocols

1. ESI-MS of Methylphosphonate-Modified Oligonucleotides

This protocol provides a general procedure for the analysis of methylphosphonate-modified oligonucleotides using ESI-MS, often coupled with liquid chromatography.

  • Sample Preparation:

    • Purify the synthesized oligonucleotide using an appropriate method such as reversed-phase or ion-exchange HPLC to remove failure sequences and other impurities.

    • Desalt the purified oligonucleotide. This is a critical step for ESI-MS. Methods like ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges can be used. The final sample should be dissolved in a volatile buffer compatible with ESI-MS, such as a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and an amine like triethylamine (B128534) (TEA) in water/acetonitrile (B52724).[7]

  • LC-MS Parameters:

    • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: Aqueous solution of an ion-pairing agent (e.g., 15 mM TEA and 400 mM HFIP).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same ion-pairing agent concentration.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotides.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for analytical columns.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode is typically preferred for oligonucleotides.

    • Capillary Voltage: Typically in the range of -2.5 to -4.0 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

    • Fragmentation (for MS/MS): Collision-induced dissociation (CID) is commonly used. The collision energy should be optimized to achieve sufficient fragmentation for sequencing without excessive production of internal fragments.

2. MALDI-TOF-MS of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the steps for analyzing methylphosphonate-modified oligonucleotides using MALDI-TOF-MS.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix. 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotides.

    • The matrix solution is often prepared in a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • To improve spectral quality, additives like diammonium hydrogen citrate (B86180) can be included in the matrix solution to reduce salt adducts.[8]

  • Sample-Matrix Deposition:

    • Mix the oligonucleotide sample (typically in the low picomole range) with the matrix solution.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to dry completely at room temperature, allowing the analyte to co-crystallize with the matrix.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode is often advantageous for oligonucleotides as it can reduce the formation of salt adducts.[9]

    • Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be optimized to be slightly above the ionization threshold to obtain good signal intensity without causing excessive fragmentation.

    • Mass Analyzer Mode: Reflector mode is used for high-resolution mass measurements. Linear mode can be used for larger molecules or when higher sensitivity is required at the expense of resolution.

    • Calibration: The instrument should be calibrated using a standard of known mass close to the expected mass of the analyte.

3. HPLC Analysis of Methylphosphonate-Modified Oligonucleotides

This protocol describes a general method for the separation of methylphosphonate-modified oligonucleotides by reversed-phase HPLC.

  • Instrumentation:

    • A standard HPLC system with a UV detector is required.

  • Column:

    • A reversed-phase column (e.g., C18 or C8) suitable for oligonucleotide separations.

  • Mobile Phases:

  • Gradient Elution:

    • A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides. The gradient profile needs to be optimized based on the length and sequence of the oligonucleotide.

  • Detection:

    • UV absorbance is typically monitored at 260 nm.

  • Diastereomer Separation:

    • Separation of the Rp and Sp diastereomers of methylphosphonate linkages can be challenging. Optimization of the ion-pairing reagent, temperature, and gradient slope may be necessary to achieve resolution.[5]

4. Capillary Electrophoresis of Methylphosphonate-Modified Oligonucleotides

This protocol provides a general guideline for the purity analysis of methylphosphonate-modified oligonucleotides by CE.

  • Instrumentation:

    • A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary:

    • A fused-silica capillary, often coated to reduce electroosmotic flow.

  • Buffer:

    • A sieving matrix, such as a solution of a linear polymer (e.g., polyethylene (B3416737) oxide), is typically used to achieve size-based separation of oligonucleotides.[6] The buffer also contains a background electrolyte.

  • Sample Injection:

    • Electrokinetic injection is commonly used.

  • Separation:

    • A high voltage is applied across the capillary to drive the migration of the negatively charged oligonucleotides.

  • Detection:

    • On-column UV detection at 260 nm.

5. 31P NMR Spectroscopy of Methylphosphonate-Modified Oligonucleotides

This protocol outlines the basic steps for acquiring a 31P NMR spectrum of a methylphosphonate-modified oligonucleotide.

  • Instrumentation:

    • A high-field NMR spectrometer equipped with a phosphorus probe.

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in a suitable deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., trimethyl phosphate) for quantification.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically sufficient.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei) is crucial for accurate quantification.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The free induction decay (FID) is Fourier transformed to obtain the spectrum.

    • The signals corresponding to the phosphodiester and methylphosphonate linkages can be integrated for quantification. The chemical shifts of methylphosphonate phosphorus atoms are distinct from those of phosphodiester groups.[10]

Conclusion

The analytical characterization of methylphosphonate-modified oligonucleotides requires a multi-faceted approach. Mass spectrometry, particularly ESI-MS and MALDI-MS, provides indispensable tools for unambiguous identification, sequence verification, and detailed structural analysis. The choice between ESI and MALDI will depend on factors such as the length of the oligonucleotide, the required sample throughput, and the tolerance to impurities. Complementary techniques such as HPLC, CE, and 31P NMR play crucial roles in purity assessment, diastereomer separation, and quantitative analysis of the backbone modification. By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their methylphosphonate-modified oligonucleotides for research and therapeutic applications.

References

Purity Assessment of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite by ³¹P NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Even minor impurities can lead to the accumulation of failure sequences and compromise the final product's efficacy and safety. Among the various analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, quantitative method for the direct assessment of phosphoramidite (B1245037) purity. This guide provides a comprehensive comparison of 5'-DMTr-dA(Bz)-Methyl phosphonamidite purity as determined by ³¹P NMR, alongside alternative methods and related phosphonamidites, supported by experimental data and detailed protocols.

Introduction to ³¹P NMR for Phosphonamidite Analysis

³¹P NMR is an inherently quantitative technique for phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus.[1] This method allows for the clear distinction and quantification of the desired trivalent phosphorus (P(III)) species in phosphoramidites from detrimental pentavalent phosphorus (P(V)) impurities, which are typically products of oxidation or hydrolysis.

The ³¹P NMR spectrum of a high-purity phosphoramidite is characterized by a pair of distinct signals in the range of 140-155 ppm, corresponding to the two diastereomers arising from the chiral phosphorus center.[2] Conversely, P(V) impurities, such as the corresponding phosphonate (B1237965) (hydrolysis product) or phosphate (B84403) (oxidation product), resonate in a separate region, typically between -25 and 99 ppm.[3]

Comparative Purity Analysis

The purity of this compound is compared with other commonly used phosphonamidites. The data presented in the following tables is a synthesis of typical values found in commercial product specifications and literature, intended to provide a comparative baseline.

Table 1: ³¹P NMR Purity Comparison of Various Phosphonamidites

PhosphonamiditeTypical Purity by ³¹P NMR (% P(III))Common P(V) Impurity Level (%)
This compound≥ 99.0%< 1.0%
5'-DMTr-dG(iBu)-Methyl phosphonamidite≥ 99.0%< 1.0%
5'-DMTr-dC(Ac)-Methyl phosphonamidite≥ 99.0%< 1.0%
5'-DMTr-T-Methyl phosphonamidite≥ 99.0%< 1.0%
5'-O-DMT-N6-Benzoyl-2'-Deoxyadenosine-CE Phosphoramidite≥ 99.5%< 0.5%

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleAdvantagesLimitations
³¹P NMR Nuclear magnetic resonance spectroscopy of the ³¹P nucleus.Directly quantitative, provides structural information, distinguishes P(III) from P(V) species.[1]Lower sensitivity compared to HPLC, requires specialized equipment.
HPLC Chromatographic separation based on polarity.High sensitivity, high resolution, widely available.Indirect quantification, may not resolve all phosphorus-containing impurities.
LC-MS Liquid chromatography coupled with mass spectrometry.Provides molecular weight information for impurity identification, high sensitivity.Quantification can be complex, ion suppression effects can occur.

Experimental Protocols

Protocol 1: ³¹P NMR Purity Assessment of this compound

1. Sample Preparation:

  • Accurately weigh approximately 30 mg of the this compound sample.

  • Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) triethylamine (B128534) (TEA). The TEA is added to prevent degradation of the phosphonamidite by any residual acid.

2. NMR Acquisition:

  • Record the ³¹P NMR spectrum on a spectrometer operating at a frequency of, for example, 202 MHz.

  • Utilize a proton-decoupled pulse program (e.g., zgig).

  • Key acquisition parameters:

    • Spectral Width (SW): 300 ppm

    • Spectral Offset (O1): 100 ppm

    • Acquisition Time (AQ): 1.5 seconds

    • Relaxation Delay (D1): 2.0 seconds

    • Number of Scans (NS): 1024

  • Use an external standard of 5% H₃PO₄ in D₂O for chemical shift referencing.

3. Data Processing and Analysis:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform Fourier transformation and phase correction.

  • Calibrate the spectrum using the external standard (0 ppm).

  • Integrate the area of the P(III) signals (diastereomers, 140-155 ppm) and the P(V) impurity signals (-25 to 99 ppm).

  • Calculate the purity as the percentage of the P(III) integral relative to the total integral of all phosphorus-containing species.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assessment

1. Sample Preparation:

  • Prepare a sample solution of the phosphonamidite in acetonitrile (B52724) at a concentration of approximately 1.0 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to elute the phosphonamidite and its impurities (e.g., a linear gradient from 50% to 100% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the purity based on the peak area percentage of the main phosphonamidite peak relative to the total peak area of all components.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the key steps in the purity assessment of a phosphonamidite sample.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 31P NMR Analysis cluster_2 Purity Calculation & Reporting Sample_Weighing Weighing Dissolution Dissolution in CDCl3 + 1% TEA Sample_Weighing->Dissolution NMR_Acquisition NMR Data Acquisition Dissolution->NMR_Acquisition Data_Processing Data Processing (FT, Phasing) NMR_Acquisition->Data_Processing Integration Peak Integration Data_Processing->Integration Purity_Calculation Purity Calculation (% P(III)) Integration->Purity_Calculation Reporting Final Report Purity_Calculation->Reporting

Workflow for ³¹P NMR Purity Assessment.

Conclusion

The purity of this compound and other phosphoramidites is paramount for the synthesis of high-fidelity oligonucleotides. While HPLC and LC-MS are valuable tools for purity assessment, ³¹P NMR offers a direct, quantitative, and unambiguous method for determining the critical P(III) to P(V) ratio. By employing rigorous analytical methods and well-defined protocols, researchers and manufacturers can ensure the quality and consistency of these essential building blocks for oligonucleotide-based therapeutics and diagnostics. The data and protocols presented in this guide provide a framework for the objective comparison and quality control of phosphonamidite reagents.

References

The Impact of N6-Benzoyl Protection on Deoxyadenosine Phosphoramidites in Oligonucleotide Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is critical to ensuring high yield and purity of the final product. The N6-benzoyl-protected deoxyadenosine (B7792050) phosphoramidite, dA(Bz), has long been a staple in solid-phase synthesis. However, its performance characteristics, particularly concerning depurination, have led to the development of alternative protecting group strategies. This guide provides an objective comparison of dA(Bz) phosphoramidites with other commercially available alternatives, supported by experimental data to inform selection for specific applications.

The phosphoramidite method for oligonucleotide synthesis is a cyclical process involving deblocking, coupling, capping, and oxidation.[1][2] The efficiency of each step, especially the coupling reaction, directly influences the yield of the desired full-length oligonucleotide.[3][4] Protecting groups on the exocyclic amines of the nucleobases are essential to prevent unwanted side reactions during synthesis.[1][][6] For deoxyadenosine, the benzoyl (Bz) group is a standard choice for this purpose.[7][8]

Performance Metrics: Coupling Efficiency and Depurination

Two key performance indicators for dA phosphoramidites are coupling efficiency and resistance to depurination. High coupling efficiency, typically above 98%, is crucial for the synthesis of long oligonucleotides.[9][10] However, the bulky nature of the benzoyl group can sterically hinder the coupling reaction, potentially reducing efficiency compared to smaller protecting groups.[][9]

A more significant concern with dA(Bz) is its susceptibility to depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base and the sugar moiety.[11] This side reaction is particularly problematic during the acidic deblocking step (removal of the 5'-dimethoxytrityl or DMT group), which is repeated in every cycle of the synthesis.[12][13] Depurination leads to the formation of an abasic site in the oligonucleotide chain, which is subsequently cleaved during the final basic deprotection step, resulting in truncated sequences and reduced yield of the full-length product.[11] The electron-withdrawing nature of the benzoyl group destabilizes the glycosidic bond, making dA(Bz) more prone to this degradation pathway, especially during the synthesis of long oligonucleotides that require prolonged exposure to acid.[11][14]

Alternative Protecting Groups for Enhanced Performance

To mitigate the issue of depurination, alternative dA phosphoramidites with different N6-protecting groups have been developed. These alternatives often feature electron-donating groups that stabilize the glycosidic bond. Common alternatives include those protected with dimethylformamidine (dmf), diethylformamidine (def), and dimethylacetamidine (dma).[11]

Comparative Performance Data

The following tables summarize the performance characteristics of dA(Bz) in comparison to these depurination-resistant alternatives.

Protecting Group on dAReported Coupling EfficiencyKey AdvantagesKey Disadvantages
Benzoyl (Bz) >98.0% - 99.1%[9][10]Widely used, well-established chemistry.Prone to depurination, especially in long sequences.[11][14] Bulky group may slightly reduce coupling efficiency.[9]
Dimethylformamidine (dmf) HighMore resistant to depurination than Bz.[11][13]Can be too labile for routine use in some contexts.[15]
Diethylformamidine (def) HighSignificantly resistant to depurination.[11][14]-
Dimethylacetamidine (dma) HighSignificantly resistant to depurination.[11][14]Slower deprotection with AMA compared to other groups.[11][14]

Table 1: Comparison of Coupling Efficiency and General Characteristics.

Protecting group on dADeprotection Time with 30% Ammonium (B1175870) Hydroxide (B78521) at 65°CDeprotection Time with Ammonium Hydroxide/40% Methylamine (AMA) at 65°C
Benzoyl (Bz) < 2 hours< 10 minutes
dibutylformamidine 2 hours20 minutes
diethylformamidine (def) 2 hours20 minutes
dimethylacetamidine (dma) 4 hours80 minutes

Table 2: Time Required for Complete Deprotection of Different dA Protecting Groups.[14]

A "torture synthesis" of a dA10dT oligonucleotide, involving extended detritylation steps to simulate the synthesis of a much longer oligo (approximately 150-mer), demonstrated that the oligonucleotide made with Bz-protected dA was substantially degraded. In contrast, oligonucleotides synthesized with the depurination-resistant def and dma (B1662223) monomers showed good yields of the full-length product, highlighting their superior stability under prolonged acidic conditions.[14]

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer using a solid support, typically controlled pore glass (CPG).[6] Each cycle of nucleotide addition consists of the following steps:

  • Deblocking: Removal of the 5'-acid-labile dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a solution of an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758).[2][13]

  • Coupling: The next phosphoramidite monomer, activated by a reagent such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.[1][2]

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[1][]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Workflow start Start: Nucleoside on Solid Support (5'-DMT Protected) deblock 1. Deblocking (Acid Treatment) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (Add Activated Phosphoramidite) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetylation of Failures) wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation (Iodine Treatment) wash3->oxidation wash4 Wash oxidation->wash4 next_cycle Repeat for Next Nucleotide wash4->next_cycle next_cycle->deblock Add another base end End: Cleavage and Deprotection next_cycle->end Synthesis complete

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Depurination "Torture" Test Protocol

To compare the stability of different dA phosphoramidites, an accelerated degradation study can be performed:

  • Synthesis: Synthesize a test sequence rich in deoxyadenosine, such as dA10dT, using the different dA phosphoramidites (Bz, def, dma) on separate solid supports.

  • Modified Deblocking: During the synthesis, extend the deblocking step with 3% TCA in dichloromethane to 15 minutes for each cycle. This prolonged acid exposure simulates the cumulative acid exposure that a dA residue near the 3'-end would experience during the synthesis of a very long oligonucleotide (e.g., a 150-mer).[14]

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the support and remove the protecting groups under standard conditions (e.g., ammonium hydroxide or AMA).

  • Analysis: Analyze the resulting products by ion-exchange HPLC or mass spectrometry to quantify the amount of full-length product versus truncated, depurinated fragments.[12]

Depurination_Pathway dA_Bz dA(Bz) in Oligo Chain acid_exposure Prolonged Acid Exposure (e.g., TCA during deblocking) dA_Bz->acid_exposure depurination Depurination (Glycosidic Bond Cleavage) acid_exposure->depurination N-benzoyl group destabilizes bond full_length Full-Length Oligonucleotide acid_exposure->full_length No depurination abasic_site Abasic Site Formation depurination->abasic_site base_deprotection Base Treatment (e.g., NH4OH during deprotection) abasic_site->base_deprotection cleavage Chain Cleavage at Abasic Site base_deprotection->cleavage truncated_oligo Truncated Oligonucleotide Fragments cleavage->truncated_oligo

Caption: Depurination pathway of dA(Bz) during oligonucleotide synthesis.

Conclusion and Recommendations

The choice between dA(Bz) and depurination-resistant dA phosphoramidites depends on the specific requirements of the synthesis.

  • For short oligonucleotides (e.g., <50 bases): dA(Bz) phosphoramidite generally provides satisfactory results with high coupling efficiencies and minimal depurination-related product loss. Its well-established chemistry and rapid deprotection with AMA are advantageous.

  • For long oligonucleotides (e.g., >50 bases) and large-scale synthesis: The use of depurination-resistant phosphoramidites such as those protected with def or dma is strongly recommended. The cumulative exposure to acid during the synthesis of long chains makes dA(Bz) highly susceptible to degradation, leading to significantly lower yields of the desired full-length product. While the deprotection time for dma-dA is longer with AMA, the preservation of sequence integrity often outweighs this consideration.

By selecting the appropriate phosphoramidite, researchers can optimize the synthesis of high-quality oligonucleotides for demanding applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to the Enzymatic Resistance of Methylphosphonate and Phosphorothioate DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is paramount in the development of nucleic acid-based therapeutics, with a primary goal of enhancing their stability against enzymatic degradation. Among the most common backbone modifications are methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) linkages, both of which offer increased resistance to nucleases compared to their unmodified phosphodiester counterparts. This guide provides an objective comparison of the enzymatic resistance of methylphosphonate and phosphorothioate DNA, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate modifications for their therapeutic and research applications.

Executive Summary

Both methylphosphonate and phosphorothioate modifications significantly enhance the nuclease resistance of DNA. Phosphorothioate oligonucleotides generally exhibit a longer plasma half-life in animal models compared to methylphosphonate oligonucleotides.[1] However, the degree of resistance can be influenced by the specific nuclease, the number and position of modifications within the oligonucleotide, and the biological environment. While phosphorothioates are widely adopted for their robust stability, methylphosphonates also provide substantial protection against nuclease degradation. The choice between these modifications will depend on the specific application, considering factors such as the desired pharmacokinetic profile and potential off-target effects.

Data Presentation: Quantitative Comparison of Nuclease Resistance

The following table summarizes key quantitative data on the nuclease resistance of methylphosphonate and phosphorothioate DNA from various studies. It is important to note that direct comparisons are challenging due to variations in experimental models, oligonucleotide sequences, and analytical methods.

Modification TypeExperimental SystemKey FindingsReference
Phosphorothioate (PS) DNA Animals (species not specified)Biphasic plasma elimination with an initial short half-life of 0.53 to 0.83 hours and a long elimination half-life of 35 to 50 hours.[1]
Methylphosphonate (MP) DNA MiceElimination half-life of 17 minutes.[1]
Phosphorothioate (PS) DNA Nude mice with human pancreatic tumorElimination phase half-life (t1/2 beta) of 24-35 minutes.[2]
Methylphosphonate (MP) DNA Nude mice with human pancreatic tumorElimination phase half-life (t1/2 beta) of 24-35 minutes.[2]
Phosphorothioate (PS) DNA 10% Fetal Bovine Serum (FBS)Approximately 58% degradation of a 22-mer oligonucleotide after 168 hours.[3]
Unmodified DNA Human SerumHalf-life of 1.5 hours.[4]

Comparative Analysis

The data presented highlights a significant increase in the in vivo stability of both phosphorothioate and methylphosphonate modified oligonucleotides compared to unmodified DNA. One study reports a substantially longer elimination half-life for phosphorothioate oligonucleotides (35-50 hours) compared to methylphosphonate oligonucleotides (17 minutes) in animal models.[1] However, another study in nude mice found comparable elimination half-lives of 24-35 minutes for both PS and MP modifications.[2] This discrepancy may be attributable to differences in the animal models, the specific oligonucleotide sequences, or the analytical techniques used.

In vitro, phosphorothioate oligonucleotides have demonstrated considerable stability, with a significant fraction remaining intact even after extended incubation in serum.[3] The choice of modification can also influence other properties, such as duplex stability. For one specific sequence, at approximately physiological salt concentration, the order of duplex thermal stability was found to be methylphosphonate DNA > phosphorothioate DNA, although this does not directly correlate with enzymatic resistance.[5][6][7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a gel-based nuclease degradation assay. This method allows for the direct visualization and quantification of oligonucleotide degradation over time.

Objective: To compare the rate of degradation of methylphosphonate and phosphorothioate modified DNA oligonucleotides in the presence of a nuclease source (e.g., serum or a specific nuclease).

Materials:

  • Methylphosphonate-modified oligonucleotide (lyophilized)

  • Phosphorothioate-modified oligonucleotide (lyophilized)

  • Unmodified control oligonucleotide (lyophilized)

  • Nuclease-free water

  • Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a purified nuclease such as DNase I)

  • 10x Reaction Buffer (specific to the nuclease if using a purified enzyme; for serum, a physiological buffer like PBS can be used)

  • Loading dye (e.g., 6x DNA loading dye)

  • Polyacrylamide gel (e.g., 15-20% TBE-Urea gel for high resolution)

  • TBE buffer (Tris-borate-EDTA)

  • DNA stain (e.g., SYBR Gold or GelRed)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each oligonucleotide (methylphosphonate, phosphorothioate, and unmodified control) at a final concentration of 10 µM in nuclease-free water.

  • Nuclease Reaction Setup:

    • For each oligonucleotide to be tested, prepare a master mix containing the nuclease source and reaction buffer. For example, for a 100 µL final reaction volume using 10% FBS:

      • 10 µL 10x PBS

      • 10 µL FBS

      • 70 µL nuclease-free water

    • Aliquot 90 µL of the master mix into separate microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Initiation of Degradation:

    • Add 10 µL of the 10 µM oligonucleotide working solution to each corresponding tube of the master mix to initiate the reaction.

    • For the 0-hour time point, immediately add 10 µL of loading dye containing a denaturant (e.g., formamide) and place on ice to stop the reaction.

    • Incubate all other tubes at 37°C.

  • Time Course Collection:

    • At each designated time point, remove the corresponding tube from the incubator, add 10 µL of loading dye, and place it on ice.

  • Gel Electrophoresis:

    • Heat the samples at 95°C for 5 minutes to denature the DNA, then quickly chill on ice.

    • Load equal volumes of each sample onto the polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization and Quantification:

    • Stain the gel with a suitable DNA stain according to the manufacturer's instructions.

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life for each modification.

Visualizations

To further clarify the experimental process, the following diagrams illustrate the chemical structures of the modifications and the workflow of the nuclease degradation assay.

Nuclease_Assay_Workflow prep Oligonucleotide Preparation (MP, PS, Unmodified) reaction Set up Nuclease Reactions (Oligos + Serum/Nuclease) prep->reaction incubation Incubate at 37°C reaction->incubation sampling Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling Time stop Stop Reaction (Add Loading Dye) sampling->stop denature Denature Samples (Heat at 95°C) stop->denature gel Polyacrylamide Gel Electrophoresis denature->gel stain Stain Gel gel->stain image Image Gel stain->image quantify Quantify Band Intensity image->quantify analyze Analyze Data (Degradation Kinetics & Half-life) quantify->analyze

References

A Comparative Guide to the Long-Term Stability of Oligonucleotides with Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo and in vitro stability of oligonucleotides is a paramount consideration for therapeutic applications. This guide provides a detailed comparison of oligonucleotides containing methylphosphonate (B1257008) (MP) linkages with the more common phosphodiester (PO) and phosphorothioate (B77711) (PS) backbones, focusing on their long-term stability. The information presented is supported by experimental data to aid in the selection of appropriate oligonucleotide modifications for research and drug development.

Methylphosphonate oligonucleotides, first introduced as non-ionic analogs of DNA, offer unique properties in terms of nuclease resistance and cellular uptake.[1] In an MP linkage, one of the non-bridging oxygen atoms of the phosphodiester backbone is replaced by a methyl group, rendering the linkage electrically neutral.[2][3] This fundamental change has profound implications for the stability and biological activity of the oligonucleotide.

Comparative Stability Analysis

The stability of an oligonucleotide is primarily determined by two factors: its resistance to nuclease degradation and the thermal stability of its duplex with a complementary strand.

Nuclease Resistance

One of the most significant advantages of methylphosphonate oligonucleotides is their exceptional resistance to degradation by nucleases.[1][4][5] Nucleases, which are ubiquitous in biological systems, rapidly degrade natural phosphodiester oligonucleotides, limiting their therapeutic potential.[6] The phosphorothioate modification, where a non-bridging oxygen is replaced by sulfur, also confers significant nuclease resistance and is a widely used modification in antisense oligonucleotides.[5][7]

Experimental data consistently demonstrates that MP-modified oligonucleotides are highly resistant to both endo- and exonucleases.[2][4] In some studies, oligonucleotides with alternating MP and phosphodiester linkages have shown to be almost completely resistant to nuclease degradation in vivo.[4] While both PS and MP modifications significantly enhance stability compared to unmodified oligonucleotides, MP linkages can offer a comparable or even superior level of protection.[8] However, it is important to note that the degree of nuclease resistance can be influenced by the specific sequence, the number and position of the modifications, and the stereochemistry (Rp or Sp) of the methylphosphonate linkage.[4][9]

Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides

Linkage TypeNuclease ResistanceKey Characteristics
Phosphodiester (PO)LowRapidly degraded by nucleases in serum and intracellularly.[7][8]
Phosphorothioate (PS)HighSignificantly increased half-life in biological fluids compared to PO.[7][8]
Methylphosphonate (MP)Very HighHighly resistant to a broad spectrum of nucleases.[1][4] Can be more resistant than PS in some contexts.
Thermal Stability (Melting Temperature, Tm)

The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a critical parameter for hybridization-based applications. The Tm is the temperature at which 50% of the duplex dissociates into single strands.[10]

In contrast to their high nuclease resistance, methylphosphonate linkages generally lead to a decrease in the thermal stability of the duplex when hybridized with a complementary DNA or RNA strand.[5][11][12] This destabilization is attributed to the neutral charge of the MP backbone, which eliminates the electrostatic repulsion between the negatively charged phosphate (B84403) groups present in PO and PS backbones, and potential steric hindrance from the methyl group.[4] The extent of Tm reduction is dependent on the number of MP linkages incorporated.[12]

Phosphorothioate modifications also tend to slightly decrease the Tm of a duplex compared to its phosphodiester counterpart, though generally to a lesser extent than methylphosphonate modifications.[11][12] The chirality of the PS linkage can also influence thermal stability, with the Sp diastereomer generally being more stable than the Rp.[11] For methylphosphonate linkages, the Rp chiral form has been shown to result in more stable duplexes than the Sp form.[4][9]

Table 2: Comparative Thermal Stability of Modified Oligonucleotide Duplexes

Linkage TypeEffect on Tm (vs. PO)Key Characteristics
Phosphodiester (PO)BaselineForms stable duplexes under physiological conditions.
Phosphorothioate (PS)Slightly DecreasedA modest reduction in Tm is typically observed.[11][12]
Methylphosphonate (MP)Significantly DecreasedA notable decrease in Tm, proportional to the number of MP linkages.[5][12]

Experimental Protocols

Accurate assessment of oligonucleotide stability relies on standardized experimental protocols. Below are methodologies for key stability-indicating assays.

Serum Stability Assay

This assay evaluates the resistance of oligonucleotides to nuclease degradation in a biological fluid.

Protocol:

  • Oligonucleotide Preparation: Resuspend the test oligonucleotides (e.g., PO, PS, and MP modified) in nuclease-free water to a stock concentration of 200 µM.[13]

  • Reaction Setup: Prepare individual reaction tubes for each time point (e.g., 0, 1, 4, 8, 24 hours). For each reaction, mix 50 pmol of the oligonucleotide with 50% fetal bovine serum (FBS) in a total volume of 10 µL.[13]

  • Incubation: Incubate the tubes at 37°C for the designated time points.[13]

  • Sample Quenching and Storage: At the end of each time point, stop the reaction by adding an equal volume of a suitable loading dye and immediately freezing the sample at -20°C.[13]

  • Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to visualize and quantify the amount of intact oligonucleotide remaining at each time point.[4] The half-life (t1/2) is determined as the time required for 50% of the full-length oligonucleotide to be degraded.[4]

Thermal Denaturation (Tm) Analysis

This method determines the melting temperature of an oligonucleotide duplex by monitoring the change in absorbance at 260 nm as a function of temperature.

Protocol:

  • Duplex Formation: Combine equimolar amounts of the oligonucleotide and its complementary strand in a buffer solution (e.g., phosphate-buffered saline).[14]

  • Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[13]

  • Spectrophotometer Setup: Place the sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]

  • Data Collection: Program the instrument to increase the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C), while continuously monitoring the absorbance at 260 nm.

  • Data Analysis: Plot the absorbance against temperature to generate a melting curve. The Tm is determined as the temperature at the maximum of the first derivative of this curve.[15]

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

cluster_Oligo Oligonucleotide Backbone cluster_Properties Stability Properties PO Phosphodiester (PO) (Native) Nuclease_Resistance Nuclease Resistance PO->Nuclease_Resistance Low Thermal_Stability Thermal Stability (Tm) PO->Thermal_Stability High PS Phosphorothioate (PS) (Modified) PS->Nuclease_Resistance High PS->Thermal_Stability Slightly Decreased MP Methylphosphonate (MP) (Modified) MP->Nuclease_Resistance Very High MP->Thermal_Stability Decreased

Comparison of Stability Properties.

cluster_Workflow Serum Stability Assay Workflow start Prepare Oligo in Serum incubate Incubate at 37°C (Multiple Time Points) start->incubate stop Stop Reaction & Freeze incubate->stop analyze Analyze by PAGE/HPLC stop->analyze end Determine Half-life analyze->end

References

comparative analysis of different protecting groups for deoxyadenosine phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for Deoxyadenosine (B7792050) Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite (B1245037) method, the gold standard for this process, relies on a series of protection and deprotection steps to ensure the fidelity and yield of the final product. The choice of protecting groups for the exocyclic amines of the nucleobases is critical, particularly for deoxyadenosine (dA), which is susceptible to depurination under the acidic conditions required for synthesis. This guide provides a comparative analysis of commonly used protecting groups for deoxyadenosine phosphoramidites, supported by experimental data and protocols to aid in the selection of the optimal building block for your specific application.

Introduction to Deoxyadenosine Protection

During solid-phase oligonucleotide synthesis, the exocyclic amino group (N6) of deoxyadenosine must be protected to prevent unwanted side reactions during the coupling steps. However, this protection introduces a challenge. Electron-withdrawing acyl protecting groups can destabilize the N-glycosidic bond, making the adenine (B156593) base prone to cleavage (depurination) during the acidic detritylation step of each synthesis cycle.[1] This cleavage results in an abasic site, which is subsequently cleaved during the final basic deprotection, leading to truncated oligonucleotide sequences and reduced overall yield of the full-length product.[1] Consequently, a variety of protecting groups have been developed to balance efficient protection, high coupling yields, ease of removal, and resistance to depurination.

Comparative Analysis of Common Protecting Groups

The selection of a protecting group for deoxyadenosine is a trade-off between stability during synthesis and the lability required for final deprotection. The most common groups include Benzoyl (Bz), Phenoxyacetyl (Pac), and Dimethylformamidine (dmf), each with distinct advantages and disadvantages.

Protecting GroupTypical Coupling EfficiencyDeprotection ConditionsDepurination ResistanceKey Features & Compatibility
Benzoyl (Bz) >98%Standard: Conc. NH₄OH, 55°C, 8-12 hr.Low . Susceptible to depurination, especially for 3'-terminal dA residues and in the synthesis of long oligonucleotides.[1][2]The traditional and most common protecting group.[3] Suitable for routine synthesis of short to medium-length oligonucleotides.
Phenoxyacetyl (Pac) >98%Mild: Conc. NH₄OH, room temp, 2-4 hr.[4] Compatible with UltraMILD deprotection schemes.[5]Moderate . Offers improved stability against depurination compared to Bz.[4]Enables milder deprotection conditions, which is crucial for synthesizing oligonucleotides with base-labile modifications.[4]
iso-Butyryl (iBu) >98%Standard: Conc. NH₄OH, 55°C, 8-12 hr.Low . Similar to Benzoyl, electron-withdrawing nature destabilizes the glycosidic bond.[1]Sometimes used in combination with other acyl groups like Ac-dC and dmf-dG.[6]
Dimethylformamidine (dmf) >98%Rapid: AMA (NH₄OH/40% aq. methylamine (B109427) 1:1), 65°C, 10 min.[7] Also removable with standard NH₄OH.High . Electron-donating nature stabilizes the glycosidic bond, providing significant resistance to acid-induced depurination.[1]Recommended for the synthesis of long oligonucleotides and for sequences with multiple dA residues.[1][5] Part of the "FAST" deprotection monomer set.[7]
Phthaloyl (Phth) >98%Standard: Conc. NH₄OH.High . More stable to depurination than N6-benzoyl deoxyadenosine.[2][8]Provides excellent stability but may require specific deprotection considerations.[9][10]

Experimental Protocols

To objectively compare the performance of phosphoramidites, a standardized in-house evaluation is recommended.

Protocol 1: Evaluation of Coupling Efficiency

This protocol determines the stepwise coupling efficiency of a phosphoramidite monomer during synthesis. The efficiency is calculated by measuring the amount of dimethoxytrityl (DMT) cation released during the deblocking step, which is directly proportional to the number of coupled molecules.

Materials:

  • DNA Synthesizer

  • Phosphoramidite solutions (to be tested) and all other necessary synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)[11]

  • UV-Vis Spectrophotometer

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.[12]

  • Sequence Synthesis: Program the synthesizer to synthesize a simple homopolymer sequence (e.g., T10) to establish a baseline, followed by the addition of the deoxyadenosine phosphoramidite being tested.

  • DMT Cation Collection: During the synthesis cycle, collect the acidic deblocking solution containing the orange DMT cation after the coupling step of the test monomer.

  • Spectrophotometric Measurement: Measure the absorbance of the collected DMT cation solution at approximately 498 nm.

  • Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of the DMT cation released from the test coupling step to the absorbance from the previous coupling step (or an average of the preceding steps).

    Efficiency (%) = (Absorbance_step_N / Absorbance_step_N-1) x 100

Protocol 2: Evaluation of Depurination Stability

This protocol assesses the stability of the N-glycosidic bond of a protected deoxyadenosine monomer on a solid support under acidic conditions mimicking the detritylation step.

Materials:

  • CPG solid support functionalized with the protected deoxyadenosine to be tested (e.g., DMT-dA(Prot)-CPG)

  • Internal standard: CPG functionalized with a stable nucleoside (e.g., DMT-T-CPG)[11]

  • Deblocking solution (e.g., 3% DCA in dichloromethane)

  • Quenching solution (e.g., Triethylamine/Methanol)

  • Cleavage and deprotection solution (e.g., Concentrated NH₄OH)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Methodology:

  • Sample Preparation: Prepare a mixture of the test DMT-dA(Prot)-CPG and the internal standard DMT-T-CPG.[11]

  • Acid Exposure: Treat the CPG mixture with the deblocking solution.

  • Time Points: At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the CPG slurry and immediately quench the acid with the quenching solution.[2]

  • Cleavage and Deprotection: Wash the quenched CPG aliquot thoroughly. Treat the CPG with concentrated NH₄OH to cleave the nucleoside from the support and remove the protecting groups.

  • HPLC Analysis: Lyophilize the supernatant and redissolve in a suitable solvent. Analyze the sample by reverse-phase HPLC.

  • Data Analysis: Measure the peak areas for the fully deprotected deoxyadenosine (dA) and thymidine (B127349) (T). The stability to depurination is assessed by monitoring the disappearance of the dA peak relative to the stable internal T standard over time. A plot of the dA/T ratio versus time reveals the depurination kinetics.[2][11]

Visualizations

Chemical Structures of Protected Deoxyadenosine Phosphoramidites

G cluster_Bz N6-Benzoyl (Bz) cluster_Pac N6-Phenoxyacetyl (Pac) cluster_dmf N6-Dimethylformamidine (dmf) Bz_structure Pac_structure dmf_structure

Caption: Chemical structures of common N6-protecting groups on deoxyadenosine.

Standard Phosphoramidite Synthesis Cycle

Oligo_Synthesis_Cycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Acid wash (TCA or DCA) Capping Step 3: Capping Coupling->Capping Add Phosphoramidite + Activator Oxidation Step 4: Oxidation Capping->Oxidation Block unreacted 5'-OH groups Next_Cycle Repeat for Next Monomer Oxidation->Next_Cycle Stabilize phosphite (B83602) triester Start Growing Oligonucleotide (on solid support) Start->Deblocking Remove 5'-DMT group Next_Cycle->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Mechanism of Depurination

Caption: Acid-catalyzed cleavage of the N-glycosidic bond leading to depurination.

Conclusion and Recommendations

The choice of a protecting group for deoxyadenosine phosphoramidites has significant implications for the successful synthesis of high-quality oligonucleotides.

  • For routine, short oligonucleotides: The standard N6-Benzoyl (Bz) -protected phosphoramidite remains a cost-effective and reliable choice.

  • For oligonucleotides with sensitive modifications: The N6-Phenoxyacetyl (Pac) group is highly recommended as it allows for much milder "UltraMILD" deprotection conditions, preserving the integrity of labile functional groups.[5]

  • For long oligonucleotides (>50-mer) or dA-rich sequences: The use of a depurination-resistant protecting group is critical. N6-Dimethylformamidine (dmf) is the superior choice, as its electron-donating character stabilizes the N-glycosidic bond against acid-catalyzed cleavage, thereby minimizing chain truncation and maximizing the yield of the full-length product.[1]

References

A Researcher's Guide to Assessing Methylphosphonate Linkage Chirality in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

The deliberate inclusion of methylphosphonate (B1257008) (MeP) linkages in therapeutic oligonucleotides represents a critical modification to enhance nuclease resistance and modulate duplex stability. This modification, however, introduces a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Rp and Sp. The specific stereochemistry of these linkages can significantly impact the pharmacological properties of the oligonucleotide, including its hybridization affinity, protein binding, and biological activity. Consequently, precise assessment and control of this chirality are paramount for drug development and manufacturing.

This guide provides a comparative overview of the three predominant analytical techniques used to determine the chirality of methylphosphonate linkages: Enzymatic Digestion, Chiral High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy. We present their underlying principles, comparative performance, and detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

Each method offers distinct advantages and is suited for different stages of research and development, from initial screening to rigorous quality control. The choice of technique often depends on the required resolution, sample throughput, and the specific information sought (e.g., bulk ratio vs. separation of individual diastereomers).

Quantitative Data Summary

The following table summarizes the key performance metrics for each analytical technique, providing a clear comparison for researchers.

Parameter Enzymatic Digestion Chiral HPLC ³¹P NMR Spectroscopy
Principle Stereoselective cleavage by nucleasesDifferential interaction with a chiral stationary phaseDifferent magnetic environments of Rp/Sp phosphorus nuclei
Primary Output Ratio of digested to undigested productChromatogram with separated diastereomer peaksSpectrum with distinct signals for Rp and Sp isomers
Quantitative Measure Relative abundance of cleavage productsPeak Area Ratio / Retention Time (t R )Chemical Shift (δ) / Signal Integration
Typical Resolution Qualitative to semi-quantitativeHigh (baseline separation of dinucleotides)High (for bulk ratio assessment)
Sample Requirement Low (pmol to nmol)Low (pmol to nmol)High (µmol to mmol)[1]
Throughput ModerateHighLow
Key Advantage Functional assessment of nuclease susceptibilityPhysical separation and quantification of diastereomersAbsolute, non-destructive bulk ratio determination[1]
Limitation Indirect; requires subsequent analysis (e.g., HPLC)Method development can be complex[1]Low throughput; less sensitive for complex mixtures

Method 1: Enzymatic Digestion

Enzymatic assays provide a functional assessment of chirality by exploiting the stereoselectivity of certain nucleases. Nuclease P1, for instance, has been shown to preferentially digest the Sp diastereomer in phosphorothioate (B77711) oligonucleotides, a principle that can be extended to methylphosphonate linkages.[2][3] By incubating the oligonucleotide with the enzyme and analyzing the cleavage products, one can infer the relative abundance of the susceptible isomer.

Experimental Workflow: Enzymatic Digestion

Workflow for Enzymatic Chirality Assessment cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Oligo Oligonucleotide (Rp/Sp MeP Mixture) Enzyme Add Stereoselective Nuclease (e.g., Nuclease P1) Oligo->Enzyme Incubate Incubate (e.g., 37°C, 12-16h) Enzyme->Incubate Analysis Analyze via HPLC or CE Incubate->Analysis Products Digested (Sp) & Undigested (Rp) Products Analysis->Products Quantify Quantify Ratio of Cleaved vs. Uncleaved Products->Quantify

Workflow for Enzymatic Chirality Assessment
Protocol: Nuclease P1 Digestion

This protocol is adapted from procedures used for phosphorothioate oligonucleotides and serves as a representative method.[4]

  • Reaction Mixture Preparation : In a microcentrifuge tube, combine the following:

    • Oligonucleotide Sample: 100 pmol

    • Nuclease P1 Buffer (30 mM Sodium Acetate, pH 5.3): 10 µL

    • Nuclease P1 (1 U/µL): 1 µL

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation : Incubate the reaction mixture at 37°C for 12-16 hours.

  • Enzyme Inactivation : Terminate the reaction by heating the sample at 95°C for 5 minutes.

  • Analysis : Analyze the digestion products using ion-pair reversed-phase HPLC or capillary electrophoresis (CE) to separate and quantify the intact (resistant, e.g., Rp) oligonucleotide from the cleaved nucleosides (susceptible, e.g., Sp).

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct physical separation and quantification of diastereomers. Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common modality.[5] In this method, an ion-pairing agent in the mobile phase interacts with the charged backbone of the oligonucleotide, and the resulting complex partitions between the mobile phase and the hydrophobic stationary phase (e.g., C18). The subtle differences in the three-dimensional structure between Rp and Sp isomers lead to different interactions and, therefore, different retention times.

Data Presentation: HPLC Separation of MeP Dinucleotides

For MeP dinucleotides, diastereomers can often be baseline-resolved. It has been observed that on silica (B1680970) gel chromatography, the Rp diastereomer typically elutes faster than the Sp diastereomer.[6][7]

Diastereomer Typical Elution Order Representative Retention Time (t R ) Peak Area (%)
Rp IsomerFaster15.2 min51%
Sp IsomerSlower16.5 min49%
Resolution (R s )-1.8-

Note: Data are representative and will vary based on sequence, column, and specific chromatographic conditions.

Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a general procedure for the analysis of MeP-containing oligonucleotides.[1]

  • System Preparation :

    • Column : C18 reversed-phase column suitable for oligonucleotides (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A : 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in nuclease-free water.

    • Mobile Phase B : 100 mM TEAA, pH 7.0, in 50% acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 60°C (to minimize secondary structures).

    • Detection : UV absorbance at 260 nm.

    • Gradient : A linear gradient from 5% to 50% Mobile Phase B over 30 minutes. This must be optimized for the specific oligonucleotide.

  • Sample Preparation : Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 10 µM.

  • Injection and Data Analysis : Inject 10 µL of the sample. Integrate the peaks corresponding to the separated diastereomers to determine their relative abundance.

Method 3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a non-destructive technique that provides an absolute measure of the bulk Rp to Sp ratio in a sample.[8] The phosphorus nucleus in the Rp and Sp configuration exists in a slightly different chemical environment, leading to a difference in their resonance frequencies (chemical shifts) in the ³¹P NMR spectrum. By integrating the areas of the corresponding signals, a direct and highly accurate quantification of the diastereomeric ratio can be obtained.

Logical Diagram: Principle of ³¹P NMR for Chirality

Principle of ³¹P NMR for Chirality Assessment Oligo Oligonucleotide (Rp/Sp MeP Mixture) MagField Place in Strong Magnetic Field Oligo->MagField Environ Rp and Sp Phosphorus Nuclei Experience Different Local Magnetic Environments MagField->Environ Signal Distinct Signals Observed in ³¹P NMR Spectrum Environ->Signal

Principle of ³¹P NMR for Chirality Assessment
Data Presentation: ³¹P NMR Chemical Shifts

The difference in chemical shift (Δδ) between Rp and Sp isomers is typically small but measurable on high-field NMR spectrometers.

Diastereomer Representative Chemical Shift (δ) Signal Integration (Relative Area)
Rp Isomer~32.3 ppm1.00
Sp Isomer~32.1 ppm0.96

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and are highly dependent on the oligonucleotide sequence and solvent conditions. Data is representative.[7]

Protocol: Quantitative ³¹P NMR

This protocol outlines the general steps for acquiring a quantitative ³¹P NMR spectrum.[1]

  • Sample Preparation : Dissolve 1-5 mg of the lyophilized oligonucleotide in 0.5 mL of D₂O. Add a known concentration of an internal standard (e.g., trimethyl phosphate) if absolute quantification is needed.

  • NMR Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

    • Pulse Program : Use a standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1) : Set a long relaxation delay (e.g., 5-7 times the longest T₁ of the phosphorus nuclei) to ensure full relaxation between scans for accurate integration.

    • Number of Scans (ns) : Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

  • Data Processing :

    • Apply an appropriate line broadening factor (e.g., 1-2 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the Rp and Sp methylphosphonate linkages to determine their relative ratio.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 5'-DMTr-dA(Bz)-Methyl phosphonamidite. Adherence to these procedures is paramount for ensuring personal safety and maintaining the integrity of your research.

This compound and similar phosphoramidites are key reagents in oligonucleotide synthesis. While indispensable, they are hazardous substances that demand careful handling. These compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, their reactivity, particularly their sensitivity to moisture, necessitates specific storage and handling procedures to prevent degradation and ensure experimental success.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is mandatory when working with this compound to prevent exposure.[2][3] The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4]
Face ShieldRecommended when there is a splash hazard.[3]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves before use and dispose of them properly after handling.[3]
Laboratory CoatA standard lab coat must be worn to protect against incidental contact.[3][4]
Respiratory Protection NIOSH-approved RespiratorRecommended if working outside of a fume hood or if there is a potential for dust or aerosol generation.[3]

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to use:

prep Preparation handling Handling in Fume Hood prep->handling weighing Weighing handling->weighing dissolution Dissolution weighing->dissolution synthesis Use in Synthesis dissolution->synthesis cleanup Post-Handling Cleanup synthesis->cleanup

Figure 1. Workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in a well-ventilated area, preferably within a certified chemical fume hood.[1] Have all necessary equipment and reagents, such as anhydrous acetonitrile (B52724) for dissolution, readily available.[2]

  • Handling in Fume Hood: All manipulations of solid this compound should be performed inside a fume hood to minimize inhalation exposure.[1]

  • Weighing: If weighing the solid, do so carefully to avoid creating dust. Use a dedicated and clean weighing vessel.

  • Dissolution: For use in synthesis, the phosphonamidite should be dissolved in anhydrous acetonitrile.[2] The dissolution should also be carried out within the fume hood.

  • Use in Synthesis: Once in solution, the phosphonamidite can be introduced into the oligonucleotide synthesizer. Follow the specific protocols for your synthesizer.

  • Post-Handling Cleanup: After handling, thoroughly wash your hands.[3] Decontaminate any surfaces that may have come into contact with the chemical.

Storage: this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[2][5][6] It should be stored in a dry, well-ventilated area away from oxidizing agents.[2]

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Deactivation and Disposal Workflow:

collect Collect Waste deactivate Deactivate with Aqueous Base collect->deactivate neutralize Neutralize deactivate->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.